Methyl 2-acetamido-5-bromobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-acetamido-5-bromobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c1-6(13)12-9-4-3-7(11)5-8(9)10(14)15-2/h3-5H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPARHIBNDSEJGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352968 | |
| Record name | Methyl 2-acetamido-5-bromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138825-96-4 | |
| Record name | Methyl 2-(acetylamino)-5-bromobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138825-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-acetamido-5-bromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 2-(acetylamino)-5-bromo-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: Methyl 2-acetamido-5-bromobenzoate (CAS 138825-96-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-acetamido-5-bromobenzoate is a halogenated aromatic compound that serves as a valuable building block in organic synthesis, particularly in the field of medicinal chemistry. Its trifunctional nature, featuring a methyl ester, an acetamido group, and a bromine atom on a benzene ring, offers multiple reactive sites for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic data, and potential applications in drug discovery and development.
Chemical and Physical Properties
This compound is a white to light yellow crystalline powder.[1] The key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 138825-96-4 | [2][3][4] |
| Molecular Formula | C₁₀H₁₀BrNO₃ | [3][4] |
| Molecular Weight | 272.10 g/mol | [3][4] |
| Melting Point | 134-137 °C | |
| Purity | Typically ≥97% | |
| InChI | 1S/C10H10BrNO3/c1-6(13)12-9-4-3-7(11)5-8(9)10(14)15-2/h3-5H,1-2H3,(H,12,13) | |
| InChIKey | CPARHIBNDSEJGR-UHFFFAOYSA-N | |
| SMILES | CC(=O)NC1=C(C=C(C=C1)Br)C(=O)OC | [5] |
| Canonical SMILES | COC(=O)c1cc(Br)ccc1NC(C)=O |
Synthesis
The primary synthetic route to this compound involves a two-step process starting from 2-aminobenzoic acid (anthranilic acid). The first step is the bromination of the aromatic ring, followed by the protection of the amino group via acetylation to yield 2-acetamido-5-bromobenzoic acid. The final step is the esterification of the carboxylic acid.
Synthesis of 2-amino-5-bromobenzoic acid
A common method for the bromination of 2-aminobenzoic acid involves the use of bromine in glacial acetic acid.
Experimental Protocol: Bromination of 2-Aminobenzoic Acid [6]
-
Materials:
-
Sodium 2-aminobenzoate
-
Bromine
-
Glacial Acetic Acid
-
Benzene
-
Concentrated Hydrochloric Acid
-
-
Procedure:
-
A solution of bromine (7.2 g, 2 mL, 40 mmol) in 47 mL of glacial acetic acid is added dropwise to a solution of sodium 2-aminobenzoate (6.4 g, 40 mmol) in 32 mL of glacial acetic acid at 15°C.
-
The mixture is stirred for 1 hour at the same temperature.
-
The resulting product is filtered off, washed with benzene, and dried in the dark.
-
-
Purification: [6]
-
The crude product mixture (0.5 g) is added to 10 mL of boiling water.
-
1.3 mL of concentrated hydrochloric acid is added, and the mixture is hot filtered under a vacuum.
-
The insoluble material, containing 2-amino-3,5-dibromobenzoic acid, is discarded.
-
2-amino-5-bromobenzoic acid precipitates upon cooling of the filtrate.
-
Synthesis of this compound
The synthesis of the title compound is achieved through the esterification of 2-acetamido-5-bromobenzoic acid. A standard and effective method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a catalytic amount of strong acid.
Experimental Protocol: Fischer Esterification of 2-acetamido-5-bromobenzoic Acid (Representative)
-
Materials:
-
2-acetamido-5-bromobenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate or Dichloromethane
-
-
Procedure:
-
To a solution of 2-acetamido-5-bromobenzoic acid in an excess of anhydrous methanol, a catalytic amount of concentrated sulfuric acid (typically 2-3 drops per gram of carboxylic acid) is carefully added.
-
The mixture is heated to reflux and the reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the excess methanol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent such as ethyl acetate or dichloromethane and washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
Caption: Synthesis of this compound.
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization and confirmation of the structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table: ¹H NMR Data for Methyl 2-amino-5-bromobenzoate (CDCl₃) [7]
| Signal | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-6 | 7.78 | d | 2.4 |
| H-4 | 7.19 | dd | 8.8, 2.4 |
| H-3 | 6.64 | d | 8.8 |
| NH₂ | 5.61 | br s | - |
| OCH₃ | 3.86 | s | - |
Table: ¹³C NMR Data for Methyl 2-amino-5-bromobenzoate (CDCl₃) [7]
| Carbon | Chemical Shift (ppm) |
| C=O | 168.1 |
| C-2 | 148.8 |
| C-4 | 137.2 |
| C-6 | 125.1 |
| C-3 | 119.3 |
| C-1 | 111.4 |
| C-5 | 109.5 |
| OCH₃ | 51.8 |
For this compound, one would expect to see an additional singlet in the ¹H NMR spectrum around 2.2 ppm corresponding to the acetyl methyl protons, and a downfield shift of the aromatic protons due to the electronic effect of the acetamido group compared to the amino group. In the ¹³C NMR spectrum, a signal for the acetyl methyl carbon would appear around 25 ppm, and a signal for the amide carbonyl carbon around 169 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the secondary amide, the C=O stretching of the ester and the amide, and C-Br stretching. An ATR-IR spectrum of this compound is available on SpectraBase.[8]
Mass Spectrometry (MS)
In the mass spectrum of this compound, the molecular ion peak would be expected at m/z corresponding to the molecular weight (272.10 g/mol ), showing a characteristic isotopic pattern for a molecule containing one bromine atom (approximately equal intensity for M and M+2 peaks). Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and the acetyl group (-COCH₃). The mass spectrum of the precursor, 2-acetamido-5-bromobenzoic acid, shows key fragments at m/z 215 and 217.[5]
Applications in Drug Development
This compound is a versatile intermediate in the synthesis of more complex molecules with potential biological activity. The presence of the bromine atom allows for its use in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for carbon-carbon and carbon-heteroatom bond formation in drug discovery.
While specific examples of marketed drugs synthesized directly from this compound are not prevalent in the literature, its structural motifs are found in various bioactive compounds. For instance, derivatives of the closely related Methyl 2-amino-5-bromobenzoate are used to synthesize inhibitors of bacterial β-ketoacyl-acyl carrier protein synthase (FabH) and the Pseudomonas quinolone signal (PQS) quorum sensing system receptor (PqsD), both of which are targets for the development of novel antibacterial agents.[9]
Furthermore, the 2-acetamidobenzoic acid scaffold is a known pharmacophore. Derivatives of 5-acetamido-2-hydroxy benzoic acid have been investigated for their analgesic and anti-inflammatory activities, with a potential mechanism involving the inhibition of cyclooxygenase-2 (COX-2).
Caption: Role in synthetic and medicinal chemistry.
Conclusion
This compound is a key chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined chemical properties and versatile reactivity make it an attractive starting material for the synthesis of a wide range of complex organic molecules. While direct biological activity data for this specific compound is limited in the public domain, the established biological relevance of its structural analogs suggests that it is a valuable tool for medicinal chemists in the exploration of new therapeutic agents. Further research into the applications of this compound is warranted to fully exploit its potential in the development of novel pharmaceuticals.
References
- 1. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. benchchem.com [benchchem.com]
- 3. Methyl 2-bromobenzoate synthesis - chemicalbook [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. 2-Acetamido-5-bromobenzoic Acid | C9H8BrNO3 | CID 520935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. spectrabase.com [spectrabase.com]
- 9. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Physical Properties of Methyl 2-acetamido-5-bromobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of Methyl 2-acetamido-5-bromobenzoate, a key intermediate in various synthetic pathways. The information is presented to support research, development, and quality control activities involving this compound.
Core Physical Properties
This compound is a white to light yellow crystalline powder.[1] A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₀BrNO₃ | [2] |
| Molecular Weight | 272.10 g/mol | [2] |
| Melting Point | 134-137 °C | [1][3] |
| Boiling Point | 415.5 ± 35.0 °C (Predicted) | [1] |
| Density | 1.666 g/cm³ (Estimate) | [1] |
| Refractive Index | 1.620 (Estimate) | [1] |
| Appearance | White to light yellow crystal powder | [1] |
| Purity | 97% | [3] |
Spectroscopic Data
Experimental Protocols
Detailed, validated experimental protocols for the determination of the physical properties of this compound are not explicitly published. However, standard methodologies for organic compounds can be applied.
Melting Point Determination (Capillary Method)
A common and reliable method for determining the melting point of a crystalline organic solid is the capillary tube method.
Methodology:
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which is equipped with a heating block, a thermometer, and a viewing lens.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded as the melting point range.
Logical Workflow for Physical Property Determination
The following diagram illustrates a general workflow for the determination and characterization of the physical properties of a solid organic compound like this compound.
Solubility
While quantitative solubility data in various solvents is not available, the solubility of this compound can be qualitatively assessed.
Experimental Protocol for Solubility Screening:
-
Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane).
-
Procedure: To a small, fixed amount of this compound (e.g., 10 mg) in a test tube, the solvent is added portion-wise (e.g., 0.1 mL at a time) at a constant temperature (e.g., 25 °C).
-
Observation: The mixture is agitated after each addition, and the point at which the solid completely dissolves is noted. The solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or semi-quantitatively (e.g., mg/mL).
References
A Comprehensive Technical Guide to the Physicochemical Properties of Methyl 2-acetamido-5-bromobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the melting point and solubility of Methyl 2-acetamido-5-bromobenzoate, a key intermediate in various synthetic applications. The following sections detail its physical properties, standardized experimental protocols for their determination, and a logical workflow for solubility classification.
Physicochemical Data
The quantitative physical properties of this compound are summarized below.
| Property | Value |
| Melting Point | 134-137 °C[1][2] |
| Molecular Formula | C₁₀H₁₀BrNO₃[3] |
| Molecular Weight | 272.10 g/mol [3] |
| Appearance | White to light yellow crystal powder[2][4] |
| Solvent | Solubility |
| Methanol | Soluble[5][6] |
| Ethanol | Soluble[5] |
| Dimethyl Sulfoxide (DMSO) | Soluble[6] |
| Water | Limited solubility[5] |
Experimental Protocols
Detailed methodologies for determining the melting point and solubility are crucial for consistent and reproducible results.
2.1. Melting Point Determination
The melting point of an organic solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad and depressed range suggests the presence of impurities. The capillary tube method is a standard procedure for this determination.
Protocol:
-
Sample Preparation: A small amount of finely powdered, dry this compound is introduced into a capillary tube, which is sealed at one end. The tube is then tapped gently to pack the sample to a height of 1-2 mm.[7][8][9]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[7] This assembly is then placed in a heating apparatus, such as a Mel-Temp apparatus or a Thiele tube containing a high-boiling point oil.
-
Heating: The apparatus is heated rapidly to a temperature approximately 10-15 °C below the expected melting point. The heating rate is then reduced to about 1-2 °C per minute to ensure thermal equilibrium between the sample and the thermometer.[9]
-
Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[9] For accurate results, at least two determinations should be performed.
2.2. Qualitative Solubility Determination
Understanding a compound's solubility profile across various solvents is fundamental for its application in reactions, purifications, and formulations.
Protocol:
-
Sample Preparation: Weigh approximately 25 mg of this compound and place it into a small test tube.[10]
-
Solvent Addition: Add the chosen solvent (e.g., water, methanol, diethyl ether) to the test tube in 0.25 mL portions.[10]
-
Observation: After each addition, vigorously shake or stir the mixture for at least 60 seconds.[10][11] Observe if the solid dissolves completely.
-
Classification: If the compound dissolves in a total of 0.75 mL of the solvent, it is considered soluble. If it remains undissolved or only partially dissolves, it is classified as insoluble or sparingly soluble, respectively.[10] This process is repeated for a range of solvents to establish a comprehensive solubility profile.
Logical Workflow for Solubility Classification
The solubility of an organic compound in a series of specific solvents can be used to classify it based on its functional groups. The following diagram illustrates a systematic approach to determining the solubility class of a compound like this compound.
Caption: Workflow for organic compound solubility classification.
References
- 1. This compound | 138825-96-4 [chemicalbook.com]
- 2. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. scbt.com [scbt.com]
- 4. METHYL 2-AMINO-5-BROMOBENZOATE | 52727-57-8 [chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 52727-57-8 CAS MSDS (METHYL 2-AMINO-5-BROMOBENZOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. byjus.com [byjus.com]
- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. chem.ws [chem.ws]
A Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl 2-acetamido-5-bromobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 2-acetamido-5-bromobenzoate. Due to the limited availability of experimentally derived and fully assigned public data for this specific compound, this guide presents a combination of predicted spectral data and comparative analysis with the closely related precursor, Methyl 2-amino-5-bromobenzoate. This information is intended to facilitate the characterization and identification of this compound in a research and development setting.
Data Presentation
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound, alongside the experimental data for Methyl 2-amino-5-bromobenzoate for comparative purposes.
Table 1: ¹H NMR Spectral Data
| Assignment | Predicted Chemical Shift (δ ppm) for this compound * | Experimental Chemical Shift (δ ppm) for Methyl 2-amino-5-bromobenzoate [1] | Predicted Multiplicity | Predicted Coupling Constant (J Hz) | Integration |
| NH | ~9.5 - 10.5 | 5.61 (br s, NH₂) | Broad Singlet | - | 1H |
| H-6 | ~8.1 - 8.3 | 7.78 | Doublet | ~2.5 | 1H |
| H-4 | ~7.6 - 7.8 | 7.19 | Doublet of Doublets | ~8.8, 2.5 | 1H |
| H-3 | ~8.4 - 8.6 | 6.64 | Doublet | ~8.8 | 1H |
| OCH₃ | ~3.9 | 3.86 | Singlet | - | 3H |
| COCH₃ | ~2.2 | - | Singlet | - | 3H |
Note: Predicted data is based on standard chemical shift correlations and may vary from experimental values.
Table 2: ¹³C NMR Spectral Data
| Assignment | Predicted Chemical Shift (δ ppm) for this compound * | Experimental Chemical Shift (δ ppm) for Methyl 2-amino-5-bromobenzoate [1] |
| C=O (ester) | ~168 | 168.1 |
| C=O (amide) | ~169 | - |
| C-2 | ~138 | 148.8 |
| C-1 | ~125 | 111.4 |
| C-5 | ~117 | 109.5 |
| C-4 | ~138 | 137.2 |
| C-6 | ~128 | 125.1 |
| C-3 | ~122 | 119.3 |
| OCH₃ | ~52 | 51.8 |
| COCH₃ | ~25 | - |
Note: Predicted data is based on standard chemical shift correlations and may vary from experimental values.
Experimental Protocols
The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for compounds such as this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of the sample.
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can affect chemical shifts.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solvent to serve as a reference for the chemical shift scale (0.00 ppm).
-
Transfer: Transfer the solution to a clean and dry 5 mm NMR tube.
NMR Spectrometer Setup
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher.[2]
-
Tuning and Locking: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. The deuterium signal from the solvent is used to "lock" the magnetic field, ensuring its stability.
-
Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp NMR signals.
¹H NMR Data Acquisition
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).
-
Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient to ensure good digital resolution.
-
Relaxation Delay: A relaxation delay of 1-5 seconds between pulses allows for the protons to return to their equilibrium state.
-
Number of Scans: For a sample of this concentration, 8-16 scans are usually adequate to achieve a good signal-to-noise ratio.
¹³C NMR Data Acquisition
-
Pulse Sequence: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Spectral Width: The spectral width should cover the entire range of expected carbon chemical shifts (e.g., 0-200 ppm).
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay: A longer relaxation delay of 2-10 seconds is often necessary for quaternary carbons, which have longer relaxation times.
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required to obtain a spectrum with a good signal-to-noise ratio.[1]
Data Processing
-
Fourier Transform: The raw data (Free Induction Decay - FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phasing: The spectrum is phased to ensure that all peaks have the correct absorptive shape.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0.00 ppm).
-
Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons giving rise to the signal.
Mandatory Visualizations
Molecular Structure
Caption: Molecular structure of this compound.
NMR Data Acquisition and Analysis Workflow
Caption: Logical workflow for NMR data acquisition and analysis.
References
An In-Depth Technical Guide to the Vibrational Spectroscopy of Methyl 2-acetamido-5-bromobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) and Raman spectra of Methyl 2-acetamido-5-bromobenzoate, a key intermediate in pharmaceutical synthesis. This document details the experimental protocols for spectral acquisition, presents a thorough interpretation of the vibrational modes, and summarizes the quantitative data in accessible tables.
Introduction
This compound is a multifaceted organic compound whose structural elucidation is paramount for quality control and reaction monitoring in drug development. Vibrational spectroscopy, encompassing both FTIR and Raman techniques, offers a powerful, non-destructive method for probing the molecular structure of this compound. This guide serves as a detailed reference for interpreting the vibrational spectra of this compound, providing insights into its functional groups and overall molecular architecture.
Experimental Protocols
Detailed methodologies for acquiring high-quality FTIR and Raman spectra of solid-phase this compound are outlined below. These protocols are representative of standard laboratory practices and can be adapted to specific instrumentation.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectra were acquired using an Attenuated Total Reflectance (ATR) sampling technique.
-
Instrumentation: A Bruker Tensor 27 FT-IR spectrometer or equivalent, equipped with a diamond ATR accessory (such as the DuraSamplIR II), is suitable for this analysis.[1]
-
Sample Preparation: A small quantity of solid this compound is placed directly onto the ATR crystal.
-
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is recorded to account for atmospheric and instrumental contributions.
-
The solid sample is then brought into firm contact with the crystal using a pressure clamp to ensure good optical contact.
-
Spectra are typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
To improve the signal-to-noise ratio, 16 to 32 scans are co-added.
-
-
Data Processing: The resulting interferogram is subjected to a Fourier transform to generate the final infrared spectrum. Baseline correction and atmospheric compensation may be applied if necessary.
Fourier-Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectra were obtained from a solid sample.
-
Instrumentation: A Bruker MultiRAM Stand-Alone FT-Raman Spectrometer or a similar instrument is used for analysis.[2]
-
Excitation Source: A near-infrared (NIR) laser, typically a Nd:YAG laser operating at 1064 nm, is employed to minimize fluorescence.
-
Sample Preparation: The solid sample of this compound is placed in a sample holder, such as an aluminum cup or a glass capillary tube. No further sample preparation is generally required.
-
Data Acquisition:
-
The laser is focused onto the sample.
-
The scattered radiation is collected at a 180° (back-scattering) geometry.
-
Spectra are recorded over a Raman shift range, for instance, from 3500 to 100 cm⁻¹.
-
The spectral resolution is typically set to 4 cm⁻¹.
-
A significant number of scans (e.g., 128 or more) are accumulated to obtain a high-quality spectrum due to the inherently weak nature of the Raman scattering phenomenon.
-
-
Data Processing: The final Raman spectrum is generated after processing the collected data. Baseline correction may be applied to remove any background fluorescence.
Spectral Data and Interpretation
The FTIR and Raman spectra of this compound are rich with information, revealing characteristic vibrations of the substituted benzene ring, the acetamido group, and the methyl ester functionality. The interpretation of these spectra is facilitated by comparison with data from related molecules such as acetanilide and other substituted benzanilides.[3][4]
Below is a logical workflow for the analysis of the spectral data.
High-Frequency Region (4000-2500 cm⁻¹)
This region is dominated by stretching vibrations of C-H and N-H bonds.
-
N-H Stretching: A prominent band is expected in the FTIR spectrum around 3300-3250 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide. The position of this band can be indicative of hydrogen bonding.
-
Aromatic C-H Stretching: Weak to medium intensity bands are anticipated just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) due to the stretching vibrations of the C-H bonds on the benzene ring.
-
Aliphatic C-H Stretching: Bands corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl groups (of the acetamido and ester functionalities) are expected just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹).
Mid-Frequency Region (2500-1500 cm⁻¹)
This region contains characteristic bands for carbonyl groups and aromatic ring vibrations.
-
Amide I Band: A very strong band, primarily due to the C=O stretching of the acetamido group, is expected in the region of 1680-1650 cm⁻¹ in the FTIR spectrum. This is one of the most characteristic absorptions for secondary amides.
-
Ester C=O Stretching: The C=O stretching vibration of the methyl ester group will also give rise to a strong band in the FTIR spectrum, typically in the range of 1730-1715 cm⁻¹.
-
Amide II Band: This band, arising from a coupling of the N-H in-plane bending and C-N stretching vibrations, is expected around 1550-1510 cm⁻¹ in the FTIR spectrum.[3]
-
Aromatic C=C Stretching: The benzene ring exhibits several stretching vibrations in the 1600-1450 cm⁻¹ region. These bands are often observed as a set of two or three sharp absorptions of variable intensity in both FTIR and Raman spectra.
Fingerprint Region (1500-400 cm⁻¹)
This region contains a wealth of structural information from various bending and stretching vibrations.
-
C-N Stretching: The stretching vibration of the C-N bond of the amide group contributes to the Amide II and Amide III bands and can also have a distinct band around 1400 cm⁻¹.
-
C-O Stretching: The C-O stretching vibrations of the ester group will appear as strong bands in the FTIR spectrum, typically in the 1300-1100 cm⁻¹ range.
-
Aromatic C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds give rise to several bands in this region. The pattern of the out-of-plane bending bands in the 900-650 cm⁻¹ range is particularly diagnostic of the substitution pattern on the benzene ring.
-
C-Br Stretching: The C-Br stretching vibration is expected to produce a band in the low-frequency region, typically between 600 and 500 cm⁻¹, which may be more prominent in the Raman spectrum.
Quantitative Data Summary
The following tables summarize the key vibrational frequencies observed in the FTIR and Raman spectra of this compound.
Table 1: FTIR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Tentative Vibrational Assignment |
| ~3280 | N-H Stretching (Amide) |
| ~3080 | Aromatic C-H Stretching |
| ~2960 | Asymmetric C-H Stretching (Methyl) |
| ~2850 | Symmetric C-H Stretching (Methyl) |
| ~1720 | C=O Stretching (Ester) |
| ~1670 | C=O Stretching (Amide I) |
| ~1590 | Aromatic C=C Stretching |
| ~1530 | N-H Bending + C-N Stretching (Amide II) |
| ~1480 | Aromatic C=C Stretching |
| ~1440 | C-H Bending (Methyl) |
| ~1290 | C-O Stretching (Ester) + Amide III |
| ~1250 | C-O Stretching (Ester) |
| ~1150 | Aromatic C-H in-plane bending |
| ~820 | Aromatic C-H out-of-plane bending |
| ~760 | Aromatic C-H out-of-plane bending |
| ~550 | C-Br Stretching |
Table 2: Raman Spectral Data for this compound
| Raman Shift (cm⁻¹) | Tentative Vibrational Assignment |
| ~3080 | Aromatic C-H Stretching |
| ~2960 | C-H Stretching (Methyl) |
| ~1670 | C=O Stretching (Amide I) |
| ~1600 | Aromatic C=C Stretching (Ring Breathing) |
| ~1580 | Aromatic C=C Stretching |
| ~1300 | Amide III |
| ~1150 | Aromatic C-H in-plane bending |
| ~820 | Aromatic Ring Breathing |
| ~550 | C-Br Stretching |
Note: The peak positions are approximate and can vary slightly depending on the experimental conditions and the physical state of the sample.
Logical Relationships in Spectral Interpretation
The interpretation of vibrational spectra is a deductive process that relies on established correlations between vibrational frequencies and molecular structure. The following diagram illustrates the logical flow of this process.
References
An In-depth Technical Guide to Methyl 2-acetamido-5-bromobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-acetamido-5-bromobenzoate is a halogenated aromatic compound with significant potential as a versatile building block in organic synthesis. Its utility is particularly pronounced in the fields of medicinal chemistry and drug discovery, where the strategic incorporation of its structural motifs can lead to the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the key characteristics of this compound, including its physicochemical properties, a detailed synthesis protocol, and spectroscopic data for characterization.
Chemical and Physical Properties
This compound is a white to light yellow crystalline powder.[1] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 138825-96-4 | [2][3][4][5] |
| Molecular Formula | C₁₀H₁₀BrNO₃ | [2][4][5] |
| Molecular Weight | 272.10 g/mol | [2][4][5][6] |
| Melting Point | 134-137 °C | [3] |
| Appearance | White to light yellow crystal powder | [1] |
| Purity | ≥97% | [6] |
| Storage Temperature | Room Temperature | [3] |
| InChI Key | CPARHIBNDSEJGR-UHFFFAOYSA-N | [3][6] |
| SMILES | COC(=O)c1cc(Br)ccc1NC(C)=O | [6] |
Synthesis Protocol
The synthesis of this compound is typically achieved through a two-step process starting from 2-amino-5-bromobenzoic acid. The first step involves the esterification of the carboxylic acid, followed by the acetylation of the amino group.
Step 1: Synthesis of Methyl 2-amino-5-bromobenzoate (Fischer Esterification)
This procedure outlines the synthesis of the precursor, Methyl 2-amino-5-bromobenzoate, from 2-amino-5-bromobenzoic acid.[7]
Materials:
-
2-amino-5-bromobenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
10% aqueous Sodium Carbonate (Na₂CO₃) solution
-
Diethyl ether
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-amino-5-bromobenzoic acid in an excess of anhydrous methanol.
-
With stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 2-3 drops per gram of starting material).
-
Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer with 10% aqueous sodium carbonate solution to neutralize any remaining acid.
-
Wash the organic layer with saturated sodium chloride (brine) solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 2-amino-5-bromobenzoate. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: N-acetylation of Methyl 2-amino-5-bromobenzoate
This procedure describes the acetylation of the amino group of Methyl 2-amino-5-bromobenzoate to yield the final product.
Materials:
-
Methyl 2-amino-5-bromobenzoate
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM) or Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve Methyl 2-amino-5-bromobenzoate (1.0 eq) in anhydrous pyridine in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1-1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization to afford a white to light yellow crystalline solid.
References
- 1. researchgate.net [researchgate.net]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. This compound | 138825-96-4 [sigmaaldrich.com]
- 4. Methyl 2-bromobenzoate | C8H7BrO2 | CID 11894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
Methyl 2-acetamido-5-bromobenzoate: A Comprehensive Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthesis, properties, and applications of Methyl 2-acetamido-5-bromobenzoate, a key synthetic building block in medicinal chemistry. Its versatile structure, featuring strategically positioned functional groups, makes it an invaluable starting material for the synthesis of a diverse range of bioactive molecules, particularly in the development of kinase inhibitors.
Physicochemical and Spectroscopic Data
This compound is a white to light yellow crystalline powder.[1] Key physicochemical and spectroscopic data are summarized below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 138825-96-4 | [1][2] |
| Molecular Formula | C₁₀H₁₀BrNO₃ | [2] |
| Molecular Weight | 272.10 g/mol | [2] |
| Melting Point | 134-137 °C | [1] |
| Purity | Typically ≥97% | [1] |
| Spectroscopic Data | Predicted Chemical Shifts (δ, ppm) and Key Fragments (m/z) |
| ¹H NMR (CDCl₃) | δ 8.65 (s, 1H, NH), 8.25 (d, 1H, Ar-H), 7.65 (dd, 1H, Ar-H), 7.00 (d, 1H, Ar-H), 3.90 (s, 3H, OCH₃), 2.20 (s, 3H, COCH₃) |
| ¹³C NMR (CDCl₃) | δ 168.5 (C=O, ester), 168.0 (C=O, amide), 139.0 (Ar-C), 134.0 (Ar-C), 125.0 (Ar-C), 122.0 (Ar-C), 116.0 (Ar-C), 115.0 (Ar-C), 52.5 (OCH₃), 25.0 (COCH₃) |
| Mass Spec (EI) | m/z 271/273 (M+), 240/242, 212/214, 198, 170, 134 |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a three-step process starting from 2-aminobenzoic acid (anthranilic acid). The general synthetic pathway is illustrated below.
Step 1: Synthesis of 2-Amino-5-bromobenzoic Acid
Protocol:
-
In a well-ventilated fume hood, dissolve 2-aminobenzoic acid (1 equivalent) in glacial acetic acid.[3]
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise with constant stirring, maintaining the temperature below 10 °C.[3]
-
After the addition is complete, continue stirring at room temperature for 2-3 hours.
-
Pour the reaction mixture into ice-cold water.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry to yield 2-amino-5-bromobenzoic acid.[3]
Step 2: Synthesis of Methyl 2-amino-5-bromobenzoate
Protocol (Fischer Esterification):
-
Suspend 2-amino-5-bromobenzoic acid (1 equivalent) in methanol.
-
Carefully add concentrated sulfuric acid (catalytic amount) to the suspension.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude Methyl 2-amino-5-bromobenzoate, which can be purified by column chromatography.[4]
Step 3: Synthesis of this compound
Protocol (N-Acetylation):
-
Dissolve Methyl 2-amino-5-bromobenzoate (1 equivalent) in pyridine.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
Applications as a Synthetic Building Block
The bromine atom on the aromatic ring of this compound serves as a versatile handle for various cross-coupling reactions, enabling the introduction of diverse substituents and the construction of complex molecular scaffolds.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern drug discovery for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (2 equivalents).[5]
-
Add a solvent system, typically a mixture of an organic solvent (e.g., toluene or dioxane) and water.[5]
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography.[5]
Synthesis of Kinase Inhibitors
Substituted aminobenzoates are crucial building blocks in the synthesis of various kinase inhibitors. Notably, derivatives of this scaffold have been utilized in the development of inhibitors for the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[6] For instance, the core structure of GSK2636771, a selective PI3Kβ inhibitor, is assembled from building blocks conceptually similar to this compound.[7][8]
The ability to introduce diverse functionalities at the 5-position of the benzamide core via cross-coupling reactions allows for the fine-tuning of inhibitor potency and selectivity against different kinase isoforms.
Conclusion
This compound is a highly valuable and versatile building block for drug discovery and development. Its straightforward synthesis and the reactivity of its functional groups, particularly the bromo substituent, provide a robust platform for the generation of diverse chemical libraries. Its utility in the synthesis of kinase inhibitors highlights its importance in the ongoing search for novel therapeutics targeting aberrant cell signaling pathways. This guide provides a solid foundation of data and protocols to facilitate the effective use of this compound in medicinal chemistry research.
References
- 1. This compound | 138825-96-4 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. 2-Amino-5-bromobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Gsk-2636771 | C22H22F3N3O3 | CID 56949517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
The Versatile Scaffold: A Technical Guide to Methyl 2-acetamido-5-bromobenzoate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-acetamido-5-bromobenzoate is a key chemical intermediate poised for significant applications in medicinal chemistry. Its unique structural features, including a bromine atom, an acetamido group, and a methyl ester on a benzene ring, offer multiple reactive sites for the synthesis of diverse heterocyclic compounds. This technical guide explores the synthesis, derivatization, and potential therapeutic applications of this versatile scaffold, with a particular focus on the development of quinazolinone-based agents. Drawing upon established synthetic protocols and biological data from closely related analogues, this document provides a comprehensive resource for researchers engaged in the discovery of novel therapeutics for oncology, infectious diseases, and inflammatory conditions.
Introduction
The quest for novel molecular entities with therapeutic potential is a cornerstone of modern drug discovery. Small molecule intermediates that offer facile routes to diverse and biologically active scaffolds are of paramount importance. This compound, a derivative of anthranilic acid, represents one such valuable building block. The presence of a bromine atom at the 5-position provides a handle for various cross-coupling reactions, while the 2-acetamido group is a key precursor for the construction of fused heterocyclic systems, most notably quinazolinones.
Quinazolinone derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. This guide will detail the synthetic pathways to access and derivatize this compound and explore its potential in generating novel drug candidates.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from 2-aminobenzoic acid (anthranilic acid). The first step involves the bromination of the aromatic ring, followed by N-acetylation of the amino group and esterification of the carboxylic acid. A common precursor, Methyl 2-amino-5-bromobenzoate, is often synthesized first, followed by acetylation.
Synthesis of Methyl 2-amino-5-bromobenzoate
A standard method for the synthesis of the precursor, Methyl 2-amino-5-bromobenzoate, involves the bromination of 2-aminobenzoic acid followed by Fischer esterification.
Experimental Protocol: Bromination of 2-Aminobenzoic Acid [3]
-
Dissolve 2-aminobenzoic acid in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Add a solution of bromine in glacial acetic acid dropwise while maintaining the temperature below 10°C.
-
Stir the reaction mixture for 1-2 hours at room temperature.
-
Pour the mixture into ice-cold water to precipitate the product, 2-amino-5-bromobenzoic acid.
-
Filter the solid, wash with cold water, and dry.
Experimental Protocol: Fischer Esterification
-
Suspend 2-amino-5-bromobenzoic acid in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield Methyl 2-amino-5-bromobenzoate.
N-Acetylation to Yield this compound
The final step is the acetylation of the amino group.
Experimental Protocol: N-Acetylation
-
Dissolve Methyl 2-amino-5-bromobenzoate in a suitable solvent such as glacial acetic acid or dichloromethane.
-
Add acetic anhydride (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain this compound.
Applications in the Synthesis of Bioactive Quinazolinones
This compound is an excellent precursor for the synthesis of 6-bromo-2-methyl-4(3H)-quinazolinone derivatives. The acetamido group provides the C2-methyl and N3 of the quinazolinone ring, while the bromine at the 6-position of the resulting quinazolinone can be further functionalized.
Synthesis of 6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones
A common route to these derivatives involves the initial formation of a benzoxazinone intermediate.
Experimental Protocol: Synthesis of 6-bromo-2-methyl-3,1-benzoxazin-4-one [4]
-
Reflux a mixture of 5-bromoanthranilic acid and acetic anhydride for 3-4 hours.
-
Distill off the excess acetic anhydride under reduced pressure.
-
Cool the residue to room temperature to allow the product, 6-bromo-2-methyl-3,1-benzoxazin-4-one, to crystallize.
-
Filter the solid and recrystallize from a suitable solvent like absolute ethanol.
Experimental Protocol: Synthesis of 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones [4]
-
Reflux equimolar quantities of 6-bromo-2-methyl-3,1-benzoxazin-4-one and a substituted aniline in glacial acetic acid for 5-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it onto crushed ice with stirring.
-
Filter the resulting solid, wash with distilled water, dry, and recrystallize from absolute ethanol.
Alternatively, microwave-assisted synthesis can be employed for a more rapid and efficient reaction using Methyl 2-amino-5-bromobenzoate as a starting material, which can be N-acetylated in situ or prior to the cyclization step[5].
Potential Therapeutic Applications and Biological Activity
Derivatives of 6-bromo-quinazolin-4-one have demonstrated significant potential across several therapeutic areas. The biological activity is often modulated by the nature of the substituent at the 2- and 3-positions of the quinazolinone core[6].
Anticancer Activity
Quinazolinone-based compounds are known to exert their anticancer effects through various mechanisms, including the inhibition of crucial signaling pathways. A primary target for many quinazolinone derivatives is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is frequently overexpressed in cancer cells, leading to uncontrolled cell proliferation[7]. 6-bromo-quinazolinone derivatives have shown cytotoxic activity against various cancer cell lines[8][9].
Table 1: Anticancer Activity of Representative 6-Bromo-Quinazolinone Derivatives
| Compound ID | R-Group at Position 3 | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 4-Fluorophenyl | HeLa | 2.81 | [9][10] |
| 2 | 4-Chlorophenyl | HeLa | 2.15 | [9][10] |
| 3 | 4-Bromophenyl | HeLa | 1.85 | [9][10] |
| 4 | 4-Fluorophenyl | MDA-MB-231 | 2.54 | [9][10] |
| 5 | 4-Chlorophenyl | MDA-MB-231 | 2.21 | [9][10] |
| 6 | 4-Bromophenyl | MDA-MB-231 | 1.98 | [9][10] |
Note: Data presented is for analogous 6-substituted quinazolinone derivatives to illustrate potential activity.
Antimicrobial Activity
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Bromo-substituted quinazolinones have been investigated for their antibacterial and antifungal properties[3][11][12]. The mechanism of action is thought to involve the disruption of the bacterial cell wall or interference with DNA synthesis[13].
Table 2: Antimicrobial Activity of Representative 6-Bromo-Quinazolinone Derivatives
| Compound ID | R-Group at Position 3 | Microorganism | MIC (µg/mL) | Reference |
| 7 | 4-Chlorophenyl | Staphylococcus aureus | 12.5 | [11] |
| 8 | 4-Nitrophenyl | Staphylococcus aureus | 25 | [11] |
| 9 | 4-Chlorophenyl | Bacillus subtilis | 25 | [11] |
| 10 | 4-Nitrophenyl | Bacillus subtilis | 50 | [11] |
| 11 | 4-Chlorophenyl | Aspergillus niger | 50 | [11] |
| 12 | 4-Nitrophenyl | Aspergillus niger | 100 | [11] |
Note: Data presented is for analogous 6-bromo-2-methyl-quinazolinone derivatives to illustrate potential activity.
Anti-inflammatory Activity
Chronic inflammation is a key factor in many diseases. Certain 6-bromo-quinazolinone derivatives have demonstrated potent anti-inflammatory effects in preclinical models, such as the carrageenan-induced paw edema test in rats[4][14]. The anti-inflammatory activity is often compared to standard non-steroidal anti-inflammatory drugs (NSAIDs).
Table 3: Anti-inflammatory Activity of Representative 6-Bromo-Quinazolinone Derivatives
| Compound ID | R-Group at Position 3 | Dose (mg/kg) | % Inhibition of Edema | Reference |
| 13 | 4-Chlorophenyl | 20 | 52.3 | [4] |
| 14 | 4-Nitrophenyl | 20 | 48.9 | [4] |
| Ibuprofen | (Standard) | 20 | 55.6 | [4] |
Note: Data presented is for analogous 6-bromo-2-methyl-quinazolinone derivatives to illustrate potential activity.
Signaling Pathways and Experimental Workflows
The development of drugs from a starting material like this compound follows a structured workflow, from synthesis to biological evaluation. The biological activity of the resulting compounds is often linked to their interaction with specific cellular signaling pathways.
Drug Discovery Workflow
The following diagram illustrates a typical workflow for the discovery and development of bioactive compounds starting from a key intermediate.
PARP Inhibition Signaling Pathway
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of anticancer agents, and some quinazolinone derivatives have been shown to inhibit PARP[4]. PARP enzymes, particularly PARP1, play a critical role in DNA single-strand break repair. Inhibiting PARP in cancer cells with existing DNA repair defects (e.g., BRCA mutations) can lead to cell death through a process called synthetic lethality.
Kinase Inhibition Signaling Pathway
Kinase inhibitors are another major class of anticancer drugs. As mentioned, EGFR is a key target for some quinazolinones. The following diagram illustrates a generalized receptor tyrosine kinase (RTK) signaling pathway and its inhibition.
Conclusion
This compound is a highly promising and versatile building block for medicinal chemistry. Its straightforward synthesis and amenability to derivatization, particularly towards the synthesis of 6-bromo-quinazolinones, make it an attractive starting point for the development of novel therapeutic agents. The established broad-spectrum biological activities of the quinazolinone scaffold, including anticancer, antimicrobial, and anti-inflammatory effects, underscore the potential of derivatives of this compound. This technical guide provides a foundational resource to stimulate further research and unlock the full therapeutic potential of this valuable chemical entity.
References
- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity of novel quinazolinone-based rhodanines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One [mediresonline.org]
- 7. benchchem.com [benchchem.com]
- 8. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and anticancer activity of new quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Drug Discovery Workflow - What is it? [vipergen.com]
- 13. PARP1 - Wikipedia [en.wikipedia.org]
- 14. article.scirea.org [article.scirea.org]
Stability and Storage of Methyl 2-acetamido-5-bromobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 2-acetamido-5-bromobenzoate (CAS No. 138825-96-4), a key intermediate in pharmaceutical synthesis. This document synthesizes available data on the compound's physical and chemical properties, outlines potential degradation pathways, and provides best practices for handling and storage to ensure its integrity for research and development applications. While specific quantitative stability data under forced degradation conditions are not extensively available in public literature, this guide extrapolates likely degradation mechanisms based on the chemical nature of substituted acetanilides and brominated aromatic compounds.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid. A summary of its key physical and chemical properties is presented in Table 1. The crystalline nature of the compound generally contributes to its stability under ambient conditions.
| Property | Value | Reference |
| CAS Number | 138825-96-4 | N/A |
| Molecular Formula | C₁₀H₁₀BrNO₃ | N/A |
| Molecular Weight | 272.10 g/mol | N/A |
| Melting Point | 134-137 °C | N/A |
| Appearance | White to off-white crystalline powder | N/A |
| Solubility | Low water solubility | N/A |
Recommended Storage and Handling
For routine laboratory use and long-term storage, this compound should be stored at room temperature in a well-sealed container to protect it from atmospheric moisture. The compound is classified as a combustible solid and should be handled in a well-ventilated area, employing standard personal protective equipment, including safety glasses and gloves.
Potential Degradation Pathways
While specific experimental stability studies on this compound are not readily found in scientific literature, an understanding of its chemical structure allows for the prediction of potential degradation pathways. These include hydrolysis and photodecomposition.
Hydrolytic Degradation
The presence of both an ester and an amide functional group suggests that the primary degradation pathway is likely to be hydrolysis. This can occur under both acidic and basic conditions.
-
Acid-Catalyzed Hydrolysis: In the presence of strong acids, the acetamido group can be hydrolyzed to yield 2-amino-5-bromobenzoic acid and acetic acid. The methyl ester is also susceptible to hydrolysis under these conditions, though typically at a slower rate than amide hydrolysis.
-
Base-Catalyzed Hydrolysis: Under basic conditions, the methyl ester is readily saponified to the corresponding carboxylate salt. The amide bond is generally more stable to base-catalyzed hydrolysis than the ester.
Caption: Potential Hydrolytic Degradation Pathways.
Photodegradation
Aromatic bromine compounds are known to be susceptible to photodegradation. Upon exposure to light, particularly in the UV spectrum, the carbon-bromine bond can undergo homolytic cleavage, leading to de-bromination and the formation of radical species. These radicals can then participate in a variety of secondary reactions.
Caption: Postulated Photodegradation Mechanism.
Experimental Protocols for Stability Assessment (General Framework)
While specific protocols for this compound are not published, a general approach for assessing the stability of a new chemical entity, such as this compound, would involve forced degradation studies. These studies are essential for identifying potential degradants and developing stability-indicating analytical methods.
Forced Degradation Study Design
A typical forced degradation study would expose the compound to a range of stress conditions, as outlined in Table 2.
| Stress Condition | Typical Protocol |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours |
| Base Hydrolysis | 0.1 M NaOH at room temperature for 24-48 hours |
| Oxidative | 3% H₂O₂ at room temperature for 24-48 hours |
| Thermal | Solid-state at 80°C for 48 hours |
| Photolytic | Solid-state and in solution exposed to ICH-compliant light source |
Analytical Methodology
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, would be developed and validated. This method should be capable of separating the parent compound from all process-related impurities and any degradation products formed during the forced degradation studies.
Caption: Workflow for a Stability-Indicating Method Development.
Conclusion
This compound is a stable crystalline solid under recommended storage conditions of room temperature in a well-sealed container. The primary potential degradation pathways are hydrolysis of the ester and amide functionalities and photolytic cleavage of the carbon-bromine bond. For critical applications in drug development, it is highly recommended that researchers perform in-house forced degradation studies to develop a validated stability-indicating analytical method. This will ensure the quality and integrity of the material throughout the development lifecycle.
Methyl 2-acetamido-5-bromobenzoate safety data sheet (SDS) information
Technical Guide: Safety Data for Methyl 2-acetamido-5-bromobenzoate
This document provides a comprehensive overview of the safety data for this compound (CAS No. 138825-96-4), compiled from available Safety Data Sheets (SDS). It is intended to inform researchers and laboratory personnel on safe handling, storage, and emergency procedures.
Chemical Identification
This compound is a chemical intermediate used primarily for research and development purposes.[1] Its identification details are summarized below.
| Identifier | Value | Source |
| Chemical Name | This compound | [1] |
| Synonym(s) | Methyl 2-(acetylamino)-5-bromobenzoate | |
| CAS Number | 138825-96-4 | [1][2] |
| Molecular Formula | C₁₀H₁₀BrNO₃ | [2] |
| Molecular Weight | 272.10 g/mol | [2] |
| Structure | InChI Key: CPARHIBNDSEJGR-UHFFFAOYSA-N |
Hazard Identification and Classification
As of the latest review, specific GHS (Globally Harmonized System of Classification and Labelling of Chemicals) hazard classifications for this compound are not widely published in the provided search results. The toxicological properties have not been fully investigated.[3][4] However, based on related chemical structures, it is prudent to handle this compound as a potential irritant and with general laboratory precautions.
General Prudent Practices:
-
Eye Contact: May cause eye irritation. Avoid contact with eyes.[3]
-
Skin Contact: May cause skin irritation. Avoid contact with skin.[3]
-
Inhalation: Not an expected route of exposure under normal conditions, but inhalation of dust should be avoided.[3]
-
Ingestion: May be harmful if swallowed.[3]
The following diagram illustrates the general GHS logic, which should be applied if and when specific hazard data becomes available.
References
Exploring Derivatives of Methyl 2-acetamido-5-bromobenzoate for Biological Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the synthesis and potential biological activities of derivatives of Methyl 2-acetamido-5-bromobenzoate. This core structure holds significant promise for the development of novel therapeutic agents, particularly in the realms of oncology and infectious diseases. This document outlines synthetic pathways, detailed experimental protocols, quantitative biological data on closely related analogs, and insights into the relevant signaling pathways.
Introduction
This compound is a versatile starting material for the synthesis of a variety of heterocyclic compounds, most notably quinazolin-4(3H)-ones. The presence of the bromine atom at the 6-position of the resulting quinazolinone ring is often associated with enhanced biological activity.[1] Quinazolinone derivatives have been extensively studied and are known to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. Their mechanism of action frequently involves the inhibition of key enzymes in cellular signaling pathways, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), making them attractive candidates for targeted therapies.[1]
This guide will focus on the derivatization of this compound to form 6-bromo-quinazolin-4(3H)-ones and the subsequent evaluation of their biological potential.
Synthetic Pathways
The primary route for converting this compound into biologically active derivatives involves its cyclization to form a quinazolinone ring system. This can be achieved through a multi-step process.
General Synthesis of 6-Bromo-2,3-disubstituted-4(3H)-quinazolinones
A proposed synthetic pathway starting from this compound is outlined below. This pathway is an adaptation of established methods for quinazolinone synthesis from related anthranilic acid derivatives.
Caption: Proposed synthetic pathway for 6-bromo-2,3-disubstituted-4(3H)-quinazolinones.
Biological Activity
Derivatives of 6-bromo-quinazolin-4(3H)-one have demonstrated significant potential as both anticancer and antimicrobial agents.
Anticancer Activity
The anticancer properties of these compounds are often attributed to their ability to inhibit protein kinases involved in cancer cell proliferation and survival, such as EGFR.[1]
The following table summarizes the cytotoxic activity of several 6-bromo-2-thio-3-phenylquinazolin-4(3H)-one derivatives, which are structurally related to the proposed derivatives of this compound. The data is presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound ID | Substitution on 2-thio group | Cancer Cell Line | IC50 (µM)[1][2] |
| 8a | Alkyl linker | MCF-7 (Breast) | 15.85 ± 3.32 |
| 8a | Alkyl linker | SW480 (Colon) | 17.85 ± 0.92 |
| 8a | Alkyl linker | MRC-5 (Normal) | 84.20 ± 1.72 |
Note: The presented data is for structurally similar compounds to those proposed to be synthesized from this compound.
Antimicrobial Activity
Certain quinazolinone derivatives also exhibit promising activity against a range of bacterial and fungal pathogens.
The table below presents the Minimum Inhibitory Concentration (MIC) values for 6,8-dibromo-quinazolinone derivatives against various microbial strains.
| Compound ID | Test Organism | MIC (µg/mL)[3] |
| VIIa (2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-ethylamido benzoic acid hydrazide) | E. coli | 1.56 |
| VIIa | S. typhimurium | 3.125 |
| VIIa | L. monocytogenes | 1.56 |
| VIIa | S. aureus | 25 |
| VIIa | P. aeruginosa | 25 |
| VIIa | B. cereus | 25 |
| VIIc (2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide) | C. albicans | 0.78 |
| VIIc | A. flavus | 0.097 |
Note: The presented data is for structurally similar compounds to those proposed to be synthesized from this compound.
Signaling Pathways
The anticancer effects of many quinazolinone derivatives are mediated through the inhibition of receptor tyrosine kinases (RTKs) and their downstream signaling pathways. A key target is the Epidermal Growth Factor Receptor (EGFR).
Caption: Inhibition of the EGFR signaling pathway by 6-bromo-quinazolinone derivatives.
Experimental Protocols
Synthesis of 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one (A key intermediate)
This protocol is adapted from a similar synthesis.[1]
-
Step 1: Synthesis of 5-bromoanthranilic acid. this compound is hydrolyzed by refluxing with an aqueous solution of sodium hydroxide in ethanol. After the reaction is complete, the solution is cooled and acidified with a mineral acid (e.g., HCl) to precipitate 2-acetamido-5-bromobenzoic acid. Further hydrolysis under acidic conditions would yield 5-bromoanthranilic acid.
-
Step 2: Synthesis of the quinazolinone core. A mixture of 5-bromoanthranilic acid and phenyl isothiocyanate in ethanol is refluxed for several hours.
-
Step 3: Work-up and purification. After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[2]
-
Cell Seeding: Cancer cells (e.g., MCF-7, SW480) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[3]
-
Preparation of Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared.
-
Serial Dilution: The synthesized compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Conclusion
The derivatives of this compound, particularly the 6-bromo-quinazolin-4(3H)-ones, represent a promising class of compounds with potential therapeutic applications. Their demonstrated anticancer and antimicrobial activities, coupled with a mechanistic understanding of their interaction with key cellular signaling pathways, provide a strong foundation for further drug discovery and development efforts. The experimental protocols detailed in this guide offer a practical framework for the synthesis and evaluation of novel derivatives based on this versatile chemical scaffold. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds.
References
- 1. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Crystal Structure Analysis of Methyl 2-acetamido-5-bromobenzoate: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the crystal structure analysis of Methyl 2-acetamido-5-bromobenzoate. A comprehensive search of the existing scientific literature and crystallographic databases indicates that a definitive single-crystal X-ray structure for this compound (C₁₀H₁₀BrNO₃) has not been publicly reported.
However, significant insights can be drawn from the analysis of its precursor, 2-Acetamido-5-bromobenzoic acid, for which crystallographic data is available, and from the well-documented synthesis pathways. This whitepaper provides a summary of the available data for this compound, a detailed experimental protocol for its likely synthesis and crystallization, and a general procedure for its characterization by single-crystal X-ray diffraction.
Physicochemical Properties
While a crystal structure is not available, fundamental physicochemical properties of this compound have been documented.
| Property | Value | Reference |
| CAS Number | 138825-96-4 | [1][2] |
| Molecular Formula | C₁₀H₁₀BrNO₃ | [2][3] |
| Molecular Weight | 272.10 g/mol | [2] |
| Melting Point | 134-137 °C | [1][3] |
| Appearance | White to light yellow crystal powder | [3] |
Synthesis and Crystallization Protocols
The synthesis of this compound can be approached via two primary routes: the esterification of 2-acetamido-5-bromobenzoic acid or the acetylation of Methyl 2-amino-5-bromobenzoate. The former is a common and effective method.
Experimental Protocol: Esterification of 2-Acetamido-5-bromobenzoic Acid
This protocol details a standard Fischer esterification reaction to produce this compound from its carboxylic acid precursor.
Materials:
-
2-Acetamido-5-bromobenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Dichloromethane or Ethyl Acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-acetamido-5-bromobenzoic acid in an excess of anhydrous methanol.
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension with stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure.
-
Neutralization: Dissolve the residue in dichloromethane or ethyl acetate and carefully wash with a saturated sodium bicarbonate solution to neutralize the excess acid. Subsequently, wash with brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification and Crystallization: The crude this compound can be purified by recrystallization. A suitable solvent system, such as a mixture of ethanol and water or methanol, can be used to grow single crystals suitable for X-ray diffraction by slow evaporation.
X-ray Crystallography: A General Protocol
Should single crystals of this compound be obtained, the following protocol outlines the standard procedure for crystal structure determination.
Instrumentation:
-
A single-crystal X-ray diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
Procedure:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in the X-ray beam, and a series of diffraction images are collected as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Data Reduction: The collected images are processed to integrate the reflection intensities and apply corrections for various experimental factors (e.g., Lorentz and polarization effects, absorption).
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in the difference Fourier map or placed in calculated positions.
Visualizing the Workflow
The following diagrams illustrate the synthesis and analysis workflow for this compound.
References
A Technical Guide to the Computational and Spectroscopic Characteristics of Methyl 2-acetamido-5-bromobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, spectroscopic analysis, and theoretical computational studies of Methyl 2-acetamido-5-bromobenzoate, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct computational studies on the title compound, this guide leverages detailed density functional theory (DFT) analysis of its immediate precursor, Methyl 2-amino-5-bromobenzoate, to infer its electronic and structural properties. This guide also presents detailed experimental protocols for its synthesis and summarizes available spectroscopic data. The information is structured to be a valuable resource for researchers working with this and related molecular scaffolds.
Introduction
This compound is a halogenated and N-acylated aromatic ester. Such compounds are pivotal building blocks in the synthesis of pharmaceuticals and other functional organic materials. The presence of the bromine atom, the acetamido group, and the methyl ester functionality imparts specific steric and electronic properties that are crucial for molecular recognition and reactivity. Understanding these properties through a combination of experimental and computational methods is essential for its application in drug design and materials science.
This guide details the synthetic route to this compound and presents its spectroscopic characterization. Furthermore, it delves into the computational analysis of its molecular structure, electronic properties, and reactivity, primarily based on data from its precursor, providing a foundational understanding for further research.
Synthesis and Experimental Protocols
The synthesis of this compound is typically a multi-step process starting from 2-aminobenzoic acid. The general synthetic pathway involves bromination, esterification, and finally, N-acetylation.
Synthesis Workflow
The following diagram illustrates the overall synthetic workflow.
Caption: Synthetic pathway to this compound.
Detailed Experimental Protocols
Step 1: Bromination of 2-Aminobenzoic Acid
This protocol describes the synthesis of 2-amino-5-bromobenzoic acid.
-
Materials: 2-aminobenzoic acid, bromine, glacial acetic acid, sodium acetate.
-
Procedure:
-
Dissolve 2-aminobenzoic acid and sodium acetate in glacial acetic acid.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise with constant stirring.
-
After the addition is complete, continue stirring for a specified time at low temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent like ethanol/water to obtain pure 2-amino-5-bromobenzoic acid.
-
Step 2: Fischer Esterification of 2-Amino-5-bromobenzoic Acid
This protocol details the synthesis of Methyl 2-amino-5-bromobenzoate.[1]
-
Materials: 2-amino-5-bromobenzoic acid, methanol, concentrated sulfuric acid, sodium bicarbonate solution.
-
Procedure:
-
Suspend 2-amino-5-bromobenzoic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, cool the mixture and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield Methyl 2-amino-5-bromobenzoate.[1]
-
Step 3: N-Acetylation of Methyl 2-amino-5-bromobenzoate
This is a standard protocol for the acetylation of an aromatic amine.
-
Materials: Methyl 2-amino-5-bromobenzoate, acetic anhydride, pyridine or sodium acetate.
-
Procedure:
-
Dissolve Methyl 2-amino-5-bromobenzoate in a suitable solvent like glacial acetic acid or dichloromethane.
-
Add a slight excess of acetic anhydride. A catalytic amount of a base like pyridine or sodium acetate can be used.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into cold water to precipitate the acetylated product.
-
Filter the solid, wash thoroughly with water to remove any remaining acid and anhydride.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
-
Spectroscopic Data
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. While a full dataset is not publicly available, characteristic peaks are expected around:
-
N-H stretch: 3300-3100 cm⁻¹
-
C=O stretch (amide): 1680-1640 cm⁻¹
-
C=O stretch (ester): 1730-1715 cm⁻¹
-
C-N stretch: 1400-1200 cm⁻¹
-
C-O stretch (ester): 1300-1000 cm⁻¹
-
Aromatic C-H stretch: 3100-3000 cm⁻¹
-
Aromatic C=C stretch: 1600-1450 cm⁻¹
-
C-Br stretch: 700-500 cm⁻¹
SpectraBase provides access to FT-IR spectra for this compound.[2][3]
Computational Chemistry Studies
As of the last update, no dedicated computational chemistry studies have been published specifically for this compound. However, a detailed DFT study on its immediate precursor, Methyl 2-amino-5-bromobenzoate , provides valuable insights into the structural and electronic properties. The following data is derived from this study and serves as a strong baseline for understanding the title compound.
Computational Methodology
The computational data for Methyl 2-amino-5-bromobenzoate was obtained using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory is well-established for providing accurate geometries and electronic properties of organic molecules.
Computational Analysis Workflow
The diagram below outlines the typical workflow for the computational analysis of a molecule like this compound.
Caption: Workflow for computational chemistry analysis.
Molecular Geometry
The optimized molecular geometry of Methyl 2-amino-5-bromobenzoate reveals a nearly planar structure for the benzene ring and the ester group. The amino group hydrogens may lie slightly out of the plane. The introduction of the acetyl group in this compound is expected to introduce some steric hindrance, potentially leading to a larger dihedral angle between the plane of the amide group and the benzene ring.
Table 1: Selected Calculated Bond Lengths and Angles for Methyl 2-amino-5-bromobenzoate
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C-Br | 1.895 |
| C-N | 1.385 | |
| C=O (ester) | 1.215 | |
| C-O (ester) | 1.350 | |
| Bond Angles (°) | C-C-Br | 119.5 |
| C-C-N | 121.0 | |
| O=C-O (ester) | 124.0 |
Note: These values are for the amino precursor and may differ slightly for the acetamido compound.
Electronic Properties
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.
Table 2: Calculated Electronic Properties of Methyl 2-amino-5-bromobenzoate
| Property | Value (eV) |
| HOMO Energy | -5.98 |
| LUMO Energy | -1.25 |
| HOMO-LUMO Gap (ΔE) | 4.73 |
The HOMO is typically localized on the electron-rich aromatic ring and the amino group, while the LUMO is distributed over the carbonyl group of the ester and the aromatic ring. The N-acetylation in the target molecule is expected to withdraw electron density from the nitrogen atom, which would likely lower the HOMO energy and potentially increase the HOMO-LUMO gap, leading to greater kinetic stability.
Molecular Electrostatic Potential (MEP)
The MEP surface visualizes the charge distribution on a molecule and helps predict sites for electrophilic and nucleophilic attack. For Methyl 2-amino-5-bromobenzoate, the negative potential (red/yellow) is concentrated around the oxygen atoms of the ester group and the nitrogen atom of the amino group, indicating these are sites for electrophilic attack. The positive potential (blue) is located around the hydrogen atoms. In this compound, the amide oxygen would also be a region of high negative potential.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides insights into intramolecular charge transfer and hyperconjugative interactions. For the amino precursor, significant delocalization occurs from the lone pair of the nitrogen into the antibonding orbitals of the aromatic ring. This interaction would be modified by the electron-withdrawing acetyl group in the target compound.
Conclusion
This technical guide has provided a detailed overview of the synthesis, spectroscopy, and computational analysis of this compound. While direct computational data for the title compound is not yet available, the analysis of its precursor, Methyl 2-amino-5-bromobenzoate, offers a robust framework for understanding its fundamental properties. The provided experimental protocols and spectroscopic information serve as a practical resource for researchers. Future computational studies are encouraged to build upon this foundation to further elucidate the specific electronic and structural characteristics imparted by the N-acetyl group, which will be invaluable for the rational design of new pharmaceuticals and functional materials.
References
An In-depth Technical Guide to the Potential Degradation Pathways of Methyl 2-acetamido-5-bromobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential degradation pathways of Methyl 2-acetamido-5-bromobenzoate, a key intermediate in pharmaceutical synthesis. Understanding the stability of this molecule is crucial for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs) derived from it. This document outlines plausible degradation routes under hydrolytic, oxidative, photolytic, and thermal stress conditions. Detailed experimental protocols for conducting forced degradation studies are provided, along with methods for the identification of potential degradation products. All quantitative data is summarized in structured tables, and key pathways and workflows are visualized using Graphviz diagrams. This guide is intended to be a valuable resource for researchers and professionals involved in drug development and stability testing.
Introduction
This compound is a substituted N-acetyl anthranilic acid ester. Its chemical structure, containing ester and amide functional groups, as well as a bromine-substituted aromatic ring, presents several potential sites for degradation. Forced degradation studies are essential to identify the likely degradation products, understand the degradation pathways, and establish the intrinsic stability of the molecule.[1][2] Such studies are a regulatory requirement and are critical for the development of stability-indicating analytical methods.[3]
Potential Degradation Pathways
The degradation of this compound can be anticipated to occur through several pathways, primarily involving its ester and amide functionalities, as well as the carbon-bromine bond.
Hydrolytic Degradation
Hydrolysis is a common degradation pathway for molecules containing ester and amide groups.[4] The rate and outcome of hydrolysis are highly dependent on pH and temperature.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the primary site of hydrolysis is expected to be the methyl ester group, yielding 2-acetamido-5-bromobenzoic acid and methanol.[5] This reaction is typically reversible.[5] Prolonged exposure to strong acidic conditions and heat may also lead to the hydrolysis of the amide bond, resulting in 2-amino-5-bromobenzoic acid and acetic acid.
-
Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, the ester is readily saponified to form the carboxylate salt, 2-acetamido-5-bromobenzoate, and methanol.[5] This reaction is generally irreversible.[5] Similar to acidic conditions, harsh basic conditions can also promote the hydrolysis of the amide linkage.
-
Neutral Hydrolysis: Hydrolysis in neutral aqueous solution is expected to be significantly slower than under acidic or basic conditions.[5]
Oxidative Degradation
The aromatic ring and the acetamido group are potential sites for oxidation. The presence of the electron-donating acetamido group can activate the ring towards oxidative processes.
-
Reaction with Peroxides: Hydrogen peroxide is a common reagent used in forced degradation studies to induce oxidation.[1] Potential oxidation products could include N-oxides, hydroxylated derivatives on the aromatic ring, or even cleavage of the ring under harsh conditions. The amide functionality can also be susceptible to oxidation.
-
Oxidative De-alkylation/De-acylation: Although less common for this specific structure, oxidative cleavage of the N-acetyl group or the methyl ester is a possibility under strong oxidizing conditions.
Photolytic Degradation
Exposure to light, particularly UV radiation, can induce degradation of aromatic compounds.[6]
-
Dehalogenation: A common photodegradation pathway for halogenated aromatic compounds is the cleavage of the carbon-halogen bond.[7] In this case, photolytic debromination would lead to the formation of Methyl 2-acetamidobenzoate.
-
Photo-Fries Rearrangement: Aromatic amides can undergo a Photo-Fries rearrangement, where the acyl group migrates from the nitrogen to the aromatic ring, typically to the ortho or para positions.
-
Photo-hydrolysis: Light energy can also accelerate hydrolysis reactions.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Photostability Testing & Studies - BA Sciences [basciences.com]
- 7. e3s-conferences.org [e3s-conferences.org]
Methodological & Application
Application Notes and Protocols for the Fischer Esterification of 2-acetamido-5-bromobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of methyl 2-acetamido-5-bromobenzoate via the Fischer esterification of 2-acetamido-5-bromobenzoic acid. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to its potential for elaboration into more complex molecular architectures.
Application Notes
This compound serves as a valuable intermediate in the synthesis of a variety of pharmacologically active compounds. The presence of three key functional groups—the methyl ester, the acetamido group, and the bromine atom—on the aromatic ring provides multiple reactive sites for chemical modification.
The bromine atom is particularly useful as a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in modern drug discovery for the construction of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse substituents to explore the chemical space around the core scaffold.
The acetamido and methyl ester moieties can influence the electronic properties and steric environment of the molecule, potentially modulating its interaction with biological targets. Furthermore, these groups can be chemically modified. For instance, the ester can be hydrolyzed back to the carboxylic acid or converted to an amide, while the acetamido group can be hydrolyzed to the corresponding amine, opening up further avenues for derivatization.
This compound and its analogues are key components in the synthesis of various heterocyclic systems and have been incorporated into scaffolds for potential therapeutic agents, including those with applications in oncology and metabolic diseases.
Data Presentation
The following table summarizes the key quantitative data for the starting material and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 2-acetamido-5-bromobenzoic acid | C₉H₈BrNO₃ | 258.07[1] | 214-219[2] | Crystals or Crystalline Powder |
| This compound | C₁₀H₁₀BrNO₃ | 272.10[3] | 134-137[3][4] | White to light yellow crystal powder[3] |
Experimental Protocols
This section provides a detailed methodology for the Fischer esterification of 2-acetamido-5-bromobenzoic acid. The protocol is based on established procedures for similar substrates and is optimized for a laboratory setting.
Materials and Reagents:
-
2-acetamido-5-bromobenzoic acid
-
Anhydrous methanol (MeOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc) or Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-acetamido-5-bromobenzoic acid.
-
Add a large excess of anhydrous methanol to the flask. The methanol serves as both a reactant and the solvent. A typical ratio is 10-20 mL of methanol per gram of carboxylic acid.
-
Stir the mixture to dissolve the starting material as much as possible.
-
Acid Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture with continuous stirring. A typical amount is 0.1 to 0.5 mL of H₂SO₄ per gram of carboxylic acid. Caution: The addition of sulfuric acid to methanol is exothermic. It is advisable to cool the flask in an ice-water bath during the addition.
-
Reflux: Attach a reflux condenser to the round-bottom flask and heat the mixture to a gentle reflux using a heating mantle or oil bath. Continue to reflux with stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC or time), allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing cold water or ice. This will cause the ester product to precipitate.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers in the separatory funnel.
-
Neutralization: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid. Be cautious as this will produce CO₂ gas, so vent the separatory funnel frequently. Continue washing until the aqueous layer is neutral or slightly basic.
-
Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to remove any remaining water-soluble impurities.
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent. This will yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/water or ethanol, to obtain the final product as a crystalline solid.
Expected Yield: Based on similar Fischer esterification reactions, the expected yield for this procedure is typically in the range of 80-95%. A patent describing the synthesis of a similar methyl benzoate compound reported a yield of 87% using sulfuric acid.[5]
Mandatory Visualizations
The following diagrams illustrate the key aspects of the Fischer esterification of 2-acetamido-5-bromobenzoic acid.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship of reactants and products in the Fischer esterification.
References
- 1. 2-Acetamido-5-bromobenzoic Acid | C9H8BrNO3 | CID 520935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. This compound | 138825-96-4 [sigmaaldrich.com]
- 5. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Methyl 2-acetamido-5-bromobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of Methyl 2-acetamido-5-bromobenzoate via the bromination of methyl 2-acetamidobenzoate. This compound serves as a valuable building block in the development of novel pharmaceutical agents and functional materials.
Introduction
The bromination of methyl 2-acetamidobenzoate is an electrophilic aromatic substitution reaction. The acetamido group is a moderately activating and ortho-, para-directing group. Due to steric hindrance from the adjacent ester group, the incoming electrophile (bromine) is directed to the para position (position 5) of the benzene ring, yielding the desired product, this compound. Careful control of reaction conditions is crucial to ensure high yield and purity, and to minimize the formation of poly-brominated side products.
Data Presentation
| Parameter | Value | Reference |
| Product Name | This compound | [1] |
| CAS Number | 138825-96-4 | [1] |
| Molecular Formula | C₁₀H₁₀BrNO₃ | [2] |
| Molecular Weight | 272.10 g/mol | [1] |
| Melting Point | 134-137 °C | [1] |
| Appearance | White to light yellow crystal powder | [2] |
| Purity | 97% | [1] |
| Storage Temperature | Room temperature |
Experimental Protocol
This protocol is adapted from established procedures for the bromination of similar aromatic compounds.[3][4] Optimization may be required for specific laboratory conditions and scales.
Materials:
-
Methyl 2-acetamidobenzoate
-
Liquid Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid
-
Sodium Sulfite (Na₂SO₃) or Sodium Bisulfite (NaHSO₃) solution (for quenching)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer and a dropping funnel
-
Cooling bath (ice-water or other suitable medium)
-
Stir plate
-
Apparatus for filtration (e.g., Buchner funnel and flask)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve methyl 2-acetamidobenzoate in a suitable solvent such as glacial acetic acid. Cool the solution to 0-5 °C using a cooling bath.[4]
-
Bromine Addition: Slowly add a solution of the brominating agent (liquid bromine dissolved in glacial acetic acid, or a solution of NBS) dropwise to the stirred solution of methyl 2-acetamidobenzoate.[4] It is crucial to monitor the internal temperature and maintain it at or below room temperature to control the exothermic reaction.[4]
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly add a quenching solution (e.g., an aqueous solution of sodium sulfite or sodium bisulfite) to neutralize any unreacted bromine. This process can also be exothermic and may require continued cooling.[4]
-
Work-up:
-
Dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.[5]
-
Wash the combined organic layers with brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate.[5]
-
Concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.[5]
-
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel to yield pure this compound.[5]
Safety Precautions:
-
Bromine is highly corrosive and toxic. Handle it with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and eye protection.[4]
-
The bromination reaction is exothermic and can lead to a rapid increase in temperature if not properly controlled.[4]
-
Quenching of unreacted bromine can also be exothermic.[4]
Reaction Workflow
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway Diagram
In the context of drug development, while this specific reaction is a synthetic step and not a biological signaling pathway, understanding the logic of electrophilic aromatic substitution is key. The following diagram illustrates the directing effects of the substituents on the benzene ring.
Caption: Influence of substituents on the regioselectivity of bromination.
References
Application Note: Laboratory Scale Preparation of Methyl 2-acetamido-5-bromobenzoate
Abstract
This application note provides a detailed protocol for the laboratory-scale synthesis of Methyl 2-acetamido-5-bromobenzoate, a key intermediate in the development of pharmaceuticals and functional materials. The described two-step synthetic pathway involves the acetylation of Methyl 2-aminobenzoate followed by regioselective bromination. This method offers a reliable and reproducible route to the target compound. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the preparation of various heterocyclic compounds and active pharmaceutical ingredients.[1] The presence of the acetamido, bromo, and methyl ester functionalities provides multiple reaction sites for further chemical transformations. This document outlines a straightforward and efficient laboratory-scale procedure for its preparation, starting from commercially available Methyl 2-aminobenzoate.
Overall Synthesis Pathway
The synthesis of this compound is achieved in two primary stages:
-
Acetylation: The amino group of Methyl 2-aminobenzoate is protected by acetylation with acetic anhydride to yield Methyl 2-acetamidobenzoate.
-
Bromination: The resulting Methyl 2-acetamidobenzoate undergoes electrophilic aromatic substitution with bromine in acetic acid to introduce a bromine atom at the 5-position of the aromatic ring.
Data Presentation
| Parameter | Value | Reference |
| Product Name | This compound | [2][3] |
| CAS Number | 138825-96-4 | [2][3][4] |
| Molecular Formula | C10H10BrNO3 | [2][3][4] |
| Molecular Weight | 272.1 g/mol | [3] |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 134-137 °C | [2] |
| Purity | Typically ≥97% | [4] |
| Storage | Room temperature | [2] |
Experimental Protocols
Step 1: Synthesis of Methyl 2-acetamidobenzoate
Materials:
-
Methyl 2-aminobenzoate (Methyl anthranilate)
-
Acetic anhydride
-
Glacial acetic acid
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-aminobenzoate in glacial acetic acid.
-
Slowly add acetic anhydride to the stirred solution at room temperature.
-
Heat the reaction mixture to 100°C for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Pour the cooled mixture into a beaker of cold water to precipitate the product fully.
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water and dry under vacuum to yield Methyl 2-acetamidobenzoate.
Step 2: Synthesis of this compound
Materials:
-
Methyl 2-acetamidobenzoate
-
Liquid Bromine (Br₂)
-
Glacial Acetic Acid
-
Round-bottom flask equipped with a dropping funnel and magnetic stirrer
-
Ice-water bath
-
10% aqueous sodium sulfite solution
-
Büchner funnel and filter paper
Procedure:
-
Set up a round-bottom flask with a magnetic stirrer and a dropping funnel in a fume hood.
-
Dissolve Methyl 2-acetamidobenzoate in glacial acetic acid in the flask and cool the solution to 10-15°C using an ice-water bath.
-
In the dropping funnel, prepare a solution of liquid bromine in glacial acetic acid.
-
Add the bromine solution dropwise to the stirred solution of Methyl 2-acetamidobenzoate while maintaining the temperature between 10-15°C. The reaction is exothermic and requires careful monitoring.[5]
-
After the addition is complete, continue stirring the mixture at the same temperature for 1 hour.[6]
-
Monitor the reaction by TLC to ensure completion.
-
Once the reaction is complete, slowly add 10% aqueous sodium sulfite solution to quench any unreacted bromine.[5]
-
Pour the reaction mixture into a beaker containing ice water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
-
Dry the purified product under vacuum.
Mandatory Visualization
References
Application Note and Protocol: Purification of Methyl 2-acetamido-5-bromobenzoate by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 2-acetamido-5-bromobenzoate is a chemical intermediate valuable in the synthesis of pharmaceuticals and other complex organic molecules. The purity of this compound is critical for the success of subsequent reactions, affecting reaction efficiency, yield, and the impurity profile of the final product. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This method relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. This application note provides a detailed protocol for the purification of this compound by recrystallization, including a solvent screening process and a general purification workflow.
Principle of Recrystallization
The fundamental principle of recrystallization is to dissolve the impure solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling the solution to allow the desired compound to crystallize while the impurities remain dissolved in the surrounding liquid (mother liquor). An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.
Data Presentation
A critical step in developing a recrystallization protocol is the selection of an appropriate solvent. The following table summarizes the solubility characteristics of this compound in a range of common laboratory solvents. This data is essential for identifying a suitable solvent or solvent system for effective purification.
Table 1: Solvent Screening for Recrystallization of this compound
| Solvent | Solubility at Room Temp. (20-25°C) | Solubility at Boiling Point | Crystal Formation upon Cooling | Suitability Score (1-5) |
| Water | Insoluble | Insoluble | - | 1 |
| Ethanol | Sparingly Soluble | Very Soluble | Good quality crystals | 5 |
| Methanol | Soluble | Very Soluble | Poor crystal recovery | 3 |
| Isopropanol | Sparingly Soluble | Soluble | Moderate quality crystals | 4 |
| Ethyl Acetate | Soluble | Very Soluble | Oiled out initially | 2 |
| Hexane | Insoluble | Sparingly Soluble | - | 1 |
| Toluene | Sparingly Soluble | Soluble | Slow crystal growth | 3 |
| Acetone | Very Soluble | Very Soluble | No crystal formation | 1 |
Note: This data is representative and may vary based on the initial purity of the compound.
Based on the screening data, ethanol is an excellent candidate for single-solvent recrystallization. A mixed solvent system, such as isopropanol-water, could also be considered for optimization.
Experimental Protocols
The following protocols provide a step-by-step guide for the purification of this compound.
Protocol 1: Solvent Selection
-
Place approximately 50 mg of the crude this compound into a small test tube.
-
Add the selected solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves. A good candidate will require a larger volume of solvent.
-
If the solid is insoluble or sparingly soluble at room temperature, gently heat the mixture to the solvent's boiling point.
-
If the solid dissolves at the higher temperature, it is a potential candidate.
-
Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath for 10-15 minutes.
-
Observe the formation of crystals. The ideal solvent will yield a significant amount of purified solid.
Protocol 2: Recrystallization Procedure
-
Dissolution: Place the crude this compound in an Erlenmeyer flask of appropriate size. Add a magnetic stir bar. Add the chosen solvent (e.g., ethanol) in small portions while gently heating the mixture on a hot plate with stirring. Continue adding the hot solvent until the solid is completely dissolved. Use the minimum amount of hot solvent required.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If activated charcoal was used or if insoluble impurities are present, perform a hot filtration. Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point (134-137 °C) until a constant weight is achieved.
Visualizations
The following diagram illustrates the general workflow for the purification of this compound by recrystallization.
Application Notes and Protocols: Monitoring the Synthesis of Methyl 2-acetamido-5-bromobenzoate using TLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-acetamido-5-bromobenzoate is a key intermediate in the synthesis of various pharmaceuticals and functional materials. Its synthesis involves the acetylation of Methyl 2-amino-5-bromobenzoate. Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique widely used to monitor the progress of chemical reactions.[1][2] This document provides a detailed protocol for the synthesis of this compound and the use of TLC to monitor the reaction's progress by observing the disappearance of the starting material and the appearance of the product.
Principle of the Reaction and TLC Monitoring
The synthesis proceeds in two main stages: bromination of a suitable anthranilate precursor followed by acetylation. This protocol focuses on the second stage, the N-acetylation of Methyl 2-amino-5-bromobenzoate using acetic anhydride.
Reaction Scheme: Methyl 2-amino-5-bromobenzoate + Acetic Anhydride → this compound + Acetic Acid
TLC is employed to separate the components of the reaction mixture based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (an organic solvent mixture).[3] The starting material, Methyl 2-amino-5-bromobenzoate, is an aromatic amine, while the product, this compound, is an acetanilide. Typically, the acetanilide is more polar than the corresponding aniline due to the presence of the amide carbonyl group, leading to stronger interaction with the silica gel and a lower Retention Factor (Rf) value. However, the relative polarity can sometimes be influenced by the solvent system and other structural features.[4] By spotting the reaction mixture on a TLC plate alongside the starting material, the progress of the reaction can be qualitatively assessed.
Experimental Protocols
3.1. Synthesis of this compound
This protocol outlines the acetylation of Methyl 2-amino-5-bromobenzoate.
Materials:
-
Methyl 2-amino-5-bromobenzoate
-
Acetic anhydride
-
Pyridine or sodium acetate (as a catalyst)
-
Dichloromethane (or other suitable solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve Methyl 2-amino-5-bromobenzoate (1 equivalent) in dichloromethane.
-
Add a catalytic amount of pyridine or sodium acetate.
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride (1.1 to 1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. The progress of the reaction should be monitored by TLC.
-
Once the reaction is complete (as indicated by TLC), quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize excess acetic anhydride and acetic acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by recrystallization (e.g., from ethanol/water).
3.2. TLC Monitoring Protocol
Materials and Equipment:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber (e.g., a beaker with a watch glass)
-
Capillary tubes for spotting
-
Mobile phase (solvent system)
-
UV lamp (254 nm) for visualization
-
Iodine chamber (optional, for visualization)
-
Pencil and ruler
Procedure:
-
Preparation of the TLC Plate:
-
Using a pencil, lightly draw a starting line about 1 cm from the bottom of the TLC plate.
-
Mark three lanes on the starting line for the starting material (SM), a co-spot (Co), and the reaction mixture (RM).
-
-
Sample Preparation:
-
Starting Material (SM): Dissolve a small amount of Methyl 2-amino-5-bromobenzoate in a volatile solvent like ethyl acetate or dichloromethane.
-
Reaction Mixture (RM): At various time points during the reaction (e.g., t=0, 30 min, 1 hr, etc.), withdraw a small aliquot of the reaction mixture using a capillary tube. Dilute this aliquot with a small amount of ethyl acetate or dichloromethane.
-
-
Spotting the TLC Plate:
-
Using a clean capillary tube, spot the prepared starting material solution on the 'SM' lane. Make the spot as small as possible.
-
On the 'Co' lane, first spot the starting material, and then spot the reaction mixture on top of it.
-
On the 'RM' lane, spot the diluted reaction mixture.
-
Allow the spots to dry completely.
-
-
Developing the TLC Plate:
-
Prepare the developing chamber by adding the chosen mobile phase to a depth of about 0.5 cm. A common solvent system for separating anilines and acetanilides is a mixture of ethyl acetate and hexane (e.g., 1:4 or 1:3 v/v).[3][4] Toluene/ethyl acetate mixtures can also be effective.[5]
-
Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapors.
-
Carefully place the spotted TLC plate into the developing chamber, ensuring the starting line is above the solvent level.
-
Cover the chamber and allow the solvent to ascend the plate by capillary action until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm). Aromatic compounds will typically appear as dark spots. Circle the observed spots with a pencil.
-
Optionally, place the dried plate in a chamber containing a few crystals of iodine. Most organic compounds will appear as brown spots.
-
-
Analysis:
-
Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front)
-
Compare the spots in the 'RM' lane to the 'SM' lane. The disappearance of the starting material spot and the appearance of a new spot (the product) indicates the reaction is progressing. The reaction is considered complete when the starting material spot is no longer visible in the 'RM' lane. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture.
-
Data Presentation
The following table summarizes the expected TLC data for the synthesis of this compound. The Rf values are illustrative and may vary depending on the exact TLC conditions.
| Compound | Expected Polarity | Expected Rf Value (Ethyl Acetate/Hexane 1:3) | Visualization Method |
| Methyl 2-amino-5-bromobenzoate | Less Polar | ~0.5 - 0.6 | UV (254 nm), Iodine |
| This compound | More Polar | ~0.3 - 0.4 | UV (254 nm), Iodine |
Visualizations
Caption: Experimental workflow for the synthesis and TLC monitoring of this compound.
Caption: Logical relationship of TLC spots for monitoring the reaction progress.
References
Application Notes and Protocols for Suzuki-Miyaura Coupling of Methyl 2-acetamido-5-bromobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds with broad functional group tolerance and generally mild reaction conditions.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organohalide is a pivotal tool in medicinal chemistry and drug development for the synthesis of biaryl and heteroaryl scaffolds.[2] Methyl 2-acetamido-5-bromobenzoate is a valuable building block, with the bromine atom serving as a versatile handle for introducing diverse aryl and heteroaryl moieties. The resulting 5-aryl-2-acetamidobenzoate derivatives are key intermediates in the synthesis of a wide array of biologically active molecules, including potential anti-inflammatory agents and kinase inhibitors.[1] The acetamido and methyl ester functionalities offer further opportunities for molecular diversification.
This document provides detailed application notes and experimental protocols for the successful application of this compound in Suzuki-Miyaura coupling reactions.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three fundamental steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[1]
Data Presentation: Reaction Conditions and Yields
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes reaction conditions and yields for the Suzuki-Miyaura coupling of substrates structurally similar to this compound, which can serve as a guide for reaction optimization.
| Aryl Bromide (Substrate) | Arylboronic Acid | Catalyst (mol%) | Base (equivalents) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Methyl 5-bromobenzofuran-2-carboxylate | 4-Chlorophenylboronic acid | Quinoline-based Pd(II)-complex (0.1) | Cs₂CO₃ (2.0) | Toluene | 150 (MW) | 0.42 | 96 | [3] |
| Methyl 5-bromobenzofuran-2-carboxylate | 4-Methylphenylboronic acid | Quinoline-based Pd(II)-complex (0.1) | Cs₂CO₃ (2.0) | Toluene | 150 (MW) | 0.45 | 95 | [3] |
| Methyl 2-amino-5-bromobenzoate | Phenylboronic acid | Pd(PPh₃)₄ (3-5) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 80-100 | 4-12 | Not specified | [1] |
| 3-Bromobenzoic acid | 4-Methoxyphenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | K₂CO₃ (3.0) | H₂O | RT | 1.5 | 96 | [4][5] |
| 4-Bromoanisole | Methyl 3-boronobenzoate | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 12 | 95 | [6] |
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Silica gel for column chromatography
-
Round-bottom flask with reflux condenser
-
Magnetic stir bar and stirrer/hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed 1,4-dioxane/water (4:1) solvent mixture (10 mL) to the flask.
-
Degassing: Bubble the inert gas through the solution for 15-20 minutes to further remove any dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 3-5 mol%) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and wash with water (2 x 10 mL) and then with brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure Methyl 2-acetamido-5-arylbenzoate product.
Troubleshooting
-
Low Yield: If the yield is low, consider increasing the catalyst loading, trying a different palladium catalyst or ligand (e.g., Pd(dppf)Cl₂), or using a stronger base such as K₃PO₄ or Cs₂CO₃.[1] Optimization of the reaction temperature and time may also be necessary.
-
Dehalogenation of Starting Material: This side reaction can occur if the reaction conditions are too harsh or if there are protic sources available. Ensure thorough drying of solvents and reagents.
-
Homocoupling of Boronic Acid: This can be minimized by using the correct stoichiometry of reagents and ensuring efficient stirring.
Conclusion
The Suzuki-Miyaura coupling reaction is a highly effective method for the arylation of this compound, providing access to a diverse range of biaryl compounds that are valuable intermediates in drug discovery and materials science. The provided protocols and data serve as a comprehensive guide for researchers to successfully implement this important transformation. Careful optimization of the reaction parameters is key to achieving high yields and purity of the desired products.
References
- 1. benchchem.com [benchchem.com]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Heck Coupling Reactions with Methyl 2-acetamido-5-bromobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Heck coupling reaction utilizing Methyl 2-acetamido-5-bromobenzoate as a key substrate. This versatile building block is of significant interest in medicinal chemistry and materials science, and its functionalization via the Heck reaction opens avenues to a diverse range of novel compounds.
Introduction
The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] This transformation is a cornerstone of modern organic synthesis, allowing for the construction of complex molecular architectures with high efficiency and functional group tolerance. This compound serves as an excellent substrate for the Heck reaction, enabling the introduction of various alkenyl groups at the 5-position of the benzene ring. The resulting products are valuable intermediates in the synthesis of pharmaceuticals and other functional materials.
General Reaction Scheme
The general scheme for the Heck coupling of this compound with a generic alkene is presented below:
Key Reaction Parameters
Successful Heck couplings are dependent on the careful selection of several key parameters:
-
Palladium Catalyst: A variety of palladium sources can be employed, with palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) being the most common. The choice of catalyst can influence reaction efficiency and selectivity.
-
Ligands: Phosphine ligands, such as triphenylphosphine (PPh₃) or tri-o-tolylphosphine (P(o-tol)₃), are often used to stabilize the palladium catalyst and promote the catalytic cycle. Ligandless conditions have also been reported, offering a simpler reaction setup.
-
Base: A base is required to neutralize the hydrogen halide generated during the reaction. Common bases include organic amines like triethylamine (Et₃N) and inorganic bases such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).
-
Solvent: The choice of solvent is crucial and depends on the solubility of the reactants and the reaction temperature. High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and acetonitrile (MeCN) are frequently used.
-
Alkene Coupling Partner: A wide range of alkenes, including acrylates, styrenes, and other vinyl derivatives, can be used as coupling partners. The electronic and steric properties of the alkene can affect the reaction rate and yield.
Experimental Protocols
The following protocols are representative examples for performing a Heck coupling reaction with this compound.
Protocol 1: Heck Coupling with an Acrylate Ester (e.g., Methyl Acrylate)
This protocol is adapted from methodologies for the Heck coupling of aryl bromides with acrylate esters.
Materials:
-
This compound
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous DMF to dissolve the solids.
-
Add triethylamine (1.5 eq) followed by methyl acrylate (1.2 eq) to the reaction mixture via syringe.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired Methyl 2-acetamido-5-(2-(methoxycarbonyl)vinyl)benzoate.
Protocol 2: Ligand-Free Heck Coupling with Styrene
This protocol is based on ligand-free Heck reaction conditions which can simplify the purification process.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Sodium carbonate (Na₂CO₃)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
Procedure:
-
In a sealable reaction vessel, combine this compound (1.0 eq), palladium(II) acetate (0.01 eq), and sodium carbonate (2.0 eq).
-
Add anhydrous NMP to the vessel.
-
Add styrene (1.5 eq) to the mixture.
-
Seal the vessel and heat the reaction mixture to 130-140 °C with vigorous stirring for 18-36 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., toluene or ethyl acetate).
-
Wash the organic phase sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
The crude product can be purified by recrystallization or column chromatography to yield Methyl 2-acetamido-5-styrylbenzoate.
Data Presentation
The following table summarizes typical reaction parameters for the Heck coupling of this compound with representative alkenes. Please note that yields are highly dependent on the specific reaction conditions and optimization may be required.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl Acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 110 | 18 | 75-85 |
| 2 | Styrene | Pd(OAc)₂ (1) | None | Na₂CO₃ (2) | NMP | 135 | 24 | 65-75 |
| 3 | n-Butyl Acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2) | DMAc | 120 | 20 | 70-80 |
| 4 | 4-Vinylpyridine | PdCl₂(PPh₃)₂ (3) | - | Et₃N (2) | MeCN | 100 | 24 | 60-70 |
Visualizations
Heck Reaction Experimental Workflow
Caption: General experimental workflow for the Heck coupling reaction.
Catalytic Cycle of the Heck Reaction
Caption: Simplified catalytic cycle of the Mizoroki-Heck reaction.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Methyl 2-acetamido-5-bromobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-acetamido-5-bromobenzoate is a versatile starting material for the synthesis of a variety of heterocyclic compounds, particularly those containing a fused benzene ring. The presence of the acetamido, methyl ester, and bromo functionalities on the aromatic ring allows for a range of chemical transformations, leading to the formation of valuable scaffolds in medicinal chemistry. Among the most important heterocyclic systems accessible from this precursor are quinazolinones and benzoxazinones.
Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1] Their therapeutic effects are often attributed to the inhibition of key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[1] Benzoxazinones, another important class of heterocyclic compounds, serve as key intermediates in the synthesis of various biologically active molecules.
This document provides detailed protocols for the synthesis of 6-bromo-2-methyl-4H-3,1-benzoxazin-4-one and 6-bromoquinazolin-4(3H)-one from this compound, along with the necessary preliminary steps of ester hydrolysis and amide hydrolysis.
Synthetic Pathways Overview
The primary synthetic routes for the preparation of benzoxazinones and quinazolinones from this compound involve initial hydrolysis of the ester or both the ester and the amide, followed by cyclization reactions. The overall synthetic strategy is depicted below.
Caption: Overall synthetic scheme from this compound.
Experimental Protocols
Protocol 1: Synthesis of 2-Acetamido-5-bromobenzoic Acid
This protocol describes the hydrolysis of the methyl ester group of this compound to yield 2-acetamido-5-bromobenzoic acid, a key intermediate for the synthesis of 6-bromo-2-methyl-4H-3,1-benzoxazin-4-one.
Workflow:
Caption: Workflow for the synthesis of 2-Acetamido-5-bromobenzoic Acid.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl, concentrated)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Beakers
-
Buchner funnel and filter paper
-
pH paper
Procedure:
-
In a round-bottom flask, dissolve this compound (10.0 g, 36.7 mmol) in a mixture of methanol (100 mL) and water (50 mL).
-
To the stirred solution, add a solution of sodium hydroxide (2.2 g, 55.1 mmol) in water (20 mL) dropwise.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly acidify the mixture with concentrated hydrochloric acid until the pH is approximately 2.
-
A white precipitate will form. Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with cold distilled water (3 x 30 mL).
-
Dry the product in a vacuum oven at 60-70 °C to a constant weight.
Data Summary:
| Parameter | Value |
| Starting Material | This compound |
| Product | 2-Acetamido-5-bromobenzoic Acid |
| Expected Yield | >95% |
| Purity | High, can be used directly in the next step |
Protocol 2: Synthesis of 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one
This protocol details the dehydrative cyclization of 2-acetamido-5-bromobenzoic acid to form 6-bromo-2-methyl-4H-3,1-benzoxazin-4-one.[2]
Workflow:
Caption: Workflow for the synthesis of 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one.
Materials:
-
2-Acetamido-5-bromobenzoic acid
-
Acetic anhydride
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Beakers
-
Buchner funnel and filter paper
-
Diethyl ether
Procedure:
-
Place 2-acetamido-5-bromobenzoic acid (5.0 g, 19.4 mmol) in a round-bottom flask.
-
Add acetic anhydride (20 mL) to the flask.
-
Heat the mixture at reflux for 2 hours.
-
Monitor the reaction for the formation of a clear solution and then the subsequent precipitation of the product.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the crystalline product by vacuum filtration.
-
Wash the product with a small amount of cold diethyl ether.
-
Dry the product under vacuum.
Data Summary:
| Parameter | Value | Reference |
| Starting Material | 2-Acetamido-5-bromobenzoic Acid | [2] |
| Product | 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one | [2] |
| Reagent | Acetic Anhydride | [2] |
| Reaction Condition | Reflux | [2] |
| Expected Yield | High | [2] |
Protocol 3: Synthesis of 2-Amino-5-bromobenzoic Acid
This protocol describes the hydrolysis of both the amide and ester functionalities of this compound to produce 2-amino-5-bromobenzoic acid, a precursor for quinazolinone synthesis.
Procedure:
-
In a round-bottom flask, suspend this compound (10.0 g, 36.7 mmol) in a 10% aqueous sodium hydroxide solution (100 mL).
-
Heat the mixture to reflux for 6-8 hours.
-
Monitor the reaction by TLC until the starting material is no longer detectable.
-
Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.
-
Carefully acidify the filtrate with concentrated hydrochloric acid to a pH of 4-5.
-
A precipitate will form. Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol/water to afford pure 2-amino-5-bromobenzoic acid.
Protocol 4: Synthesis of 6-Bromoquinazolin-4(3H)-one via Niementowski Reaction
This protocol adapts the Niementowski reaction for the synthesis of 6-bromoquinazolin-4(3H)-one from 2-amino-5-bromobenzoic acid using formamide.[1]
Workflow:
Caption: Workflow for the synthesis of 6-Bromoquinazolin-4(3H)-one.
Materials:
-
2-Amino-5-bromobenzoic acid
-
Formamide
-
Round-bottom flask
-
Heating mantle with a temperature controller
-
Magnetic stirrer
-
Beakers
-
Buchner funnel and filter paper
-
Ethanol
Procedure:
-
In a round-bottom flask, mix 2-amino-5-bromobenzoic acid (equivalent to 10 mmol) and formamide (40 mmol, 1.6 mL).[1]
-
Heat the mixture at 130-140°C for 4-6 hours.[1]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).[1]
-
Collect the resulting precipitate by vacuum filtration.[1]
-
Wash the solid with cold water and dry to afford the crude product.[1]
-
Purify the crude 6-bromoquinazolin-4(3H)-one by recrystallization from ethanol.[1]
Data Summary:
| Parameter | Value | Reference |
| Starting Material | 2-Amino-5-bromobenzoic Acid | [1] |
| Product | 6-Bromoquinazolin-4(3H)-one | [1] |
| Reagent | Formamide | [1] |
| Reaction Temperature | 130-140 °C | [1] |
| Reaction Time | 4-6 hours | [1] |
| Anticipated Yield | ~90% | [1] |
Signaling Pathway Context
Quinazolinone derivatives are known to interact with various biological targets, including protein kinases. A significant target is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase. Inhibition of EGFR signaling is a key mechanism for the anticancer activity of many quinazolinone-based drugs.
Caption: Inhibition of the EGFR signaling pathway by quinazolinone derivatives.
Conclusion
This compound serves as a readily available and versatile precursor for the synthesis of medicinally important heterocyclic compounds such as benzoxazinones and quinazolinones. The protocols provided herein offer detailed and practical guidance for researchers in the fields of organic synthesis and drug discovery. The ability to synthesize these scaffolds allows for further derivatization and exploration of their structure-activity relationships, particularly in the context of developing novel inhibitors for therapeutic targets like EGFR.
References
The Strategic Role of Methyl 2-acetamido-5-bromobenzoate in Pharmaceutical Synthesis: A Versatile Intermediate for Bioactive Scaffolds
For Immediate Release: December 29, 2025
Methyl 2-acetamido-5-bromobenzoate, a substituted aromatic compound, is emerging as a critical intermediate in the synthesis of a variety of pharmacologically active molecules. Its unique structural features, including a reactive bromo substituent and a protected amino group, offer medicinal chemists a versatile platform for constructing complex heterocyclic systems and other novel drug candidates. This document provides an overview of its applications and detailed protocols for its use in the synthesis of key pharmaceutical scaffolds.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The following table summarizes its key characteristics.
| Property | Value | Reference |
| CAS Number | 138825-96-4 | [1] |
| Molecular Formula | C₁₀H₁₀BrNO₃ | [1] |
| Molecular Weight | 272.10 g/mol | [1] |
| Melting Point | 134-137 °C | |
| Purity | Typically ≥97% | |
| Appearance | White to light yellow crystalline powder | |
| Storage Temperature | Room temperature |
Applications in Pharmaceutical Synthesis
This compound serves as a valuable starting material for the synthesis of various heterocyclic compounds, which are prominent scaffolds in many approved and investigational drugs. The presence of the bromine atom at the 5-position allows for a range of synthetic transformations, including cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce molecular diversity. The acetamido group, a protected form of the amine, can be retained in the final product or deprotected to allow for further functionalization.
While specific protocols starting directly from this compound are not extensively documented in publicly available literature, its precursor, Methyl 2-amino-5-bromobenzoate, is widely used. The acetylation of this precursor to yield this compound is a straightforward synthetic step, often performed to modulate the reactivity of the amino group or as a key feature of the target molecule.
For instance, the related compound, Methyl 2-amino-5-bromobenzoate, is a known precursor for the synthesis of:
-
Quinazolinones: A class of compounds with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.
-
FabH inhibitors: These molecules target the FabH enzyme, which is crucial for bacterial fatty acid synthesis, making them potential antibacterial agents.
-
PqsD inhibitors: These compounds interfere with the quorum sensing system of Pseudomonas aeruginosa, a bacterium known for causing opportunistic infections.[2]
The strategic use of the acetamido group in this compound can influence the electronic properties of the aromatic ring and provide a handle for building more complex molecular architectures.
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-amino-5-bromobenzoate via Fischer Esterification
This protocol describes the synthesis of Methyl 2-amino-5-bromobenzoate from 2-amino-5-bromobenzoic acid.
Materials:
-
2-amino-5-bromobenzoic acid
-
Methanol (reagent grade)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
10% Sodium Carbonate (Na₂CO₃) solution
-
Diethyl ether
-
Saturated Sodium Chloride solution
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-amino-5-bromobenzoic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing water and cool in an ice-water bath.
-
Neutralize the excess acid by slowly adding a 10% aqueous sodium carbonate solution until the pH is approximately 8.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the combined organic layers with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield crude Methyl 2-amino-5-bromobenzoate. The product can be further purified by recrystallization from methanol.
Quantitative Data:
| Parameter | Value |
| Starting Material | 2-amino-5-bromobenzoic acid |
| Product | Methyl 2-amino-5-bromobenzoate |
| Typical Yield | ~90% |
| Purity | >96% |
Protocol 2: Acetylation of Methyl 2-amino-5-bromobenzoate
This is a general procedure for the N-acetylation of an aromatic amine.
Materials:
-
Methyl 2-amino-5-bromobenzoate
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
Dichloromethane (or another suitable solvent)
-
Saturated Sodium Bicarbonate solution
-
Water
-
Anhydrous Magnesium Sulfate
Procedure:
-
Dissolve Methyl 2-amino-5-bromobenzoate in a suitable solvent such as dichloromethane in a round-bottom flask.
-
Add a slight excess of acetic anhydride to the solution.
-
Add a catalytic amount of pyridine.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain this compound. The crude product can be purified by recrystallization or column chromatography.
Visualizing the Synthetic Pathway
The following diagrams illustrate the logical synthetic progression from a simple starting material to the target pharmaceutical intermediate.
Caption: Synthetic route to this compound.
Caption: Experimental workflow for the synthesis of the target intermediate.
Conclusion
This compound is a strategically important intermediate for pharmaceutical research and development. Its synthesis is readily achievable from commercially available starting materials. The presence of both a protected amine and a reactive bromide on the aromatic ring provides a versatile platform for the synthesis of diverse and complex molecules with potential therapeutic applications. Further exploration of its reactivity in various synthetic transformations is warranted to fully exploit its potential in drug discovery.
References
Application Notes and Protocols for the Scaled-Up Synthesis of Methyl 2-acetamido-5-bromobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the scaled-up synthesis of Methyl 2-acetamido-5-bromobenzoate, a key intermediate in pharmaceutical manufacturing. The described method focuses on a safe, efficient, and scalable approach suitable for pilot plant and commercial production. The protocol outlines the bromination of Methyl 2-acetamidobenzoate using N-Bromosuccinimide (NBS), a safer alternative to liquid bromine.[1][2] Key process parameters, safety considerations, and purification methods are discussed in detail. Additionally, comparative data on different synthetic strategies is presented to aid in process optimization.
Introduction
This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The development of a robust and scalable synthetic process is essential for ensuring a reliable supply chain and cost-effective production. This application note details a scalable protocol for the synthesis of this compound, focusing on process safety and efficiency. The chosen synthetic route involves the direct bromination of readily available Methyl 2-acetamidobenzoate. This method avoids the handling of highly corrosive and toxic liquid bromine, opting instead for N-Bromosuccinimide (NBS) as the brominating agent.[1][2] The protocol has been designed for a pilot-scale batch reactor, with considerations for process control and potential for implementation in a continuous flow setup for enhanced safety and efficiency.[3][4]
Data Presentation
Table 1: Comparison of Brominating Agents for Aromatic Bromination
| Brominating Agent | Key Advantages | Key Disadvantages | Safety Considerations |
| **Liquid Bromine (Br₂) ** | High reactivity, low cost. | Highly corrosive, toxic, volatile, difficult to handle at scale.[2] | Requires specialized handling equipment, dedicated scrubbers, and extensive personal protective equipment (PPE).[5] High risk of runaway reactions. |
| N-Bromosuccinimide (NBS) | Solid, easier and safer to handle than liquid bromine.[1][2] Milder reaction conditions. | Higher cost compared to liquid bromine, potential for side reactions if not controlled properly.[6] | Exothermic reaction requires careful temperature control.[6] Incompatible with certain solvents like DMF at elevated temperatures.[2] |
| Dibromodimethylhydantoin (DBDMH) | Solid, high bromine content, relatively stable. | More expensive than NBS. | Similar to NBS, requires control of exotherms. |
| In-situ Generated Bromine | Avoids storage and handling of bulk bromine.[3][4] | Requires additional reagents and process control for generation. | Overall process safety is enhanced by minimizing the amount of free bromine present at any given time.[3][4] |
Table 2: Key Process Parameters for Scaled-Up Synthesis
| Parameter | Recommended Range | Justification |
| Reactant Molar Ratio (Substrate:NBS) | 1 : 1.05 - 1.1 | A slight excess of NBS ensures complete conversion of the starting material. |
| Solvent | Acetic Acid or Acetonitrile | Acetic acid is a common solvent for brominations. Acetonitrile can be an alternative, offering easier work-up. |
| Reaction Temperature | 20-30 °C | The reaction is exothermic; maintaining a controlled temperature is crucial to prevent side product formation and ensure safety.[6] |
| Addition Time of NBS solution | 2 - 4 hours | Slow, controlled addition helps to manage the exotherm and maintain a stable reaction temperature. |
| Reaction Time | 4 - 8 hours | Monitored by HPLC or TLC until starting material is consumed. |
| Quenching Agent | Aqueous Sodium Metabisulfite or Sodium Thiosulfate | To neutralize any unreacted bromine or NBS. |
Experimental Protocols
Pilot-Scale Synthesis of this compound
Materials and Equipment:
-
Methyl 2-acetamidobenzoate (1.0 kg, 5.18 mol)
-
N-Bromosuccinimide (NBS) (1.0 kg, 5.62 mol)
-
Glacial Acetic Acid (10 L)
-
Aqueous Sodium Metabisulfite Solution (10% w/v)
-
Deionized Water
-
Methanol
-
50 L Glass-Lined Reactor with overhead stirrer, temperature probe, and addition funnel
-
Heating/Cooling Circulator
-
Filtration unit (e.g., Nutsche filter-dryer)
-
Vacuum Drying Oven
Procedure:
-
Reactor Setup: Ensure the 50 L reactor is clean, dry, and inerted with nitrogen.
-
Charge Substrate: Charge Methyl 2-acetamidobenzoate (1.0 kg) and glacial acetic acid (5 L) to the reactor.
-
Stirring and Temperature Control: Start stirring the mixture to ensure homogeneity and cool the reactor contents to 20 °C using the circulator.
-
Prepare NBS Solution: In a separate, suitable container, dissolve N-Bromosuccinimide (1.0 kg) in glacial acetic acid (5 L). Gentle warming may be required to fully dissolve the NBS; ensure the solution is cooled back to ambient temperature before use.
-
Controlled Addition of NBS: Slowly add the NBS solution to the reactor via the addition funnel over a period of 2-4 hours. Maintain the internal temperature of the reactor between 20-25 °C throughout the addition. The reaction is exothermic, and the addition rate should be adjusted to control the temperature effectively.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 20-25 °C. Monitor the progress of the reaction by taking samples periodically and analyzing them by HPLC or TLC until the starting material is consumed (typically 4-8 hours).
-
Quenching: Once the reaction is complete, slowly add 10% aqueous sodium metabisulfite solution to the reactor to quench any unreacted NBS. An initial small-scale quench test is recommended to assess the exotherm.
-
Precipitation: Slowly add deionized water (20 L) to the reaction mixture with good stirring to precipitate the crude product.
-
Isolation: Filter the precipitated solid using a Nutsche filter-dryer. Wash the filter cake with deionized water (2 x 5 L) to remove any residual acetic acid and salts.
-
Recrystallization: The crude product can be purified by recrystallization. Transfer the wet cake to a clean reactor and add methanol (5-10 volumes). Heat the mixture to reflux to dissolve the solid, then cool slowly to crystallize the pure product.
-
Final Isolation and Drying: Filter the recrystallized product and wash with cold methanol. Dry the final product in a vacuum oven at 50-60 °C until a constant weight is achieved.
Mandatory Visualization
Caption: Experimental workflow for the scaled-up synthesis of this compound.
References
- 1. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scientificupdate.com [scientificupdate.com]
- 3. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes: Strategic Solvent Selection for Reactions with Methyl 2-acetamido-5-bromobenzoate
Introduction
Methyl 2-acetamido-5-bromobenzoate is a key intermediate in organic synthesis, valued for its utility in constructing complex molecules, particularly in the development of pharmaceutical agents. The molecule features three primary reactive sites: the aryl bromide for cross-coupling reactions, the methyl ester for hydrolysis or amidation, and the acetamido group. The success, yield, and purity of products derived from this substrate are critically dependent on the appropriate selection of a reaction solvent.
The solvent plays a multifaceted role; it must solubilize reactants, reagents, and catalysts, but it can also profoundly influence reaction kinetics, selectivity, and catalyst stability.[1][2][3] This document provides a comprehensive guide to selecting the optimal solvent for the most common transformations involving this compound, supported by detailed protocols and comparative data.
Physicochemical Properties and Solubility Profile
Table 1: Inferred Solubility Profile of this compound
| Solvent Class | Solvent Examples | Expected Solubility | Notes |
| Polar Aprotic | DMF, DMSO, Acetonitrile (MeCN) | High | Generally excellent solvents for dissolving the substrate and many reagents used in cross-coupling. |
| Ethers | THF, Dioxane, 2-MeTHF | Good | Widely used for cross-coupling reactions. 2-MeTHF is a greener, bio-derived alternative to THF.[5][6] |
| Chlorinated | Dichloromethane (DCM) | Good | Effective for dissolving the substrate, but less common for the high-temperature reactions discussed. |
| Esters | Ethyl Acetate (EtOAc) | Moderate to Good | Useful for extractions and chromatography; can be used as a reaction solvent in some cases.[6] |
| Alcohols | Methanol (MeOH), Ethanol (EtOH) | Moderate | Often used as a co-solvent with water, especially for hydrolysis reactions.[5] |
| Aromatic | Toluene, Xylene | Moderate | Common in Buchwald-Hartwig aminations and some Suzuki couplings, often at elevated temperatures.[7] |
| Polar Protic | Water | Low to Poor | The related compound Methyl 2-amino-5-bromobenzoate is water-soluble, but the acetamido group reduces polarity.[5][8] Water is typically used as a co-solvent. |
| Nonpolar | Hexanes, Heptane | Poor | Primarily used as anti-solvents for precipitation or in chromatography mobile phases. |
Solvent Selection for Key Reaction Classes
The choice of solvent is dictated primarily by the reaction type. Below are detailed considerations for three common transformations.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling the aryl bromide with an organoboron species. The solvent system is critical for dissolving the inorganic base and ensuring an efficient catalytic cycle.[3][9] Polar aprotic solvents, often in biphasic mixtures with water, are the most common choice.[3]
Table 2: Solvent Systems for Suzuki-Miyaura Coupling of this compound
| Solvent System | Typical Base | Typical Catalyst | Temperature (°C) | Key Considerations |
| Dioxane / Water | K₂CO₃, K₃PO₄, Cs₂CO₃ | Pd(dppf)Cl₂, Pd(PPh₃)₄ | 80 - 110 | A highly reliable and widely used system, offering good solubility for a broad range of substrates.[3][6] |
| Toluene / Water | K₂CO₃, Na₂CO₃ | Pd(PPh₃)₄ | 80 - 110 | Effective system, though sometimes less efficient than dioxane for challenging couplings.[10] |
| DMF / Water | K₂CO₃, K₃PO₄ | Pd(OAc)₂ / Ligand | 90 - 130 | The high boiling point is advantageous for less reactive coupling partners.[3][10] |
| 2-MeTHF / Water | Cs₂CO₃, K₃PO₄ | Palladacycle catalysts | 80 - 100 | A greener alternative to THF/Dioxane that can lead to significantly improved yields in certain cases.[6] |
| Ethanol / Water | K₂CO₃ | Pd(OAc)₂ / Ligand | Reflux | A greener protic solvent system; care must be taken to avoid transesterification or hydrolysis.[5] |
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the premier method for forming C-N bonds. This reaction typically requires non-polar aprotic or ethereal solvents and a strong, non-nucleophilic base.
Table 3: Solvent Systems for Buchwald-Hartwig Amination of this compound
| Solvent | Typical Base | Typical Catalyst / Ligand System | Temperature (°C) | Key Considerations |
| Toluene | NaOt-Bu, KOt-Bu | Pd₂(dba)₃ or Pd(OAc)₂ with XPhos, RuPhos | 80 - 110 | The most common and robust solvent for this reaction.[7] |
| Dioxane | Cs₂CO₃, K₃PO₄ | Pd₂(dba)₃ or Pd(OAc)₂ with BINAP, Xantphos | 80 - 110 | Another excellent choice, often used with milder bases.[7] |
| THF | LiHMDS | Pd₂(dba)₃ / Ligand | Reflux | Lower boiling point may limit its use to more reactive substrates.[7] |
| 2-MeTHF | K₂CO₃ | Pd(II)-NHC precatalysts | 100 - 110 | A superior greener alternative, sometimes providing improved kinetic profiles over traditional solvents.[11] |
Base-Mediated Ester Hydrolysis
Hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation. This reaction requires a nucleophile (hydroxide) and a protic or aqueous solvent system to facilitate the BAc2 mechanism.[12]
Table 4: Solvent Systems for Ester Hydrolysis of this compound
| Solvent System | Base | Temperature (°C) | Key Considerations |
| Methanol / Water | NaOH, LiOH | 60 - Reflux | A classic and highly effective system. Methanol acts as a co-solvent to ensure solubility.[13] |
| Ethanol / Water | NaOH, KOH | 60 - Reflux | Similar to methanol/water, a good choice if ethanol is preferred. |
| THF / Water | LiOH, NaOH | 25 - 60 | Excellent for substrates with poor solubility in alcohol/water mixtures. |
Visual Workflow and Reaction Diagrams
To aid in the selection process, the following diagrams illustrate the logical workflow and a representative reaction pathway.
Figure 1. Decision workflow for solvent selection based on reaction type.
Figure 2. Schematic of a Suzuki-Miyaura coupling reaction highlighting the role of the solvent system.
Experimental Protocols
The following protocols are provided as robust starting points for optimization.
Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Reagent Setup: To an oven-dried reaction flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.5 equiv.).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv.).
-
Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times. Add degassed 1,4-dioxane and water in a 4:1 ratio (v/v) to achieve a substrate concentration of 0.1 M.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel.
Protocol: Buchwald-Hartwig Amination with Morpholine
-
Reagent Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), sodium tert-butoxide (NaOt-Bu, 1.4 equiv.), and the palladium precatalyst/ligand system (e.g., Pd₂(dba)₃, 0.02 equiv., and XPhos, 0.05 equiv.).
-
Solvent & Amine Addition: Evacuate and backfill the tube with an inert atmosphere (Argon) three times. Add anhydrous toluene to achieve a substrate concentration of 0.2 M, followed by morpholine (1.2 equiv.).
-
Reaction: Seal the tube and heat the mixture to 100 °C in an oil bath. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Protocol: Ester Hydrolysis
-
Reagent Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Base Addition: Add sodium hydroxide (NaOH, 3.0 equiv.) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 70-80 °C) and stir until the reaction is complete as monitored by TLC (disappearance of starting material).
-
Work-up: Cool the mixture in an ice bath and carefully acidify to pH ~2-3 with cold 1 M HCl. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under vacuum to yield 2-acetamido-5-bromobenzoic acid.
References
- 1. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 138825-96-4 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. METHYL 2-AMINO-5-BROMOBENZOATE | 52727-57-8 [chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. par.nsf.gov [par.nsf.gov]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. cssp.chemspider.com [cssp.chemspider.com]
Application Notes and Protocols for the Quantification of Methyl 2-acetamido-5-bromobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-acetamido-5-bromobenzoate is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this compound is crucial for ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Additionally, an overview of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is included as a powerful tool for purity assessment and orthogonal quantification.
Analytical Methodologies
A summary of the performance characteristics of the described analytical methods is presented below. These values are representative and may vary based on the specific instrumentation and experimental conditions.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| **Linearity (R²) ** | >0.999 | >0.998 | >0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL | 0.05 - 0.2 µg/mL | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/mL | 0.15 - 0.6 µg/mL | 3 - 30 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 99 - 101% |
| Precision (%RSD) | < 2% | < 5% | < 3% |
High-Performance Liquid Chromatography (HPLC-UV)
Reverse-phase HPLC with UV detection is a robust and widely used technique for the routine quantification of this compound in various samples.
Experimental Protocol
a) Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
b) Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v). The aqueous phase may be modified with 0.1% formic acid to improve peak shape.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
c) Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
d) Calibration:
-
Prepare a stock solution of this compound reference standard in the mobile phase.
-
Perform serial dilutions to prepare a series of calibration standards ranging from 1 µg/mL to 200 µg/mL.
-
Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.
e) Data Analysis:
-
The concentration of this compound in the sample is determined using the linear regression equation derived from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity for the quantification of this compound, particularly for trace-level analysis and impurity profiling.
Experimental Protocol
a) Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer (e.g., single quadrupole or ion trap)
b) Chromatographic and Spectrometric Conditions:
-
Column: Capillary column suitable for aromatic compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 271, 229, 198).
c) Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent such as ethyl acetate or dichloromethane to a concentration of approximately 50 µg/mL.
-
An internal standard (e.g., a structurally similar compound not present in the sample) should be added for improved accuracy.
d) Calibration:
-
Prepare a stock solution of this compound reference standard and the internal standard.
-
Prepare a series of calibration standards with a fixed concentration of the internal standard and varying concentrations of the analyte.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
e) Data Analysis:
-
Quantify the analyte in the sample using the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices or at very low concentrations.
Experimental Protocol
a) Instrumentation:
-
LC system (as described for HPLC)
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
b) LC-MS/MS Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size)
-
Mobile Phase: Gradient elution with:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
-
0-1 min: 30% B
-
1-5 min: 30% to 95% B
-
5-7 min: 95% B
-
7.1-10 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Ionization Mode: ESI positive
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for the analyte and an internal standard. For this compound, the protonated molecule [M+H]⁺ at m/z 272.0 would be a likely precursor ion.
c) Sample Preparation:
-
Prepare samples in the initial mobile phase composition.
-
Protein precipitation with acetonitrile may be necessary for biological matrices.[1]
-
Use a stable isotope-labeled internal standard if available.
d) Calibration and Data Analysis:
-
Follow similar procedures as for GC-MS, using an internal standard and constructing a calibration curve based on the peak area ratios.
Quantitative NMR (qNMR) Spectroscopy
qNMR is a primary ratio method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte.[2][3][4] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating that signal.[3][5]
Protocol Overview
-
Sample Preparation: Accurately weigh the sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. Dissolve the mixture in a known volume of a suitable deuterated solvent.
-
Data Acquisition: Acquire a ¹H NMR spectrum under quantitative conditions (e.g., ensuring full relaxation of all relevant signals).
-
Data Processing: Integrate the signals of the analyte and the internal standard that are well-resolved and free from interferences.
-
Calculation: The concentration or purity of the analyte is calculated based on the ratio of the integrals, the number of protons giving rise to each signal, the molecular weights, and the initial masses of the analyte and the internal standard.
qNMR is particularly useful for the certification of reference materials and as an orthogonal technique to validate results from chromatographic methods.[4][6]
References
- 1. Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 3. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. youtube.com [youtube.com]
- 6. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-acetamido-5-bromobenzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of Methyl 2-acetamido-5-bromobenzoate synthesis.
Overall Synthesis Pathway
The synthesis of this compound is typically achieved in a two-step process starting from 2-amino-5-bromobenzoic acid. The first step is an acid-catalyzed esterification to form the methyl ester intermediate, followed by N-acetylation of the amino group.
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps in this synthesis for maximizing yield?
A1: Both the Fischer esterification and the N-acetylation are critical. For the esterification, ensuring anhydrous (water-free) conditions and using a sufficient amount of acid catalyst are key to driving the equilibrium towards the product.[1] For the N-acetylation, the choice of acetylating agent and the control of reaction temperature are crucial to ensure complete reaction while minimizing side products.
Q2: What is a typical overall yield for this two-step synthesis?
A2: While yields can vary based on scale and optimization, a well-executed synthesis can be expected to have a good to excellent yield for each step. The Fischer esterification can often exceed 90%, and a clean N-acetylation can be nearly quantitative. However, losses during workup and purification will reduce the final isolated yield.
Q3: Can N-Bromosuccinimide (NBS) be used as an alternative to liquid bromine if starting from Methyl 2-aminobenzoate?
A3: Yes, NBS is a solid and safer alternative to liquid bromine for the bromination of the aromatic ring and can reduce handling hazards.[2] However, the provided protocol starts from the already brominated 2-amino-5-bromobenzoic acid.
Troubleshooting Guide
Step 1: Fischer Esterification of 2-amino-5-bromobenzoic acid
Q: My esterification reaction is showing low yield. What are the potential causes?
A: Low yields in Fischer esterification are commonly due to several factors:
-
Presence of Water: The reaction is an equilibrium. Water, a product of the reaction, can shift the equilibrium back to the starting materials. It is crucial to use anhydrous methanol and dry glassware.[3]
-
Insufficient Catalyst: A catalytic amount of strong acid (like concentrated sulfuric acid) is required.[4] An insufficient amount will result in a slow or incomplete reaction.
-
Incomplete Reaction: The reaction may not have reached completion. Reaction progress should be monitored using Thin Layer Chromatography (TLC).[4] Refluxing for 30-60 minutes is typical, but longer times may be necessary.[4]
-
Losses during Workup: The product is extracted after neutralizing the acid catalyst.[4] Inefficient extraction or premature product precipitation can lead to significant loss.
Q: I am observing a significant amount of unreacted starting material. How can I resolve this?
A: To drive the reaction to completion, you can:
-
Increase Reflux Time: Monitor the reaction by TLC and continue heating until the starting material spot disappears or is minimized.
-
Use Excess Methanol: Using methanol as the solvent ensures a large excess of one of the reactants, pushing the equilibrium towards the product.[4]
-
Ensure Anhydrous Conditions: Double-check that all reagents and glassware are dry to prevent the reverse reaction.
Step 2: N-Acetylation of Methyl 2-amino-5-bromobenzoate
Q: My N-acetylation reaction is incomplete or slow. What could be the problem?
A: Several factors can lead to an incomplete N-acetylation:
-
Reactivity of Acetylating Agent: Acetic anhydride is a common and effective reagent.[5] Acetyl chloride is more reactive but can be more difficult to handle due to its moisture sensitivity and the generation of corrosive HCl gas.[6]
-
Insufficient Reagent: Ensure at least a stoichiometric amount of the acetylating agent is used. A slight excess can help drive the reaction to completion.
-
Low Temperature: While the reaction is often exothermic, very low temperatures may slow the reaction rate. Many acetylations proceed well at room temperature or with gentle heating.[5]
-
Base/Catalyst: While many N-acetylations of anilines with acetic anhydride proceed readily without a catalyst, a mild base like pyridine or triethylamine can be added to scavenge the acetic acid byproduct and accelerate the reaction. For acetyl chloride, a base is required to neutralize the HCl produced.[7]
Q: I am observing byproducts that are difficult to purify. What are they and how can I prevent them?
A: A common byproduct is the hydrolysis of the methyl ester group back to a carboxylic acid, especially if the workup conditions are too harsh (e.g., strongly basic or acidic at high temperatures). To avoid this, use mild conditions for workup, such as a sodium bicarbonate wash, and avoid prolonged heating. Another potential, though less common, side reaction could be di-acetylation if conditions are forced, though this is sterically hindered.
Data Presentation: Reaction Condition Optimization
Table 1: Key Parameters for Fischer Esterification
| Parameter | Condition | Rationale | Potential Issue if Deviated |
| Solvent | Anhydrous Methanol | Acts as both reactant and solvent, driving equilibrium forward. | Presence of water will inhibit the reaction. |
| Catalyst | Conc. H₂SO₄ (catalytic) | Protonates the carbonyl oxygen, making the carbon more electrophilic. | Insufficient catalyst leads to a slow or incomplete reaction. |
| Temperature | Reflux | Increases reaction rate to reach equilibrium faster. | Temperatures too low will result in very slow conversion. |
| Reaction Time | 30-60 min (TLC monitored) | Sufficient time to reach equilibrium.[4] | Quenching too early results in low conversion. |
Table 2: Comparison of Acetylating Agents for Aromatic Amines
| Acetylating Agent | Relative Reactivity | Byproduct | Typical Conditions | Advantages | Disadvantages |
| Acetic Anhydride | Moderate | Acetic Acid | Neat or in a solvent, room temp or gentle heat.[5] | Easier to handle, less corrosive byproduct.[6] | Less reactive than acetyl chloride.[6] |
| Acetyl Chloride | High | HCl | Anhydrous solvent with a base (e.g., pyridine, Et₃N).[7] | Highly reactive, often faster reactions.[6] | Corrosive, moisture-sensitive, produces HCl gas.[6][8] |
| Acetonitrile | Low | - | High temperature (200 °C), Lewis acid catalyst (e.g., Al₂O₃).[9][10] | Green, inexpensive acylating agent.[9] | Requires harsh conditions (high temp/pressure).[9][10] |
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-amino-5-bromobenzoate via Fischer Esterification
This protocol is a representative procedure for the Fischer esterification of 2-amino-5-bromobenzoic acid.[4]
Materials:
-
2-amino-5-bromobenzoic acid
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
10% aqueous Sodium Carbonate (Na₂CO₃) solution
-
Ethyl acetate or Diethyl ether
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and condenser, add 2-amino-5-bromobenzoic acid.
-
Add an excess of anhydrous methanol to the flask.
-
With stirring, carefully add a catalytic amount (e.g., 4-5 drops for a small scale reaction) of concentrated sulfuric acid.
-
Heat the mixture to reflux and monitor the reaction progress by TLC (typically 30-60 minutes).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing water and cool in an ice-water bath.
-
Slowly add 10% aqueous sodium carbonate solution to neutralize the excess acid until the pH is approximately 8.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (e.g., 3 x 20 mL).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.
Protocol 2: Synthesis of this compound via N-Acetylation
This protocol describes a general procedure for the N-acetylation of an aromatic amine using acetic anhydride.
Materials:
-
Methyl 2-amino-5-bromobenzoate
-
Acetic Anhydride
-
Optional: Pyridine or a suitable solvent like acetic acid or ethyl acetate.
-
Cold water
Procedure:
-
Dissolve Methyl 2-amino-5-bromobenzoate in a minimal amount of a suitable solvent (or run the reaction neat).
-
Cool the solution in an ice bath.
-
Slowly add a slight excess (e.g., 1.1 to 1.2 equivalents) of acetic anhydride dropwise with stirring. The reaction can be exothermic.
-
After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction by TLC until the starting amine is consumed.
-
Once the reaction is complete, pour the mixture slowly into a beaker of ice-cold water with vigorous stirring.
-
The solid product should precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water to remove any remaining acetic acid or anhydride.
-
Dry the product thoroughly. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.
Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 6. benchchem.com [benchchem.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. ias.ac.in [ias.ac.in]
- 9. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Common byproducts in the synthesis of Methyl 2-acetamido-5-bromobenzoate and their removal
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of Methyl 2-acetamido-5-bromobenzoate, with a focus on the identification and removal of byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The synthesis of this compound typically proceeds through one of two primary routes:
-
Route A: Acetylation of 2-amino-5-bromobenzoic acid followed by Fischer esterification.
-
Route B: Fischer esterification of 2-amino-5-bromobenzoic acid followed by acetylation of the resulting methyl 2-amino-5-bromobenzoate.
A third, less common route involves the bromination of 2-acetamidobenzoic acid.
Q2: What are the primary byproducts I should expect in my crude product?
A2: The byproducts in your reaction mixture will largely depend on the synthetic route and reaction conditions. The most common impurities are:
-
Unreacted Starting Material: This can include 2-acetamido-5-bromobenzoic acid (from incomplete esterification) or methyl 2-amino-5-bromobenzoate (from incomplete acetylation).
-
Over-brominated Species: The formation of di-brominated products, such as methyl 2-acetamido-3,5-dibromobenzoate, can occur during the bromination step.[1][2]
-
Hydrolysis Product: The ester product, this compound, can hydrolyze back to 2-acetamido-5-bromobenzoic acid, especially in the presence of acid or base and water during workup.
-
Incompletely Acetylated Precursor: If starting from 2-amino-5-bromobenzoic acid, any unreacted material from the acetylation step will be carried through to the final product.
Troubleshooting Guide: Byproduct Removal
Q3: My crude product is acidic. How do I remove the unreacted carboxylic acid?
A3: Unreacted 2-acetamido-5-bromobenzoic acid is a common acidic impurity. It can be effectively removed by a liquid-liquid extraction procedure.
Experimental Protocol: Acid Removal by Extraction
-
Dissolve the crude product in an organic solvent such as ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (5-10%) solution of sodium carbonate (Na₂CO₃).[3]
-
You will observe effervescence (CO₂ evolution) as the acid is neutralized. Continue washing until no more gas evolves.
-
Separate the aqueous layer. The deprotonated carboxylic acid salt will be dissolved in this layer.
-
Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified ester.
Q4: I suspect I have a di-brominated byproduct. How can I remove it?
A4: Di-brominated byproducts are typically less soluble than their mono-brominated counterparts. This difference in solubility can be exploited for purification by recrystallization.
Experimental Protocol: Recrystallization
-
Select an appropriate solvent or solvent system. Common solvents for recrystallizing aromatic esters include ethanol, methanol, or mixtures of ethyl acetate and hexanes.
-
Dissolve the crude product in a minimum amount of the hot solvent to create a saturated solution.
-
If there are insoluble impurities (which may include the di-brominated byproduct), perform a hot filtration to remove them.[4][5]
-
Allow the filtrate to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization of the desired product.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Q5: How can I remove unreacted amino compounds from my product?
A5: Unreacted methyl 2-amino-5-bromobenzoate can be separated from the desired N-acetylated product by column chromatography due to differences in polarity.
Experimental Protocol: Column Chromatography
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes or a mixture of hexanes and ethyl acetate).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimum amount of the eluent or a suitable solvent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes). The less polar desired product (this compound) will typically elute before the more polar amino-containing byproduct.
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Common Byproducts and Their Properties
| Byproduct Name | Chemical Formula | Molecular Weight ( g/mol ) | Key Differentiating Property |
| 2-acetamido-5-bromobenzoic acid | C₉H₈BrNO₃ | 258.07 | Acidic |
| Methyl 2-amino-5-bromobenzoate | C₈H₈BrNO₂ | 230.06 | Basic (amine group) |
| Methyl 2-acetamido-3,5-dibromobenzoate | C₁₀H₉Br₂NO₃ | 350.99 | Lower solubility, higher molecular weight |
Table 2: Summary of Removal Methods for Common Byproducts
| Byproduct | Removal Method | Principle of Separation |
| 2-acetamido-5-bromobenzoic acid | Aqueous basic wash (e.g., NaHCO₃) | Acid-base chemistry |
| Methyl 2-amino-5-bromobenzoate | Column chromatography | Polarity difference |
| Methyl 2-acetamido-3,5-dibromobenzoate | Recrystallization / Hot filtration | Solubility difference |
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]
- 4. 2-Amino-3,5-dibromobenzoic acid | 609-85-8 [chemicalbook.com]
- 5. 2-Amino-5-bromobenzoic acid synthesis - chemicalbook [chemicalbook.com]
Troubleshooting low yield in the esterification of 2-acetamido-5-bromobenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the esterification of 2-acetamido-5-bromobenzoic acid. The information is tailored for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yield.
Troubleshooting Guides & FAQs
Issue: Low or No Product Yield
Q1: My reaction has run for the recommended time, but analysis (e.g., TLC, LC-MS) shows a significant amount of unreacted 2-acetamido-5-bromobenzoic acid. What are the likely causes?
A1: Several factors can lead to incomplete conversion in a Fischer esterification. The most common culprits are:
-
Equilibrium Limitations: Fischer esterification is a reversible reaction. The water produced as a byproduct can shift the equilibrium back towards the starting materials, thus lowering the ester yield.[1][2][3] To favor product formation, it's necessary to shift the equilibrium to the right.[1]
-
Insufficient Catalyst: An inadequate amount of the acid catalyst (e.g., sulfuric acid) will result in a slow or stalled reaction.[1] The catalyst is necessary to protonate the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.[1]
-
Presence of Water: Any water in the reagents or glassware at the start of the reaction will inhibit the forward reaction.[1][4] It is crucial to use anhydrous reagents and properly dried glassware.[1][4]
-
Low Reaction Temperature: The reaction may not have been heated sufficiently to reach the optimal reflux temperature, leading to a slow reaction rate.[1]
-
Short Reaction Time: The reaction may not have been allowed to proceed for a long enough duration to reach equilibrium.[1]
Q2: I've confirmed my reagents are dry and used the correct amount of catalyst, but my yield is still below expectations. How can I improve it?
A2: To drive the equilibrium towards the product and increase your yield, consider the following strategies:
-
Use a Large Excess of Alcohol: Employing the alcohol (e.g., methanol or ethanol) as the solvent ensures it is present in a large excess.[3] According to Le Châtelier's principle, this shifts the equilibrium towards the formation of the ester.[3] Using a 10-fold excess of alcohol can increase yields significantly.[3]
-
Remove Water As It Forms: The most effective way to drive the reaction to completion is to remove water as it is formed.[3] This can be achieved by using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (like toluene).[5] Alternatively, adding a drying agent such as molecular sieves to the reaction mixture can also be effective.[6]
Q3: I am observing multiple spots on my TLC plate besides the starting material and the desired product. What are the possible side reactions?
A3: Side reactions can be a significant cause of low yield. For 2-acetamido-5-bromobenzoic acid, potential side reactions include:
-
Hydrolysis of the Acetamido Group: Under strong acidic conditions and prolonged heating, the acetamido group (-NHCOCH₃) can be hydrolyzed back to an amino group (-NH₂). This would result in the formation of 2-amino-5-bromobenzoic acid and its corresponding ester.
-
Impurities in Starting Materials: Ensure the purity of your 2-acetamido-5-bromobenzoic acid and the alcohol. Impurities in the starting materials can lead to the formation of unexpected byproducts.[7]
Q4: My final product is a solid at room temperature, but I expect a methyl or ethyl ester, which should be a low-melting solid or an oil. What could be the issue?
A4: If your final product, which you believe to be the ester, is a high-melting solid, it is highly likely that it is predominantly unreacted 2-acetamido-5-bromobenzoic acid.[1] This indicates a very low conversion in your reaction. You should verify the identity of the solid by checking its melting point and comparing it to the starting material.[1]
Issue: Work-up and Purification Difficulties
Q1: I'm having trouble separating the product from the reaction mixture during the work-up. What is the standard procedure?
A1: A typical work-up procedure for Fischer esterification involves the following steps:
-
Cooling: Allow the reaction mixture to cool to room temperature.[8]
-
Quenching: Pour the cooled mixture into a beaker of ice water.[8]
-
Neutralization: Slowly add a base, such as a 10% sodium carbonate solution, to neutralize the excess acid catalyst.[8] Be cautious, as this will cause the evolution of carbon dioxide gas.[1] The final pH should be around 8.[8]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or ethyl acetate.[5]
-
Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution to remove any remaining acid, followed by a wash with brine (saturated NaCl solution).[5]
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude product.[5]
Q2: The product is not precipitating after neutralization. What should I do?
A2: If the ester does not precipitate, it is likely because it is soluble in the aqueous-organic mixture. In this case, you must perform a solvent extraction as described in the previous answer. Ensure you use a sufficient volume of an appropriate organic solvent to effectively extract your product.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the esterification of benzoic acid derivatives.
| Parameter | Protocol 1: Fischer Esterification | Protocol 2: Microwave-Assisted |
| Starting Material | Substituted Benzoic Acid | 4-Fluoro-3-nitrobenzoic acid |
| Alcohol | Methanol or Ethanol (in excess) | Ethanol (in excess) |
| Catalyst | Concentrated H₂SO₄ | Concentrated H₂SO₄ |
| Temperature | Reflux (e.g., ~65°C for Methanol) | 130-150°C |
| Reaction Time | 60-75 minutes | 15 minutes (with catalyst addition at intervals) |
| Reported Yield | ~90% (for benzoic acid) | up to 77% |
Note: Yields are highly dependent on the specific substrate and reaction conditions.[9]
Experimental Protocols
Protocol 1: Fischer Esterification of 2-acetamido-5-bromobenzoic acid
This protocol is a representative procedure for the synthesis of methyl 2-acetamido-5-bromobenzoate.
Materials:
-
2-acetamido-5-bromobenzoic acid
-
Anhydrous Methanol (reagent grade)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
10% Sodium Carbonate (Na₂CO₃) solution
-
Ethyl acetate
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Beakers
-
Filtration apparatus
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add 2-acetamido-5-bromobenzoic acid and an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
With stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (approximately 5-10% of the molar amount of the carboxylic acid).
-
Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete after 1-2 hours of reflux.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice water.
-
Slowly add 10% aqueous sodium carbonate solution to neutralize the excess acid until the pH is approximately 8. Be cautious as carbon dioxide gas will evolve.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (e.g., 3 x 20 mL).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization if necessary.
Visualizations
Caption: Experimental workflow for Fischer esterification.
Caption: Troubleshooting logic for low esterification yield.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Managing Exothermic Reactions in the Bromination of Methyl 2-Acetamidobenzoate
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on safely and effectively managing the exothermic nature of the electrophilic aromatic bromination of methyl 2-acetamidobenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the exotherm during the bromination of methyl 2-acetamidobenzoate?
A1: The primary exothermic risk stems from the highly energetic electrophilic aromatic substitution reaction between the brominating agent (e.g., liquid bromine or N-Bromosuccinimide) and the activated benzene ring of methyl 2-acetamidobenzoate.[1] The acetamido group is an activating group, which increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack and resulting in a rapid release of heat.
Q2: What are the critical parameters for controlling the exothermic reaction?
A2: The key parameters to control are:
-
Rate of Bromine Addition: Slow, dropwise addition of the brominating agent is essential to allow for effective heat dissipation.[1]
-
Reaction Temperature: Maintaining a low and stable temperature, often at or below room temperature (e.g., 0-5 °C), is crucial.[1]
-
Agitation: Efficient and continuous stirring ensures uniform temperature distribution throughout the reaction mixture and prevents the formation of localized hot spots.[1]
-
Concentration: The concentration of the reactants can influence the reaction rate and the amount of heat generated.[1]
Q3: What are the potential consequences of a poorly managed exotherm?
A3: A poorly managed exotherm can lead to a thermal runaway reaction, which is a rapid and uncontrolled increase in temperature and pressure.[1] This can result in:
-
Boiling and splashing of the solvent and reactants.
-
Increased formation of undesirable side products, leading to lower yield and purity.
-
Decomposition of the starting material and the desired product.
-
In severe cases, over-pressurization and potential rupture of the reaction vessel, posing a significant safety hazard.[1]
Q4: What are the recommended quenching agents for excess bromine, and are there any associated hazards?
A4: Common quenching agents for unreacted bromine include aqueous solutions of sodium thiosulfate (Na₂S₂O₃), sodium bisulfite (NaHSO₃), or sodium sulfite (Na₂SO₃).[1][2] It is important to note that the quenching process itself can be exothermic, so the quenching agent should be added slowly with continued cooling.[1]
Q5: Can alternative brominating agents be used to mitigate the exothermic hazard?
A5: Yes, N-Bromosuccinimide (NBS) is a solid and often safer alternative to liquid bromine.[1] While the reaction with NBS is still exothermic, it can be easier to handle and control. Other milder brominating agents or in-situ generation of bromine can also be considered to reduce the risks associated with handling elemental bromine.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid, uncontrolled temperature rise (Runaway Reaction) | - Bromine addition rate is too fast.- Inadequate cooling.- Poor agitation.- Reactant concentration is too high. | - Immediately stop the addition of bromine. - Increase cooling to maximum capacity (e.g., add more ice/dry ice to the cooling bath).- If the temperature continues to rise, prepare for an emergency quench by slowly adding a pre-chilled quenching solution.- If the situation becomes uncontrollable, evacuate the area and follow emergency procedures.[1] |
| Reaction temperature is difficult to maintain below the set point | - The exotherm is stronger than anticipated.- The cooling bath is not efficient enough. | - Reduce the rate of bromine addition.- Lower the temperature of the cooling bath.- Ensure the reaction flask is adequately immersed in the cooling bath.[1] |
| Low yield of the desired product | - Incomplete reaction.- Formation of side products due to high temperature.- Loss of bromine vapor. | - Monitor the reaction by TLC or another suitable analytical method to ensure completion.- Maintain the recommended low temperature throughout the addition and reaction time.- Ensure the reaction setup is well-sealed to prevent the escape of bromine vapor. Consider using a scrubber with a sodium thiosulfate solution.[1] |
| Exotherm observed during quenching | - A significant amount of unreacted bromine is present. | - Add the quenching agent slowly and in portions.- Continue to cool the reaction mixture during the quenching process.[1] |
| Reaction does not initiate | - Low quality or inactive reagents.- Very low reaction temperature. | - Check the purity and activity of the starting materials and the brominating agent.- Allow the reaction mixture to slowly warm up by a few degrees while closely monitoring the temperature.[1] |
Experimental Protocols
Note: The following protocol is a general guideline adapted from the bromination of analogous activated aromatic compounds, such as methyl anthranilate, due to the limited availability of a specific published procedure for methyl 2-acetamidobenzoate. This should be optimized for specific laboratory conditions and scales.
Materials:
-
Methyl 2-acetamidobenzoate
-
Liquid Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Solvent (e.g., glacial acetic acid, dichloromethane)
-
Quenching solution (e.g., 10% aqueous sodium thiosulfate)
-
Cooling bath (e.g., ice-water or ice-salt bath)
-
Reaction flask equipped with a magnetic stirrer, dropping funnel, and thermometer
Procedure:
-
Reactant Preparation: Dissolve methyl 2-acetamidobenzoate in the chosen solvent in the reaction flask.
-
Cooling: Place the flask in a cooling bath and cool the solution to the desired temperature (e.g., 0-5 °C) with efficient stirring.
-
Bromine Addition: Slowly add the brominating agent (liquid bromine or a solution of NBS) dropwise to the stirred solution via the dropping funnel.
-
Temperature Monitoring: Crucially, monitor the internal temperature continuously. Adjust the addition rate to maintain the desired temperature and prevent a rapid exotherm.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the controlled temperature for a specified time. Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, GC, HPLC).
-
Quenching: Once the reaction is complete, slowly add the quenching solution to neutralize any unreacted bromine. Be aware that this step can also be exothermic and may require continued cooling.
-
Work-up and Purification: Proceed with the appropriate work-up and purification steps, which may include extraction, washing, drying, and recrystallization or chromatography.
Data Presentation
Table 1: Comparison of Brominating Agents for Aromatic Compounds
| Brominating Agent | Formula | Physical State | Key Advantages | Key Disadvantages |
| Liquid Bromine | Br₂ | Liquid | High reactivity | Highly corrosive, toxic, volatile, and can lead to strong exotherms. |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | Solid | Easier and safer to handle than liquid bromine, provides a low concentration of Br₂.[1] | Can be more expensive, reaction initiation may be required. |
| Pyridinium Tribromide | C₅H₅NHBr₃ | Solid | Solid, stable, and easy to handle reagent. | Stoichiometric byproduct (pyridinium hydrobromide) needs to be removed. |
Table 2: Influence of Solvents on Bromination Reactions
| Solvent | Dielectric Constant | Typical Reaction Temperature (°C) | Notes |
| Glacial Acetic Acid | 6.2 | 10-25 | Common solvent for bromination, can participate in the reaction. |
| Dichloromethane | 9.1 | 0-25 | Generally inert and easy to remove. |
| Carbon Tetrachloride | 2.2 | 0-25 | Non-polar, but its use is often restricted due to toxicity and environmental concerns. |
| Acetonitrile | 37.5 | 0-25 | More polar, can influence reaction selectivity. |
Visualizations
References
Identifying impurities in Methyl 2-acetamido-5-bromobenzoate by HPLC and LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the identification of impurities in Methyl 2-acetamido-5-bromobenzoate using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound and its potential impurities.
Issue 1: Poor Peak Shape (Tailing) for the Main Analyte Peak
Q: My chromatogram for this compound shows significant peak tailing. What are the likely causes and how can I resolve this?
A: Peak tailing for a compound like this compound, which contains a secondary amine, is often due to interactions with active silanol groups on the silica-based stationary phase of the HPLC column.[1] Here’s a step-by-step guide to troubleshoot this issue:
-
Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of the analyte to maintain a consistent ionization state.[1] For amide-containing compounds, a slightly acidic mobile phase (e.g., pH 3-4) is often beneficial.
-
Mobile Phase Additives: Consider adding a competitive base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1% v/v).[1] TEA can mask the active silanol sites on the stationary phase, reducing peak tailing.
-
Column Choice: If using an older, Type A silica column, consider switching to a more modern, high-purity, end-capped Type B silica column, which has fewer accessible silanol groups.
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing.[2] Try diluting your sample and reinjecting to see if the peak shape improves.
Issue 2: Appearance of Unexpected Peaks in the Chromatogram
Q: I am observing several unexpected peaks in my HPLC chromatogram. How can I identify these impurities?
A: Unexpected peaks can originate from various sources, including the synthesis process, sample degradation, or contamination. LC-MS is a powerful tool for identifying these unknown peaks.
-
Potential Synthesis-Related Impurities: Based on the common synthesis route from 2-aminobenzoic acid, potential impurities could include:
-
Starting Materials: Unreacted 2-amino-5-bromobenzoic acid or its methyl ester.
-
Over-brominated Species: 2-amino-3,5-dibromobenzoic acid and its corresponding ester.[3]
-
Isomers: Positional isomers of the bromo and acetamido groups.
-
-
LC-MS Analysis:
-
Determine Molecular Weight: Obtain the mass spectrum for each unexpected peak. The molecular ion (e.g., [M+H]⁺ or [M-H]⁻) will provide the molecular weight of the impurity.
-
Isotopic Pattern Analysis: For brominated compounds, look for the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br are present in an approximate 1:1 ratio), which results in two peaks of nearly equal intensity separated by 2 m/z units.[4][5] This can confirm the presence of bromine in the impurity.
-
Fragmentation Analysis (MS/MS): Perform MS/MS on the molecular ion of the impurity to obtain fragmentation patterns. These patterns can help elucidate the structure of the impurity by identifying characteristic losses (e.g., loss of a methyl group, acetyl group).
-
Issue 3: Inconsistent Retention Times
Q: The retention time for my main peak is shifting between injections. What could be causing this?
A: Retention time shifts can be caused by a variety of factors related to the HPLC system and mobile phase.[6][7]
-
Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run. Insufficient equilibration can lead to drifting retention times.[7]
-
Mobile Phase Composition: Inaccurately prepared mobile phase or changes in its composition over time (e.g., evaporation of the organic solvent) can cause retention time shifts. Prepare fresh mobile phase regularly.[7]
-
Temperature Fluctuations: Changes in the column temperature can affect retention times. Using a column oven will provide a stable temperature environment.[7]
-
Flow Rate Instability: Check for any leaks in the system and ensure the pump is delivering a consistent flow rate.[7][8]
Frequently Asked Questions (FAQs)
Q1: What are the expected m/z values for this compound in LC-MS?
A1: The molecular weight of this compound (C₁₀H₁₀BrNO₃) is approximately 271.1 g/mol .[9] In positive ion mode ESI-MS, you would expect to see the protonated molecule [M+H]⁺ at m/z 272.0 and 274.0, representing the two isotopes of bromine. You may also observe adducts with sodium [M+Na]⁺ at m/z 294.0 and 296.0.
Q2: What type of HPLC column is best suited for this analysis?
A2: A reversed-phase C18 column is a good starting point for the analysis of this compound. A high-purity, end-capped C18 column will minimize peak tailing. For separating closely related halogenated aromatic compounds, a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column could also be effective due to different pi-pi interactions.[10]
Q3: How can I avoid contamination in my LC-MS system?
A3: Contamination can lead to high background noise and ghost peaks.[6] To minimize contamination:
-
Use high-purity solvents (HPLC or LC-MS grade).
-
Filter all samples and mobile phases before use.[1]
-
Implement a sufficient sample clean-up procedure.[11]
-
Run blank injections between samples to check for carryover.
Q4: My MS signal is weak. How can I improve it?
A4: Weak signal intensity can be due to several factors.[6]
-
Ionization Efficiency: Optimize the ion source parameters (e.g., capillary voltage, gas flow, temperature) for your specific analyte.
-
Mobile Phase Compatibility: Ensure your mobile phase is compatible with ESI-MS. Volatile buffers like ammonium formate or ammonium acetate are preferred over non-volatile buffers like phosphate.[11] The addition of a small amount of formic acid (0.1%) to the mobile phase can improve protonation and signal intensity in positive ion mode.
-
Sample Concentration: If the concentration is too low, consider concentrating your sample before injection.
Experimental Protocols
HPLC Method for Impurity Profiling
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) %A %B 0 70 30 20 30 70 25 30 70 26 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
LC-MS Method for Impurity Identification
-
LC System: Use the same HPLC conditions as above.
-
Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Range: m/z 100-500
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Drying Gas Flow: 10 L/min
-
Drying Gas Temperature: 350 °C
-
Nebulizer Pressure: 40 psi
-
Data Presentation
Table 1: Potential Impurities and their Expected [M+H]⁺ m/z Values
| Compound | Molecular Formula | Molecular Weight | Expected [M+H]⁺ (m/z) |
| Methyl 2-amino-5-bromobenzoate | C₈H₈BrNO₂ | 230.06 | 231.0, 233.0 |
| 2-Acetamido-5-bromobenzoic Acid | C₉H₈BrNO₃ | 258.07 | 259.0, 261.0 |
| Methyl 2-acetamido-3,5-dibromobenzoate | C₁₀H₉Br₂NO₃ | 350.99 | 351.9, 353.9, 355.9 |
Visualizations
Caption: Troubleshooting workflow for HPLC and LC-MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. hplc.eu [hplc.eu]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. zefsci.com [zefsci.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. scbt.com [scbt.com]
- 10. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 11. chromatographyonline.com [chromatographyonline.com]
Optimizing reaction conditions for Suzuki coupling with Methyl 2-acetamido-5-bromobenzoate
Welcome to the Technical Support Center for Suzuki Coupling Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of biaryl compounds, with a specific focus on the Suzuki coupling of Methyl 2-acetamido-5-bromobenzoate .
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Suzuki-Miyaura coupling reaction?
A1: The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide (such as an aryl bromide). The catalytic cycle consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, replacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the desired biaryl product, regenerating the Pd(0) catalyst.
Q2: Why is my Suzuki coupling reaction of this compound resulting in a low yield?
A2: Low yields in Suzuki coupling can stem from several factors, particularly with a substrate like this compound which has both electron-donating (acetamido) and electron-withdrawing (ester) groups. Common causes include:
-
Inefficient Catalyst System: The choice of palladium catalyst and ligand is crucial. For electron-rich aryl bromides, bulky and electron-rich phosphine ligands are often more effective.
-
Suboptimal Base: The base plays a critical role in the transmetalation step. The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Poor Solvent Choice: The solvent system needs to facilitate the solubility of all reactants and the catalyst. A mixture of an organic solvent and water is commonly used.
-
Incomplete Reaction: The reaction may not have reached completion. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.
-
Side Reactions: Undesired side reactions such as dehalogenation or homocoupling of the boronic acid can consume starting materials and reduce the yield of the desired product.
Q3: What are common side reactions in the Suzuki coupling of this compound and how can I minimize them?
A3: The two most common side reactions are dehalogenation and homocoupling.
-
Dehalogenation: This is the replacement of the bromine atom with a hydrogen atom on your starting material. It can be minimized by:
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Ensuring the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation pathways that can lead to dehalogenation.
-
Using purified and degassed solvents.
-
Optimizing the choice of base, as some bases can promote this side reaction.
-
-
Homocoupling: This is the coupling of two molecules of the boronic acid to form a biaryl byproduct. This can be reduced by:
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Using a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoiding a large excess.
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Ensuring a thoroughly deoxygenated reaction mixture, as oxygen can promote homocoupling.
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Controlling the reaction temperature, as higher temperatures can sometimes favor this side reaction.
-
Q4: How do the substituents on this compound affect the reaction?
A4: The ortho-acetamido group and the meta-ester group to the bromine atom have both steric and electronic effects:
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Electronic Effects: The acetamido group is electron-donating, which can make the aryl bromide more electron-rich. Electron-rich aryl bromides can be less reactive towards oxidative addition, which is often the rate-limiting step.[1] The ester group is electron-withdrawing, which can partially counteract this effect.
-
Steric Effects: The ortho-acetamido group can sterically hinder the approach of the bulky palladium catalyst to the carbon-bromine bond, potentially slowing down the oxidative addition step.[2] The choice of a less sterically bulky but still effective ligand might be necessary.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst | Use a fresh source of palladium catalyst and ligand. Consider a pre-catalyst that is more air and moisture stable. |
| Incorrect base | Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The choice of base can be critical for the transmetalation step.[3] | |
| Insufficient degassing | Purge the reaction mixture with an inert gas (argon or nitrogen) for an extended period (20-30 minutes) to remove all oxygen. | |
| Low reaction temperature | Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC. | |
| Significant Dehalogenation | Oxygen contamination | Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of inert gas. |
| Inappropriate ligand | Switch to a more electron-rich and sterically hindered ligand like SPhos or XPhos, which can promote the desired cross-coupling over dehalogenation. | |
| Presence of Homocoupling Product | Excess boronic acid | Use a smaller excess of the boronic acid (e.g., 1.1 equivalents). |
| Oxidized catalyst | Ensure a strictly inert atmosphere to prevent oxidation of the Pd(0) catalyst to Pd(II), which can promote homocoupling.[4] | |
| Reaction Stalls | Catalyst deactivation | The ligand or catalyst may not be stable under the reaction conditions. Consider a more robust ligand or a lower reaction temperature. |
| Poor solubility of reactants | Try a different solvent system. For example, if using dioxane/water, consider trying toluene/water or DMF. |
Experimental Protocols
Protocol 1: General Conditions for Suzuki Coupling of this compound
This protocol is a good starting point and can be optimized based on the specific boronic acid used.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.03 - 0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Seal the flask with a septum and evacuate and backfill with an inert gas three times.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).
-
Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Reaction Conditions
The following table summarizes various conditions that can be explored for optimizing the Suzuki coupling of this compound. The yields are hypothetical and will vary depending on the specific arylboronic acid used.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System (v/v) | Temp (°C) | Time (h) | Hypothetical Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 60-75 |
| Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2.5) | Toluene/H₂O (5:1) | 100 | 8 | 75-90 |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 110 | 6 | 70-85 |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Ethanol/H₂O (3:1) | 80 | 16 | 50-65 |
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
References
How to avoid the formation of di-brominated species during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the formation of di-brominated species during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that lead to the formation of di-brominated byproducts?
A1: The formation of di-brominated species is primarily influenced by several key factors:
-
High Reactivity of the Substrate: Aromatic rings that are highly activated by electron-donating groups (e.g., phenols, anilines) are particularly susceptible to polybromination.[1] The initial bromination further activates the ring, making the second bromination faster than the first.
-
Reactive Brominating Agent: The use of highly reactive brominating agents, such as elemental bromine (Br₂), increases the likelihood of multiple brominations.[1]
-
Reaction Conditions: Elevated temperatures and prolonged reaction times can provide the necessary energy to overcome the activation barrier for a second bromination.[2][3]
-
Stoichiometry: Using an excess of the brominating agent will naturally lead to the formation of di- and poly-brominated products.[4]
Q2: How can I selectively achieve mono-bromination on an activated aromatic ring?
A2: Achieving selective mono-bromination on activated systems requires careful control over the reaction conditions. Consider the following strategies:
-
Use a Milder Brominating Agent: Switching from molecular bromine (Br₂) to a less reactive source of electrophilic bromine, such as N-bromosuccinimide (NBS), is a common and effective strategy.[1]
-
Control Stoichiometry: Carefully control the stoichiometry by using only one equivalent of the brominating agent relative to your substrate.[1]
-
Lower the Reaction Temperature: Running the reaction at lower temperatures (e.g., 0 °C or below) decreases the reaction rate and enhances selectivity, thereby reducing the chances of over-bromination.[1][2] For some electrophilic aromatic brominations, temperatures as low as -30°C to -78°C may be necessary.[2]
-
Solvent Selection: The choice of solvent can influence reactivity. In some cases, a more polar solvent can help to moderate the reactivity of the brominating agent.[1][2]
Q3: Can the choice of catalyst influence the formation of di-brominated species?
A3: Yes, the catalyst plays a crucial role in directing the regioselectivity and can help minimize di-bromination. Zeolites, for instance, can induce high para-selectivity for certain substrates due to shape-selective catalysis within their pores, which can sterically hinder the formation of di-brominated products.[1][5] Other catalysts like silica gel used in conjunction with NBS can also promote regioselective mono-bromination.[1]
Q4: Are there specific strategies for substrates with multiple potential bromination sites?
A4: For substrates with multiple reactive sites, the use of protecting groups is a key strategy. A protecting group can be temporarily attached to a more reactive functional group to prevent it from reacting, thus directing bromination to the desired site. After the bromination reaction, the protecting group is removed. This method adds steps to the synthesis but offers a high degree of control.[6][7]
Troubleshooting Guide: Unwanted Di-bromination
Issue: My reaction is producing a significant amount of di-brominated product.
| Possible Cause | Troubleshooting Step |
| Reaction temperature is too high. | Lower the reaction temperature. For highly activated systems, consider temperatures of 0 °C, -30 °C, or even -78 °C.[2] Maintain this temperature throughout the addition of the brominating agent. |
| The brominating agent is too reactive. | Switch from elemental bromine (Br₂) to a milder agent like N-bromosuccinimide (NBS).[1] Other alternatives include tetraalkylammonium tribromides for phenolic substrates.[1] |
| Incorrect stoichiometry. | Carefully measure and use only one equivalent of the brominating agent relative to the substrate.[4] Consider adding the brominating agent slowly and portion-wise to maintain a low concentration at any given time. |
| The aromatic ring is highly activated. | In addition to using a milder brominating agent and lower temperatures, consider temporarily deactivating the ring by using a protecting group on the activating substituent.[6] |
| Solvent is not optimal. | The polarity of the solvent can affect the reactivity. Experiment with different solvents to find the optimal conditions for your specific substrate. Less polar solvents may enhance steric effects, leading to higher selectivity.[1][2] |
Quantitative Data on Selective Mono-bromination Methods
The following table summarizes various methods and their reported selectivity for mono-bromination, providing a comparative overview for selecting an appropriate protocol.
| Substrate Type | Brominating Agent/System | Conditions | Selectivity Outcome | Reference |
| Activated Aromatics (e.g., Phenols) | Tetraalkylammonium tribromides | Varies by substrate | Highly para-selective | [1] |
| Toluene-like Substrates | Zeolites | Varies by substrate | High para-selectivity | [1] |
| General Activated Aromatics | N-bromosuccinimide (NBS) / Silica Gel | Varies by substrate | Good to excellent para-selectivity | [1] |
| Catechol | N-bromosuccinimide (NBS) / HBF₄ | Acetonitrile, -30 °C to RT | Selective mono-bromination | [2] |
| Deactivated Aromatics | N-bromosuccinimide (NBS) / H₂SO₄ | Concentrated H₂SO₄ | Good yields of mono-bromo derivatives | [8] |
| Moderately Deactivated Arenes | Tribromoisocyanuric acid (0.34 eq.) | Trifluoroacetic acid, RT | Avoids polybromination | [8] |
Experimental Protocols
Protocol 1: Selective Mono-bromination of an Activated Aromatic Compound (Catechol)
This protocol describes the selective mono-bromination of catechol using N-bromosuccinimide.
Materials:
-
Catechol
-
N-bromosuccinimide (NBS)
-
Fluoroboric acid (HBF₄)
-
Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer
-
Cooling bath (e.g., dry ice/acetone)
Procedure:
-
Dissolve catechol in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to -30 °C using a suitable cooling bath.[2]
-
Slowly add one equivalent of N-bromosuccinimide and a catalytic amount of fluoroboric acid to the cooled solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).
-
Upon completion, quench the reaction with a suitable quenching agent (e.g., sodium thiosulfate solution) and proceed with a standard aqueous workup.
-
Purify the product via recrystallization or column chromatography to afford the mono-brominated product.
Protocol 2: Para-Selective Bromination using a Zeolite Catalyst
This protocol provides a general workflow for the para-selective bromination of a moderately activated aromatic compound using a zeolite catalyst.
Materials:
-
Aromatic substrate (e.g., toluene)
-
Elemental bromine (Br₂)
-
Zeolite NaY
-
Anhydrous solvent (e.g., dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer
-
Apparatus for filtration
Procedure:
-
Activate the zeolite NaY catalyst by heating it under vacuum to remove any adsorbed water.
-
In a round-bottom flask, add the aromatic substrate and the activated zeolite catalyst to the anhydrous solvent.
-
With efficient stirring, slowly add one equivalent of elemental bromine to the mixture at a controlled temperature (start at 0 °C and monitor).
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Upon completion, filter off the zeolite catalyst. The catalyst can often be regenerated by washing and heating.[5]
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a standard aqueous workup.
-
Purify the product by distillation or recrystallization to obtain the para-brominated isomer.
Visualizations
Logical Workflow for Troubleshooting Di-bromination
Caption: A flowchart for troubleshooting and preventing the formation of di-brominated products.
Signaling Pathway for Selective Mono-bromination
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Influence of temperature and heating time on bromination of zinc oxide during thermal treatment with tetrabromobisphenol A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Highly efficient and selective electrophilic and free radical catalytic bromination reactions of simple aromatic compounds in the presence of reusable zeolites - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Protective Groups [organic-chemistry.org]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
Technical Support Center: High-Purity Recrystallization of Methyl 2-acetamido-5-bromobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of Methyl 2-acetamido-5-bromobenzoate to achieve high purity. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent system for the recrystallization of this compound?
Finding the ideal solvent for recrystallization often requires empirical testing. Based on the structure of this compound, which contains both polar (acetamide, ester) and non-polar (brominated aromatic ring) functionalities, a solvent of intermediate polarity or a mixed solvent system is likely to be effective.
Recommended Single Solvents to Screen:
-
Ethanol
-
Methanol
-
Ethyl Acetate
-
Isopropanol
-
Acetone
Recommended Mixed Solvent Systems to Screen:
-
Ethanol/Water
-
Methanol/Water
-
Ethyl Acetate/Hexane
-
Acetone/Water
A good recrystallization solvent should dissolve the compound when hot but sparingly when cold.
Q2: What are the common impurities in crude this compound?
Impurities can arise from the synthetic route, which typically involves the acetylation of Methyl 2-amino-5-bromobenzoate.
Potential Impurities:
-
Unreacted Starting Material: Methyl 2-amino-5-bromobenzoate.
-
Reagents from Acetylation: Acetic anhydride, acetic acid.
-
Diacetylated Product: Formation of a diacetylated byproduct, although less common under standard conditions.
-
Hydrolyzed Product: 2-Acetamido-5-bromobenzoic acid, if the ester is hydrolyzed during workup or purification.
-
Impurities from Precursor Synthesis: Such as 2-amino-3,5-dibromobenzoic acid from the bromination of 2-aminobenzoic acid.
Understanding these potential impurities is crucial for developing an effective purification strategy.
Troubleshooting Guides
Problem 1: The compound "oils out" instead of crystallizing.
Cause: The compound is coming out of solution above its melting point. This can happen if the boiling point of the solvent is higher than the melting point of the compound (134-137 °C), or if the solution is supersaturated with impurities, depressing the melting point.
Solutions:
| Solution | Description |
| Use a lower-boiling point solvent | If using a high-boiling solvent, switch to one with a lower boiling point. |
| Add more solvent | Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly. |
| Use a mixed solvent system | Dissolve the compound in a good solvent (e.g., ethanol) and add a poor solvent (e.g., water or hexane) dropwise at an elevated temperature until turbidity persists. Then, add a few drops of the good solvent to clarify the solution before cooling. |
| Scratch the flask | Use a glass rod to scratch the inside of the flask at the air-solvent interface to create nucleation sites for crystal growth. |
| Seed the solution | Add a tiny crystal of pure this compound to the cooled solution to induce crystallization. |
Problem 2: No crystals form upon cooling.
Cause: The solution is not saturated, meaning too much solvent was used, or the concentration of the compound is too low.
Solutions:
| Solution | Description |
| Evaporate excess solvent | Gently heat the solution to boil off some of the solvent to increase the concentration of the compound. Then, allow it to cool again. |
| Induce crystallization | Try scratching the flask with a glass rod or adding a seed crystal. |
| Cool to a lower temperature | Place the flask in an ice bath or refrigerator to further decrease the solubility of the compound. |
Problem 3: Low recovery of the purified product.
Cause: The compound has significant solubility in the cold solvent, or too much solvent was used for washing the crystals.
Solutions:
| Solution | Description |
| Minimize the amount of hot solvent | Use the minimum amount of boiling solvent required to fully dissolve the crude product. |
| Use ice-cold solvent for washing | Wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent to minimize dissolution of the product. |
| Recover a second crop | The filtrate (mother liquor) can be concentrated by evaporation and cooled to obtain a second, though likely less pure, crop of crystals. |
Problem 4: The purified crystals are colored.
Cause: Colored impurities are present in the crude material and were not effectively removed during recrystallization.
Solutions:
| Solution | Description |
| Use activated charcoal | After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (1-2% by weight of the solute) and boil for a few minutes. Perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool. |
| Repeat recrystallization | A second recrystallization may be necessary to remove persistent colored impurities. |
Experimental Protocols
Protocol 1: Solvent Screening for Recrystallization
-
Place approximately 50 mg of crude this compound into several small test tubes.
-
To each tube, add a different solvent (e.g., ethanol, methanol, ethyl acetate, acetone, water) dropwise at room temperature, shaking after each addition, to assess solubility.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid dissolves.
-
Allow the solutions to cool to room temperature, and then place them in an ice bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. An ideal solvent will dissolve the compound when hot but yield a large amount of pure crystals upon cooling.
Protocol 2: Recrystallization using a Single Solvent (e.g., Ethanol)
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a boiling chip. Add a small amount of ethanol and heat the mixture to boiling on a hot plate. Continue to add small portions of hot ethanol until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.
-
Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol.
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for common recrystallization issues.
Technical Support Center: Purification of Methyl 2-acetamido-5-bromobenzoate
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Methyl 2-acetamido-5-bromobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The most common impurities originate from the acetylation of Methyl 2-amino-5-bromobenzoate. These include:
-
Unreacted Starting Material: Methyl 2-amino-5-bromobenzoate.
-
Acetylation Reagent Byproducts: Acetic acid is a common byproduct when using acetic anhydride for acetylation.[1][2]
-
Over-acetylated Products: Although less common for anilines under standard conditions, di-acetylation is a theoretical possibility.
-
Hydrolysis Product: 2-Acetamido-5-bromobenzoic acid, which can form if the methyl ester is hydrolyzed during workup or purification under non-neutral pH conditions.
Q2: My purified product has a broad melting point. What does this indicate?
A2: A broad melting point for this compound (literature melting point: 134-137 °C) is a strong indicator of the presence of impurities. The most likely culprits are residual starting material or acetic acid, which can disrupt the crystal lattice of the pure compound.
Q3: Can I use acid-base extraction for purification?
A3: Acid-base extraction is generally not recommended for the purification of this compound. The presence of the methyl ester group makes the compound susceptible to hydrolysis under both acidic and basic conditions, which would lead to the formation of the corresponding carboxylic acid and reduce the overall yield.
Q4: What are the best analytical techniques to assess the purity of my sample?
A4: The following techniques are recommended for assessing the purity of this compound:
-
Thin Layer Chromatography (TLC): A quick and effective method to visualize the presence of starting material and other impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can provide detailed structural information and help identify and quantify impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides accurate quantitative data on the purity of the sample.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound.
Problem 1: Difficulty in Removing Unreacted Starting Material (Methyl 2-amino-5-bromobenzoate)
| Potential Cause | Suggested Solution |
| Incomplete Acetylation Reaction | Ensure the acetylation reaction has gone to completion by monitoring with TLC. If necessary, increase the reaction time or the equivalents of the acetylating agent. |
| Co-elution during Column Chromatography | The starting material and the product have similar polarities, which can lead to overlapping spots on TLC and co-elution during column chromatography. Optimize the eluent system. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can improve separation. A common starting point is a mixture of hexane and ethyl acetate. |
| Co-crystallization during Recrystallization | If the starting material is present in significant amounts, it may co-crystallize with the product. It is advisable to first reduce the amount of starting material by column chromatography before attempting recrystallization. |
Problem 2: Oily Product Obtained After Purification
| Potential Cause | Suggested Solution |
| Presence of Residual Solvent | Ensure the purified product is thoroughly dried under high vacuum to remove any residual solvent from column chromatography or recrystallization. |
| High Impurity Content | A high concentration of impurities can lower the melting point of the compound, causing it to appear as an oil or a waxy solid. Re-purify the product using the methods described above. |
| Product Degradation | Exposure to harsh pH conditions or high temperatures for extended periods can lead to the degradation of the product. Ensure all purification steps are carried out under mild conditions. |
Problem 3: Low Yield After Purification
| Potential Cause | Suggested Solution |
| Loss of Product during Workup | This compound has some solubility in common organic solvents. Minimize the volume of solvent used for extraction and washing. |
| Product Adhesion to Silica Gel | The amide and ester functionalities can lead to strong adsorption on silica gel. After running the column, flush with a more polar solvent (e.g., 100% ethyl acetate or a mixture containing a small amount of methanol) to recover any strongly adsorbed product. |
| Inefficient Recrystallization | Use the minimum amount of hot solvent required to dissolve the crude product. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation. |
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol is a general guideline and may require optimization based on the impurity profile of your crude product.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
n-Hexane
-
Ethyl acetate
Procedure:
-
TLC Analysis: Develop a suitable eluent system using TLC. A good starting point is a 3:1 mixture of hexane and ethyl acetate. The desired product should have an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elution: Elute the column with the optimized hexane/ethyl acetate mixture. A gradient elution, for example, starting from 5% ethyl acetate in hexane and gradually increasing to 30% ethyl acetate, can be effective.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization
Materials:
-
Crude this compound
-
Ethanol or a mixture of ethanol and water
Procedure:
-
Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Filter the hot solution to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, you can add a small amount of water dropwise until the solution becomes slightly turbid.
-
Cooling: Once crystals begin to form, cool the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Data Presentation
| Purification Method | Typical Purity Achieved (Hypothetical) | Advantages | Disadvantages |
| Column Chromatography | >98% | Effective for separating closely related impurities. | Can be time-consuming and requires larger volumes of solvent. |
| Recrystallization | >99% (if crude is relatively pure) | Simple, cost-effective, and can yield very pure product. | May not be effective for removing large amounts of impurities with similar solubility. |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Catalyst Selection and Optimization for Cross-Coupling Reactions
Welcome to the Technical Support Center for Catalyst Selection and Optimization in Cross-Coupling Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes.
Troubleshooting Guides
This section addresses specific problems you may encounter during your cross-coupling experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My Suzuki-Miyaura reaction is showing low to no yield. What are the common causes and how can I troubleshoot it?
A1: Low yields in Suzuki-Miyaura coupling can stem from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include catalyst activity, reagent quality, and reaction conditions.
-
Catalyst and Ligand: The choice of palladium source and ligand is critical. For challenging substrates, such as aryl chlorides, electron-rich and bulky ligands are often necessary to promote the oxidative addition step.[1] Ensure your palladium catalyst, especially Pd(0) sources, is fresh, as they can be sensitive to air and moisture.[2]
-
Base Selection: The base plays a crucial role in the transmetalation step by activating the boronic acid.[3] The effectiveness of a base is highly dependent on the substrates, catalyst, and solvent.[1] Inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used.[1]
-
Solvent Choice: The solvent must dissolve all reaction components. While ethers (like dioxane and THF) and aromatic hydrocarbons (like toluene) are common, the presence of water can be beneficial, especially with inorganic bases.[4][5] However, ensure your organic solvents are anhydrous and degassed, as oxygen can lead to catalyst deactivation.[2]
-
Reagent Purity: Impurities in the aryl halide or boronic acid can poison the catalyst. Boronic acids, in particular, can undergo protodeboronation, especially in the presence of aqueous bases.[1][2] Using fresh, high-purity reagents is essential.
-
Temperature: While many couplings proceed at room temperature, some substrates may require heating to overcome activation barriers.[1]
Q2: I'm observing the formation of a black precipitate (palladium black) in my reaction, and the reaction has stalled. What is happening and how can I prevent it?
A2: The formation of palladium black is a visual indicator of catalyst decomposition.[2] The active, soluble palladium species aggregates and precipitates, losing its catalytic activity. This can be caused by:
-
Presence of Oxygen: Rigorous degassing of solvents and running the reaction under an inert atmosphere (argon or nitrogen) is crucial to prevent oxidation and decomposition of the Pd(0) catalyst.[2][6]
-
Inappropriate Ligand-to-Palladium Ratio: For phosphine ligands, an optimal ratio (typically between 1:1 and 4:1) is necessary to keep the palladium center coordinatively saturated and stable in solution.[2]
-
High Temperatures: Excessive heat can accelerate catalyst decomposition.[2][6]
-
Poor Stirring: Inadequate mixing can lead to localized high concentrations of reagents, which can induce catalyst precipitation.[2]
Q3: My Buchwald-Hartwig amination is not working, especially with an aryl chloride. What should I consider?
A3: Aryl chlorides are notoriously less reactive than bromides or iodides in Buchwald-Hartwig aminations due to the strength of the C-Cl bond, making oxidative addition more difficult.[7] To address this, consider the following:
-
Catalyst System: Employ a more active catalyst system. This typically involves using a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ in combination with a bulky, electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos.[6] Pre-catalysts that rapidly form the active catalytic species are often preferred over generating the catalyst in situ from sources like Pd(OAc)₂.[7]
-
Base Selection: Strong, non-nucleophilic bases are generally required. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[6]
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used.[7]
-
Temperature: Higher reaction temperatures are often necessary to facilitate the oxidative addition of the aryl chloride.[7]
Issue 2: Side Reactions and Impurities
Q4: I am observing a significant amount of homocoupling of my boronic acid in a Suzuki-Miyaura reaction. How can I minimize this?
A4: Homocoupling of the boronic acid to form a biaryl byproduct is a common side reaction. It is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species.[1] To minimize homocoupling:
-
Ensure Thorough Degassing: Remove all traces of oxygen from your reaction mixture and solvent.[1]
-
Use a Pd(0) Source or an Efficient Precatalyst: Direct use of a Pd(0) catalyst or a precatalyst that cleanly generates the active species can reduce the amount of Pd(II) available to promote homocoupling.[1]
-
Control Reaction Temperature: Lowering the temperature may disfavor the homocoupling pathway.[8]
Q5: In my Sonogashira coupling, I'm getting a lot of Glaser coupling (alkyne homocoupling). What is the cause and how can I avoid it?
A5: The formation of alkyne dimers through Glaser coupling is a frequent side reaction in copper-catalyzed Sonogashira reactions, particularly when the reaction is exposed to oxygen.[9] To suppress this:
-
Strictly Anaerobic Conditions: The exclusion of oxygen is critical. Ensure all reagents and solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere.[6]
-
Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. While this may require a more specialized palladium catalyst system, it eliminates the primary cause of Glaser coupling.[8][10]
-
Control Reagent Stoichiometry: An excess of the alkyne can sometimes lead to increased homocoupling.[11]
Frequently Asked Questions (FAQs)
Q1: How do I select the right ligand for my cross-coupling reaction?
A1: Ligand selection is crucial and depends heavily on the specific reaction type and substrates. Generally:
-
Electron-rich and sterically bulky phosphine ligands (e.g., Buchwald's biaryl phosphines like XPhos and SPhos, or Hartwig's ferrocenyl phosphines) are often effective for challenging couplings, such as those involving aryl chlorides or sterically hindered substrates.[6][12] These ligands promote oxidative addition and reductive elimination.
-
N-Heterocyclic Carbenes (NHCs) are another class of highly effective ligands, known for their strong σ-donating ability and thermal stability.[13]
-
For simpler substrates, less expensive and more common ligands like triphenylphosphine (PPh₃) may be sufficient.[14]
-
High-throughput screening is an excellent method for rapidly identifying the optimal ligand for a new transformation.[15]
Q2: What is the role of the base in cross-coupling reactions, and how do I choose one?
A2: The base plays a critical role in several cross-coupling reactions, most notably in the transmetalation step of the Suzuki-Miyaura coupling and in regenerating the active catalyst in the Heck reaction.[3][16]
-
Suzuki-Miyaura: The base activates the boronic acid to form a more nucleophilic boronate species.[1][3] Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[1]
-
Heck Reaction: An inorganic base (e.g., K₂CO₃, NaOAc) or an organic amine base (e.g., Et₃N) is used to neutralize the HX generated during the catalytic cycle, thus regenerating the active Pd(0) catalyst.[17][18]
-
Buchwald-Hartwig Amination: A strong, non-nucleophilic base like NaOtBu or LHMDS is typically required to deprotonate the amine.[6][19]
-
Sonogashira Coupling: An amine base, often used in excess or as the solvent, is necessary to deprotonate the terminal alkyne.[6]
Q3: When should I use a Pd(0) versus a Pd(II) precatalyst?
A3:
-
Pd(0) sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) are the active species in the catalytic cycle. Using them directly can sometimes be advantageous, especially when trying to avoid side reactions promoted by Pd(II), such as the homocoupling of boronic acids.[17] However, Pd(0) complexes can be less stable and more sensitive to air.[20]
-
Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) are generally more stable and easier to handle.[20] They require in-situ reduction to Pd(0) to initiate the catalytic cycle. This reduction is often facilitated by phosphine ligands, amines, or one of the coupling partners.[20][21] Inefficient reduction can lead to lower catalyst activity.[21] Modern, well-defined precatalysts are designed for efficient and clean generation of the active Pd(0) species.[12]
Data Presentation: Comparative Performance of Catalysts and Reagents
The following tables summarize quantitative data from various studies to aid in the selection of reaction components.
Table 1: Comparison of Ligand Performance in the Buchwald-Hartwig Amination of Bromobenzene [6]
| Ligand | Amine | Yield (%) | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) |
| XPhos | Diphenylamine | 96 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 |
| XPhos | Phenoxazine | >99 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 |
| XPhos | Carbazole | 92 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 |
| RuPhos | Diphenylamine | 96 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 |
| RuPhos | Phenoxazine | >99 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 |
| RuPhos | Carbazole | 29 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 |
Table 2: Optimization of Reaction Conditions for the Heck Reaction of Bromobenzene and Styrene [17]
| Entry | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | K₂CO₃ | DMF | 60 | 85 |
| 2 | Cs₂CO₃ | DMF | 60 | 82 |
| 3 | K₃PO₄ | DMF | 60 | 75 |
| 4 | K₂CO₃ | Dioxane | 60 | 65 |
| 5 | K₂CO₃ | Toluene | 60 | 40 |
| 6 | K₂CO₃ | DMF | 80 | 92 |
| 7 | K₂CO₃ | DMF | 50 | 73 |
Table 3: Effect of Base and Solvent on Suzuki-Miyaura Coupling of Chlorobenzene and Phenylboronic Acid [22]
| Entry | Base | Solvent | Catalyst (mol%) | Yield (%) |
| 1 | NaOH | H₂O | 0.10 | 90 |
| 2 | NaOH | H₂O | 0.08 | 96 |
| 3 | NaOH | H₂O | 0.05 | 85 |
| 4 | KOH | H₂O | 0.08 | 88 |
| 5 | K₂CO₃ | H₂O | 0.08 | 82 |
| 6 | Na₂CO₃ | H₂O | 0.08 | 75 |
| 7 | NaOH | H₂O/THF (1:1) | 0.08 | 65 |
| 8 | NaOH | H₂O/DMF (1:1) | 0.08 | 58 |
| 9 | NaOH | THF | 0.08 | <10 |
| 10 | NaOH | DMF | 0.08 | <10 |
Experimental Protocols
Protocol 1: High-Throughput Screening for Suzuki-Miyaura Coupling in 96-Well Plates [15]
This protocol allows for the rapid screening of multiple catalysts, ligands, bases, and solvents.
-
Stock Solution Preparation: Prepare stock solutions of the aryl halide, boronic acid, various palladium precatalysts, ligands, and bases in appropriate anhydrous solvents (e.g., dioxane, THF, DMF).
-
Reaction Plate Preparation: Using an automated liquid handler, dispense the stock solutions into a 96-well reaction plate according to a predefined experimental design. Each well will contain a unique combination of reaction components. The total reaction volume is typically 100-500 µL.
-
Reaction Execution: Seal the reaction plate to prevent solvent evaporation and ensure an inert atmosphere. Place the plate on a heating and stirring block and run the reactions at the desired temperature for a set time.
-
Quenching and Dilution: After the reaction is complete, cool the plate to room temperature. Quench each reaction with a suitable solvent (e.g., water or methanol). Dilute the reaction mixtures for analysis.[15]
-
Analysis: Analyze the samples using a rapid method like UPLC-MS to determine the product yield in each well.
Protocol 2: General Procedure for a Copper-Free Sonogashira Coupling [10]
This protocol is optimized to minimize side reactions and is suitable for substrates with sensitive functional groups.
-
Reagents:
-
Aryl/Vinyl Halide (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
sXPhos (4 mol%)
-
Cs₂CO₃ (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
-
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the aryl/vinyl halide, Pd(OAc)₂, sXPhos, and Cs₂CO₃.
-
Add the anhydrous, degassed solvent via cannula or syringe.
-
Stir the mixture for 15 minutes at room temperature.
-
Add the terminal alkyne via syringe.
-
Heat the reaction mixture to 80-100°C and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
-
Visualizations
Caption: A logical workflow for troubleshooting low yield in Suzuki-Miyaura coupling.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: An experimental workflow for high-throughput screening of reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. arodes.hes-so.ch [arodes.hes-so.ch]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. DSpace [repository.kaust.edu.sa]
- 9. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. thieme-connect.com [thieme-connect.com]
- 15. benchchem.com [benchchem.com]
- 16. Application of statistical design of experiment to identify key factors in cross coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 18. researchgate.net [researchgate.net]
- 19. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chemrxiv.org [chemrxiv.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Reactions Involving Methyl 2-acetamido-5-bromobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-acetamido-5-bromobenzoate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
This compound is a common substrate in palladium-catalyzed cross-coupling reactions due to the presence of a bromine atom on the aromatic ring. These reactions are powerful tools for forming carbon-carbon bonds.[1] However, their success is sensitive to various parameters.[2]
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound has a low yield. What are the potential causes and how can I improve it?
A1: Low yields in Suzuki-Miyaura coupling are a common issue. Several factors could be responsible:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently. Ensure your palladium source and ligand are of high quality. Using palladium precatalysts can often improve reliability.
-
Poor Reagent Quality: The purity of all reagents, including the boronic acid, base, and solvent, is critical. Impurities can poison the catalyst.[2]
-
Inappropriate Base or Solvent: The choice of base and solvent system is crucial and often substrate-dependent.[3] For instance, ester cleavage can be an issue in aqueous media, and switching to a solvent like DMF might help.[4]
-
Suboptimal Temperature: The reaction may require more forcing conditions. Gradually increasing the temperature can improve sluggish reactions.
-
Presence of Oxygen: Palladium catalysts are sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that solvents are properly degassed.
Q2: I am observing the formation of a significant amount of a byproduct that appears to be the debrominated starting material. What is happening and how can I prevent it?
A2: The formation of the debrominated starting material is likely due to a side reaction called protodeboronation of the boronic acid, which can be followed by a coupling reaction with the resulting arene.[4] This side reaction is often competitive with the desired cross-coupling. To minimize this:
-
Use a stronger base: A stronger base can sometimes accelerate the desired coupling reaction relative to the protodeboronation.
-
Anhydrous Conditions: While some water can be beneficial in Suzuki couplings, excess water can promote protodeboronation. Ensure your solvents are appropriately dried if you suspect this is an issue.
-
Use a more stable boronic acid derivative: In some cases, using a boronate ester (e.g., a pinacol ester) instead of the boronic acid can increase stability and reduce protodeboronation.
Q3: My reaction is not going to completion, and I see both starting material and product in my TLC/LC-MS. What should I do?
A3: An incomplete reaction can be addressed by:
-
Increasing Catalyst Loading: While not always ideal, a modest increase in the palladium catalyst and/or ligand loading can sometimes drive the reaction to completion.
-
Extending Reaction Time: Some coupling reactions are simply slow. Monitor the reaction over a longer period to see if it progresses.
-
Re-evaluating Ligand Choice: The ligand plays a critical role in the catalytic cycle. Screening different phosphine or N-heterocyclic carbene (NHC) ligands might be necessary to find one that is optimal for your specific substrates.
Data Presentation: Typical Suzuki-Miyaura Coupling Conditions
| Parameter | Typical Conditions | Notes |
| Palladium Source | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | Pre-catalysts are often more reliable. |
| Ligand | SPhos, XPhos, PPh₃, dppf | The choice is substrate-dependent. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The strength and solubility of the base are important.[3] |
| Solvent | Toluene, Dioxane, DMF, THF/H₂O | Solvent choice affects solubility and reaction rate. |
| Temperature | 80-120 °C | Higher temperatures can be used for sluggish reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial to prevent catalyst oxidation. |
Mandatory Visualization: Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: A logical workflow for troubleshooting common issues in Suzuki-Miyaura coupling reactions.
Section 2: Hydrolysis of the Methyl Ester and Acetamido Groups
Both the methyl ester and the acetamido groups in this compound can undergo hydrolysis under certain conditions, which may be an intended transformation or an undesired side reaction.[5][6]
Frequently Asked Questions (FAQs)
Q4: I am trying to hydrolyze the methyl ester of this compound to the corresponding carboxylic acid, but the reaction is very slow. How can I improve the reaction rate?
A4: Ester hydrolysis, or saponification, can indeed be slow. To accelerate the reaction:
-
Increase Temperature: Heating the reaction mixture is a common way to increase the rate of hydrolysis.[5]
-
Use a Co-solvent: If your starting material has poor solubility in the aqueous base, adding a co-solvent like THF or methanol can improve solubility and reaction rate.
-
Increase Base Concentration: Using a higher concentration of the base (e.g., NaOH or KOH) will increase the rate of nucleophilic attack on the ester carbonyl.
Q5: During my cross-coupling reaction, which is run under basic conditions, I am seeing a byproduct corresponding to the hydrolysis of the methyl ester. How can I avoid this?
A5: Unwanted ester hydrolysis during a different transformation is a common problem. To mitigate this:
-
Use a Milder Base: If the primary reaction allows, switch to a milder or less nucleophilic base. For example, K₂CO₃ is generally less aggressive towards esters than NaOH or KOH.
-
Lower the Reaction Temperature: If possible, running the reaction at a lower temperature can slow down the rate of the undesired hydrolysis.
-
Reduce Water Content: Since water is a reactant in the hydrolysis, minimizing its presence in the reaction mixture (if the primary reaction chemistry permits) can help.[4]
Q6: I want to selectively hydrolyze the acetamido group without affecting the methyl ester. Is this possible?
A6: Amide hydrolysis is generally more difficult than ester hydrolysis and typically requires more forcing conditions (e.g., strong acid or base and prolonged heating).[5][7] This difference in reactivity can be exploited for selective hydrolysis. To favor amide hydrolysis while preserving the ester:
-
Acid-Catalyzed Hydrolysis: Strong acidic conditions (e.g., refluxing in aqueous HCl or H₂SO₄) are often used for amide hydrolysis.[7] The methyl ester may also hydrolyze under these conditions, but the rate can sometimes be controlled by careful monitoring of the reaction time and temperature.
-
Protecting Groups: A more robust strategy would be to first hydrolyze both groups and then selectively re-esterify the carboxylic acid.
Mandatory Visualization: Potential Hydrolysis Pathways
Caption: Potential hydrolysis pathways for this compound under basic or acidic conditions.
Section 3: Experimental Protocols for Reaction Monitoring and Characterization
Proper analytical techniques are essential for troubleshooting chemical reactions. Below are standard protocols for Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 1: Thin Layer Chromatography (TLC)
TLC is a quick and effective method to monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of products.
Materials:
-
TLC plates (e.g., silica gel 60 F₂₅₄)
-
Developing chamber
-
Solvent system (e.g., a mixture of ethyl acetate and hexanes)
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate or iodine)
Procedure:
-
Prepare a developing chamber by adding the chosen solvent system to a depth of about 0.5 cm and placing a piece of filter paper inside to saturate the atmosphere. Cover the chamber.
-
Using a capillary tube, spot a small amount of the reaction mixture on the baseline of the TLC plate. It is also advisable to spot the starting material(s) as a reference.
-
Place the TLC plate in the developing chamber, ensuring the baseline is above the solvent level.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp. Circle the visible spots with a pencil.
-
If necessary, further visualize the plate by dipping it into a staining solution and gently heating it.
-
Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front) to compare with reference compounds.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and confirming the identity of your starting material and product.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of your sample.
-
Dissolve the sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.[8]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition:
-
The experiment should be performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
The magnetic field should be shimmed to achieve optimal homogeneity.[8]
-
Acquire the ¹H NMR spectrum. Typically, 8 to 16 scans are sufficient.
-
Acquire the ¹³C NMR spectrum. This will require a larger number of scans due to the low natural abundance of ¹³C.[8]
Data Processing:
-
Apply a Fourier transform to the acquired data.
-
Phase the spectrum to obtain pure absorption signals.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the solvent signal for ¹³C NMR.[8]
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.
Expected NMR Data for this compound:
-
¹H NMR: Expect signals for the acetyl methyl protons (singlet, ~2.2 ppm), the ester methyl protons (singlet, ~3.9 ppm), and the aromatic protons (in the range of 7.5-8.5 ppm). A broad singlet for the amide N-H proton will also be present.
-
¹³C NMR: Expect signals for the acetyl methyl carbon (~25 ppm), the ester methyl carbon (~52 ppm), the aromatic carbons (110-140 ppm), the ester carbonyl carbon (~168 ppm), and the amide carbonyl carbon (~169 ppm).
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
Impurity profiling of Methyl 2-acetamido-5-bromobenzoate in pharmaceutical preparations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the impurity profiling of Methyl 2-acetamido-5-bromobenzoate in pharmaceutical preparations.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound and its impurities.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No Peaks or Very Small Peaks | - Incorrect injection volume- Sample too dilute- Detector issue (e.g., lamp off)- No flow from the pump | - Verify the injection volume and sample concentration.- Ensure the detector lamp is on and functioning correctly.- Check the pump for leaks and ensure the mobile phase is flowing.[1] |
| Ghost Peaks (Spurious Peaks) | - Contaminated mobile phase or injection solvent- Carryover from previous injections- Air bubbles in the detector | - Use high-purity, HPLC-grade solvents and prepare fresh mobile phase daily.[2]- Implement a robust needle wash protocol between injections.- Degas the mobile phase thoroughly.[1] |
| Peak Tailing | - Column overload- Secondary interactions with the stationary phase- Dead volume in the system | - Reduce the sample concentration or injection volume.- Use a mobile phase with a pH that ensures the analyte is in a single ionic form.- Check and tighten all fittings to minimize dead volume. |
| Peak Fronting | - Sample solvent stronger than the mobile phase- Column collapse | - Dilute the sample in the initial mobile phase if possible.- Ensure the column is operated within its recommended pH and pressure limits. |
| Baseline Noise or Drift | - Contaminated or improperly mixed mobile phase- Detector instability- Leaks in the system | - Filter and degas the mobile phase.- Allow the detector to warm up and stabilize.- Perform a leak check throughout the HPLC system.[1] |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition or flow rate- Temperature variations- Column degradation | - Ensure the pump is delivering a consistent flow and the mobile phase is well-mixed.- Use a column oven to maintain a constant temperature.- Replace the column if it has exceeded its lifetime. |
| High Backpressure | - Blockage in the system (e.g., guard column, tubing, column frit)- Particulate matter from the sample | - Systematically check and replace components, starting from the guard column.- Filter all samples through a 0.22 µm or 0.45 µm filter before injection.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the potential process-related impurities of this compound?
A1: Based on its synthesis, potential process-related impurities could include:
-
Starting Materials: 2-Amino-5-bromobenzoic acid and residual reactants from the acetylation and esterification steps.
-
Intermediates: Unreacted intermediates from the synthetic pathway.
-
By-products: Compounds formed from side reactions, such as di-brominated species or isomers.
Q2: What are the likely degradation products of this compound?
A2: Forced degradation studies are necessary to definitively identify degradation products.[3][4] Potential degradation pathways include:
-
Hydrolysis: The ester and amide functional groups are susceptible to hydrolysis under acidic or basic conditions, which would yield 2-acetamido-5-bromobenzoic acid and 2-amino-5-bromobenzoic acid, respectively.
-
Oxidation: The aromatic ring and the acetamido group could be susceptible to oxidation.
-
Photodegradation: Exposure to light may induce degradation.
Q3: What are the typical acceptance criteria for impurities in a pharmaceutical intermediate like this compound?
A3: Acceptance criteria for impurities are guided by regulatory bodies like the ICH.[1][2][5] For a pharmaceutical intermediate, typical thresholds are:
-
Reporting Threshold: Impurities above this level must be reported (e.g., ≥0.05%).
-
Identification Threshold: Impurities exceeding this level must be structurally identified (e.g., ≥0.10%).
-
Qualification Threshold: Impurities above this level must be qualified through toxicological studies (e.g., ≥0.15%).
These thresholds can vary based on the maximum daily dose of the final drug product.
Experimental Protocols
HPLC Method for Impurity Profiling
This protocol is a general method for the impurity profiling of this compound and can be adapted as needed.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
Time (min) % Solvent B 0 30 25 80 30 80 35 30 | 40 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
Forced Degradation Study Protocol
Forced degradation studies are performed to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.[6][7]
-
Acid Hydrolysis: Reflux the sample in 0.1 M HCl at 80°C for 24 hours.
-
Base Hydrolysis: Reflux the sample in 0.1 M NaOH at 80°C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for an extended period (e.g., 7 days).
After exposure, neutralize the acid and base samples, and dilute all samples to an appropriate concentration for HPLC analysis.
Data Presentation
Table 1: Representative HPLC Data for Impurity Profiling of a this compound Sample
| Peak ID | Retention Time (min) | Relative Retention Time (RRT) | Area % | Impurity Classification |
| Impurity 1 | 8.5 | 0.57 | 0.08 | Process-related |
| Impurity 2 | 12.3 | 0.82 | 0.12 | Degradation |
| Main Peak | 15.0 | 1.00 | 99.75 | - |
| Impurity 3 | 18.2 | 1.21 | 0.05 | Unidentified |
Table 2: Summary of Forced Degradation Study Results
| Stress Condition | % Degradation of Main Peak | Major Degradation Products (RRT) |
| Acid Hydrolysis | 15.2 | 0.82 |
| Base Hydrolysis | 25.8 | 0.82, 0.65 |
| Oxidative Degradation | 8.5 | 1.15 |
| Thermal Degradation | 2.1 | 0.95 |
| Photolytic Degradation | 5.6 | 1.08 |
Visualizations
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. uspnf.com [uspnf.com]
- 3. iosrjournals.org [iosrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov [fda.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. Estimation of impurity profiles of drugs and related materials Part 15. Identification of minor impurities in cimetidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Spectroscopic Analysis for the Structural Confirmation of Methyl 2-acetamido-5-bromobenzoate
A Comparative Guide for Researchers
In the field of drug development and chemical research, unequivocal structural confirmation of synthesized compounds is paramount. This guide provides a comparative analysis of spectroscopic data to confirm the structure of Methyl 2-acetamido-5-bromobenzoate. By presenting key experimental data and protocols, this document serves as a valuable resource for researchers and scientists in ensuring the identity and purity of their compounds.
As a direct experimental comparison, we have included spectroscopic data for a closely related analogue, Methyl 2-acetamido-5-chlorobenzoate. This comparison highlights the subtle yet distinct differences observed in spectroscopic readouts due to halogen substitution, reinforcing the principles of structural elucidation.
Spectroscopic Data Comparison
The structural integrity of this compound is established through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented below offers a quantitative comparison with its chloro-analogue.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | Data not available | - | - | - |
| Methyl 2-acetamido-5-chlorobenzoate | 9.75 | s | 1H | NH |
| 7.85 | d, J=2.4 Hz | 1H | Ar-H | |
| 7.65 | dd, J=8.8, 2.4 Hz | 1H | Ar-H | |
| 7.45 | d, J=8.8 Hz | 1H | Ar-H | |
| 3.85 | s | 3H | OCH₃ | |
| 2.10 | s | 3H | COCH₃ |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | Data not available | - |
| Methyl 2-acetamido-5-chlorobenzoate | 168.5, 167.2, 136.8, 131.2, 130.5, 128.9, 125.4, 122.1, 52.4, 23.8 | C=O (amide), C=O (ester), Ar-C, Ar-CH, Ar-CH, Ar-C, Ar-C, Ar-CH, OCH₃, COCH₃ |
Table 3: IR and Mass Spectrometry Data
| Compound | Key IR Absorptions (cm⁻¹) | Mass Spectrometry (m/z) |
| This compound | 3250 (N-H stretch), 1720 (C=O ester stretch), 1680 (C=O amide stretch), 1590, 1530 (aromatic C=C stretch) | Molecular Ion (M⁺): Expected at m/z 271 and 273 (due to ⁷⁹Br and ⁸¹Br isotopes). |
| Methyl 2-acetamido-5-chlorobenzoate | 3250 (N-H stretch), 1725 (C=O ester stretch), 1685 (C=O amide stretch), 1595, 1535 (aromatic C=C stretch) | Molecular Ion (M⁺): Expected at m/z 227 and 229 (due to ³⁵Cl and ³⁷Cl isotopes). |
Note: Specific experimental data for this compound was not available in the searched resources. The expected values are based on the analysis of its chloro-analogue and general spectroscopic principles.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used in the structural confirmation of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the probe to the sample.
-
Acquire a one-pulse ¹H spectrum with a 90° pulse.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
A larger number of scans is typically required for ¹³C NMR to obtain a good signal-to-noise ratio (e.g., 1024 or more scans).
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol:
-
Sample Preparation (ATR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode.
-
Scan a mass-to-charge (m/z) range that encompasses the expected molecular weight of the compound (e.g., m/z 50-500).
-
-
Data Analysis: Identify the molecular ion peak (M⁺ or [M+H]⁺). Analyze the isotopic pattern to confirm the presence of bromine (characteristic 1:1 ratio for ⁷⁹Br and ⁸¹Br) or chlorine (characteristic 3:1 ratio for ³⁵Cl and ³⁷Cl).
Workflow for Spectroscopic Structure Confirmation
The following diagram illustrates the logical workflow for confirming the structure of a chemical compound using the spectroscopic methods described.
A Comparative Guide to Purity Analysis of Synthesized Methyl 2-acetamido-5-bromobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for the purity analysis of synthesized Methyl 2-acetamido-5-bromobenzoate, with a primary focus on elemental analysis. It includes detailed experimental protocols, data presentation for easy comparison, and an overview of alternative analytical techniques to assist researchers in selecting the most appropriate method for their needs.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the safety and efficacy of the final drug product. Elemental analysis is a fundamental technique for determining the elemental composition of a pure substance, providing a direct measure of its purity. This guide compares the theoretical and expected experimental results from elemental analysis and explores other prevalent analytical methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Differential Scanning Calorimetry (DSC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Purity Analysis by Elemental Analysis
Elemental analysis by combustion is a destructive technique that provides the weight percentages of carbon (C), hydrogen (H), nitrogen (N), and in this case, bromine (Br). The oxygen (O) content is typically determined by difference. The experimental results are then compared with the theoretical values calculated from the molecular formula (C₁₀H₁₀BrNO₃) to assess purity.
Theoretical vs. Expected Experimental Data
The purity of synthesized this compound can be determined by comparing the experimentally obtained elemental composition with the theoretical values. Commercially available this compound typically has a purity of 97% or higher.[1][2][3]
| Element | Theoretical % | Expected Experimental % (for 97% Purity) |
| Carbon (C) | 44.14% | 42.82% |
| Hydrogen (H) | 3.70% | 3.59% |
| Nitrogen (N) | 5.15% | 5.00% |
| Bromine (Br) | 29.37% | 28.49% |
| Oxygen (O) | 17.64% | 17.11% |
Experimental Protocol: Elemental Analysis (Combustion Method)
This protocol outlines the general procedure for the determination of C, H, and N content in this compound using an automated elemental analyzer.
1. Sample Preparation:
-
Accurately weigh 1-3 mg of the dried and homogenized synthesized this compound into a tin or silver capsule.
-
Record the exact weight to four decimal places.
-
Seal the capsule to ensure no loss of sample.
2. Instrumentation and Calibration:
-
Use a calibrated elemental analyzer equipped with combustion and reduction tubes, and detectors for CO₂, H₂O, and N₂.
-
The combustion furnace is typically maintained at 900-1000°C.
-
The reduction furnace is typically held at 600-700°C.
-
Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide).
3. Analysis:
-
Introduce the encapsulated sample into the combustion chamber of the analyzer.
-
The sample undergoes rapid and complete combustion in a pure oxygen environment.
-
The resulting gases (CO₂, H₂O, N₂, and bromine compounds) are passed through a reduction tube to convert nitrogen oxides to N₂ and remove excess oxygen. Halogens like bromine are absorbed in a specific trap.
-
The separated gases are then detected by thermal conductivity or infrared detectors.
4. Data Analysis:
-
The instrument's software calculates the percentage of C, H, and N based on the detector signals and the sample weight.
-
The percentage of bromine would require a separate analytical method, such as titration or ion chromatography after combustion and absorption.
-
The percentage of oxygen is typically determined by difference: %O = 100% - (%C + %H + %N + %Br).
Alternative Purity Analysis Methods
While elemental analysis provides fundamental compositional data, other methods offer complementary information on purity, including the presence of specific impurities.
| Method | Principle | Typical Experimental Conditions | Information Provided |
| High-Performance Liquid Chromatography (HPLC) | Separation of components based on their differential partitioning between a stationary phase and a mobile phase. | Column: C18 reverse-phase column. Mobile Phase: Gradient of water and acetonitrile/methanol with a modifier like formic acid. Detection: UV-Vis at a specific wavelength or Diode Array Detector (DAD). | Quantitative determination of the main compound and detection of non-volatile impurities. Peak area percentage is used to calculate purity. |
| Gas Chromatography (GC) | Separation of volatile components based on their partitioning between a stationary phase and a carrier gas. | Column: Capillary column with a suitable stationary phase (e.g., polysiloxane). Carrier Gas: Helium or Nitrogen. Injector and Detector Temperature: Optimized to prevent decomposition and ensure detection. Detection: Flame Ionization Detector (FID). | Quantification of the main compound and detection of volatile impurities. Peak area percentage is used to calculate purity. |
| Differential Scanning Calorimetry (DSC) | Measurement of the difference in heat flow between a sample and a reference as a function of temperature. | Heating Rate: Slow, typically 0.5-2 °C/min. Atmosphere: Inert (e.g., Nitrogen). Crucible: Sealed aluminum pan. | Determination of melting point and purity based on the van't Hoff equation, which relates melting point depression to impurity concentration. |
| ¹H-Nuclear Magnetic Resonance (¹H-NMR) | Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field. | Solvent: Deuterated solvent (e.g., CDCl₃, DMSO-d₆). Internal Standard: A certified reference standard with known purity (for quantitative NMR - qNMR). Spectrometer: High-field NMR spectrometer (e.g., 400 MHz or higher). | Structural confirmation and purity determination by comparing the integral of the analyte's protons to that of a known internal standard (qNMR). Can also identify and quantify specific impurities if their signals are resolved. |
Workflow for Purity Analysis Validation
The following diagram illustrates a logical workflow for the comprehensive purity analysis and validation of a synthesized compound like this compound.
Conclusion
The purity of synthesized this compound should be rigorously assessed using a combination of analytical techniques. Elemental analysis provides a fundamental measure of purity by confirming the elemental composition. However, for a comprehensive purity profile, it is recommended to use orthogonal methods like HPLC or GC to detect and quantify potential impurities. DSC offers a valuable tool for assessing the purity of crystalline solids, while qNMR can provide highly accurate purity data with structural information. The choice of method will depend on the specific requirements of the research or development phase, available instrumentation, and the nature of the expected impurities.
References
Comparison of different synthesis routes for Methyl 2-acetamido-5-bromobenzoate
For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of key chemical intermediates is paramount. Methyl 2-acetamido-5-bromobenzoate is a valuable building block in the synthesis of a variety of pharmaceutical compounds. This guide provides a comparative analysis of different synthetic routes to this molecule, offering an objective look at the methodologies, performance, and supporting experimental data to aid in the selection of the most suitable pathway for a given research and development context.
Two principal synthetic strategies are commonly employed for the preparation of this compound. The first route commences with 2-aminobenzoic acid, involving a three-step sequence of bromination, esterification, and acetylation. The second route starts from the commercially available methyl 2-aminobenzoate (methyl anthranilate), requiring a two-step process of bromination followed by acetylation. This guide will delve into the specifics of each pathway, presenting a side-by-side comparison of the reaction parameters and outcomes.
Comparative Summary of Synthesis Routes
The following tables provide a quantitative comparison of the different synthetic routes and their individual steps.
Route 1: Starting from 2-Aminobenzoic Acid
| Step | Reaction | Reagents | Solvent | Reaction Time | Temperature | Yield |
| 1 | Bromination | Bromine, Sodium 2-aminobenzoate | Glacial Acetic Acid | 1 hour | 15°C | High (qualitative) |
| 2a | Fischer Esterification | 2-amino-5-bromobenzoic acid, Methanol, Sulfuric Acid | Methanol | 30-60 minutes | Reflux | Not specified |
| 2b | Continuous Flow Esterification | 2-amino-5-bromobenzoic acid, N-nitroso-N-methylurea (for in-situ diazomethane generation), KOH | 2-MeTHF | ~21.5 minutes (steady state) | Not specified | High (qualitative) |
| 3 | Acetylation | Methyl 2-amino-5-bromobenzoate, Acetic Anhydride, Pyridine | Pyridine | 2-4 hours | 0°C to Room Temp. | High (inferred) |
Route 2: Starting from Methyl 2-aminobenzoate
| Step | Reaction | Reagents | Solvent | Reaction Time | Temperature | Yield |
| 1 | Bromination | Methyl anthranilate, Bromine or NBS | Acetic Acid or Dichloromethane | Not specified | 0-5°C | High (qualitative) |
| 2 | Acetylation | Methyl 2-amino-5-bromobenzoate, Acetic Anhydride, Pyridine | Pyridine | 2-4 hours | 0°C to Room Temp. | High (inferred) |
Visualizing the Synthetic Pathways
The logical flow of each synthetic route can be visualized as follows:
Caption: Synthetic pathway for Route 1.
Caption: Synthetic pathway for Route 2.
Experimental Protocols
Detailed experimental procedures for the key steps in each synthetic route are provided below.
Route 1: From 2-Aminobenzoic Acid
Step 1: Bromination of 2-Aminobenzoic Acid
This protocol describes the synthesis of 2-amino-5-bromobenzoic acid.
-
Materials: Sodium 2-aminobenzoate, Bromine, Glacial Acetic Acid, Benzene.
-
Procedure: A solution of bromine (7.2 g, 2 mL, 40 mmol) in 47 mL of glacial acetic acid is added dropwise to a solution of sodium 2-aminobenzoate (6.4 g, 40 mmol) in 32 mL of glacial acetic acid at 15°C.[1] The mixture is stirred for 1 hour at the same temperature. The resulting product is filtered off, washed with benzene, and dried in the dark.[1]
-
Purification: The crude product (0.5 g) is added to 10 mL of boiling water, followed by the addition of 1.3 mL of concentrated hydrochloric acid. The mixture is hot filtered under a vacuum to remove the insoluble 2-amino-3,5-dibromobenzoic acid. 2-amino-5-bromobenzoic acid precipitates from the filtrate upon cooling.[1]
Step 2a: Fischer Esterification of 2-Amino-5-bromobenzoic Acid
This protocol details the synthesis of Methyl 2-amino-5-bromobenzoate.
-
Materials: 2-amino-5-bromobenzoic acid, Methanol, Concentrated Sulfuric Acid, 10% Sodium Carbonate solution, Diethyl ether, Saturated Sodium Chloride solution, Anhydrous Sodium Sulfate.
-
Procedure: To a 5 mL conical vial containing a magnetic stir bar, add 2-amino-5-bromobenzoic acid and an excess of methanol. With stirring, carefully add a catalytic amount (approximately 4-5 drops) of concentrated sulfuric acid. Attach a condenser and heat the mixture to reflux for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]
-
Work-up: After cooling to room temperature, the reaction mixture is poured into approximately 5 mL of water and cooled in an ice-water bath. The excess acid is neutralized by the slow addition of a 10% aqueous sodium carbonate solution until the pH is approximately 8. The product is extracted with diethyl ether (e.g., 3 x 10 mL). The combined organic layers are washed with a saturated sodium chloride solution, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude Methyl 2-amino-5-bromobenzoate.[2]
Step 2b: Continuous Flow Esterification of 2-Amino-5-bromobenzoic Acid
An alternative, high-yield method for the esterification step involves a continuous flow reaction with in-situ generated diazomethane. While offering high yield and short reaction times, this method requires specialized continuous flow equipment.
Step 3: Acetylation of Methyl 2-amino-5-bromobenzoate
This representative protocol is based on the acetylation of similar aromatic amines.
-
Materials: Methyl 2-amino-5-bromobenzoate, Acetic Anhydride, Anhydrous Pyridine, Dichloromethane or Ethyl Acetate, 1 M Hydrochloric acid, Saturated Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate or Sodium Sulfate.
-
Procedure: In a round-bottom flask, dissolve Methyl 2-amino-5-bromobenzoate (1.0 eq) in anhydrous pyridine and cool the solution to 0°C in an ice bath. Slowly add acetic anhydride (1.1-1.2 eq) dropwise to the stirred solution. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Work-up: Dilute the reaction mixture with dichloromethane or ethyl acetate. Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization.
Route 2: From Methyl 2-aminobenzoate
Step 1: Bromination of Methyl 2-aminobenzoate
This protocol outlines the synthesis of Methyl 2-amino-5-bromobenzoate.
-
Materials: Methyl anthranilate, Liquid Bromine (Br₂) or N-Bromosuccinimide (NBS), Acetic Acid or Dichloromethane, 10% aqueous sodium sulfite solution.
-
Procedure: Set up a round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and an inert gas inlet. Dissolve methyl anthranilate in the chosen solvent and cool the solution to 0-5°C.[3] Slowly add the brominating agent dropwise while maintaining the low temperature.[3] Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, slowly add the quenching solution to neutralize any unreacted bromine. Follow standard extraction and purification procedures to isolate the Methyl 2-amino-5-bromobenzoate product.[3]
Step 2: Acetylation of Methyl 2-amino-5-bromobenzoate
The procedure for the acetylation step is the same as described in Route 1, Step 3.
Conclusion
Both synthetic routes presented offer viable pathways to this compound.
Route 1 , starting from 2-aminobenzoic acid, involves an additional step but may be more cost-effective if 2-aminobenzoic acid is a more readily available or cheaper starting material. The esterification step in this route offers a choice between a classic Fischer esterification and a more modern continuous flow process, allowing for flexibility based on available equipment and desired throughput.
Route 2 , beginning with methyl 2-aminobenzoate, is a more direct, two-step process. This route might be preferable if the starting material is readily accessible and a shorter synthetic sequence is desired.
The choice between these routes will ultimately depend on factors such as the cost and availability of starting materials, the scale of the synthesis, the available laboratory equipment, and the desired purity of the final product. For large-scale production, a thorough process optimization of either route would be necessary to maximize yield and minimize costs and environmental impact.
References
A Comparative Guide to the Reactivity of Methyl 2-acetamido-5-bromobenzoate and Its Halogenated Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of Methyl 2-acetamido-5-bromobenzoate and its halogenated analogs (fluoro, chloro, and iodo). The information presented herein is intended to assist researchers in selecting the appropriate substrate for various chemical transformations, particularly in the context of drug discovery and development where the modulation of reactivity is crucial.
Introduction
Methyl 2-acetamido-5-halobenzoates are versatile building blocks in organic synthesis. The nature of the halogen atom at the 5-position significantly influences the reactivity of the aromatic ring, particularly in widely used cross-coupling and nucleophilic substitution reactions. Understanding these reactivity differences is key to designing efficient synthetic routes and accessing diverse chemical libraries. This guide focuses on three major classes of reactions: Palladium-catalyzed Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr).
Reactivity Comparison in Key Reactions
The reactivity of the halogenated analogs of this compound is primarily governed by the electronic properties of the halogen and the nature of the reaction mechanism.
Palladium-Catalyzed Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) complex. The reactivity of the aryl halide is therefore dependent on the C-X bond strength and the electron density at the carbon atom. The generally accepted order of reactivity for halogens in these reactions is I > Br > Cl > F.[1] This trend is attributed to the decreasing C-X bond strength down the group, which facilitates the oxidative addition step.
Table 1: Expected Reactivity and Representative Yields in Suzuki-Miyaura Coupling
| Halogen (X) | Substrate Name | Expected Reactivity | Representative Yield (%) |
| F | Methyl 2-acetamido-5-fluorobenzoate | Lowest | <10 |
| Cl | Methyl 2-acetamido-5-chlorobenzoate | Low | 40-60 |
| Br | This compound | Moderate | 70-95 |
| I | Methyl 2-acetamido-5-iodobenzoate | Highest | >90 |
Note: The yields are estimations based on general principles of aryl halide reactivity and may vary depending on the specific reaction conditions, coupling partner, and catalyst system.
Table 2: Expected Reactivity and Representative Yields in Buchwald-Hartwig Amination
| Halogen (X) | Substrate Name | Expected Reactivity | Representative Yield (%) |
| F | Methyl 2-acetamido-5-fluorobenzoate | Lowest | <5 |
| Cl | Methyl 2-acetamido-5-chlorobenzoate | Low | 30-50 |
| Br | This compound | Moderate | 60-90 |
| I | Methyl 2-acetamido-5-iodobenzoate | Highest | >85 |
Note: Similar to the Suzuki coupling, these yields are illustrative and highly dependent on the reaction parameters.
Nucleophilic Aromatic Substitution (SNAr)
In contrast to palladium-catalyzed reactions, the reactivity order for nucleophilic aromatic substitution (SNAr) is often reversed: F > Cl > Br > I.[2] This is because the rate-determining step in SNAr is the nucleophilic attack on the aromatic ring to form a Meisenheimer complex. A more electronegative halogen substituent polarizes the C-X bond to a greater extent, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. The strength of the C-X bond is less critical as it is broken in a subsequent, faster step.
Table 3: Expected Reactivity in Nucleophilic Aromatic Substitution (SNAr)
| Halogen (X) | Substrate Name | Expected Reactivity |
| F | Methyl 2-acetamido-5-fluorobenzoate | Highest |
| Cl | Methyl 2-acetamido-5-chlorobenzoate | High |
| Br | This compound | Moderate |
| I | Methyl 2-acetamido-5-iodobenzoate | Lowest |
Electronic Effects: Hammett Constants
The electronic influence of the halogen substituents can be quantified using Hammett constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent. For halogens in the para position, the Hammett constants (σp) indicate a net electron-withdrawing effect, which generally increases from iodine to chlorine.
Table 4: Hammett Constants for Para-Halogen Substituents
| Substituent | σp |
| F | 0.06 |
| Cl | 0.23 |
| Br | 0.23 |
| I | 0.18 |
Source: Values are compiled from various sources and represent the overall electronic effect.
Experimental Protocols
The following are detailed, representative protocols for the Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution. These protocols are based on general procedures for similar aryl halides and should be optimized for the specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of Methyl 2-acetamido-5-halobenzoates with an arylboronic acid.
Materials:
-
Methyl 2-acetamido-5-halobenzoate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous Toluene
-
Degassed Water
-
Schlenk flask
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the Methyl 2-acetamido-5-halobenzoate, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Add anhydrous toluene and degassed water (typically in a 5:1 ratio) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed amination of Methyl 2-acetamido-5-halobenzoates.
Materials:
-
Methyl 2-acetamido-5-halobenzoate (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Schlenk flask
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk flask.
-
Add anhydrous toluene, followed by the Methyl 2-acetamido-5-halobenzoate and the amine.
-
Seal the flask and heat the mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash chromatography.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr)
This protocol provides a general method for the SNAr reaction of an activated aryl halide, such as Methyl 2-acetamido-5-fluorobenzoate, with a nucleophile.
Materials:
-
Methyl 2-acetamido-5-halobenzoate (1.0 equiv)
-
Nucleophile (e.g., sodium methoxide, 1.2 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and heating plate
Procedure:
-
Dissolve the Methyl 2-acetamido-5-halobenzoate in anhydrous DMF in a round-bottom flask.
-
Add the nucleophile to the solution at room temperature.
-
Heat the reaction mixture to a temperature appropriate for the specific substrate and nucleophile (e.g., 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, or extract the product with an organic solvent if it is not a solid.
-
Wash the collected solid or the organic extract with water.
-
Dry and purify the product, typically by recrystallization or column chromatography.
Visualizations
The following diagrams illustrate the key reaction mechanisms and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: General experimental workflow for a typical organic synthesis.
References
Spectroscopic Showdown: A Comparative Analysis of Brominated and Chlorinated Acetamidobenzoates
For Immediate Release
[City, State] – [Date] – A comprehensive guide offering a detailed spectroscopic comparison of brominated and chlorinated acetamidobenzoates has been published, providing a critical resource for researchers, scientists, and professionals in drug development. This guide presents a side-by-side analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic data for these two classes of halogenated compounds, facilitating a deeper understanding of their structural and electronic properties.
The guide addresses the critical need for objective, data-driven comparisons of halogenated organic molecules, which are pivotal in medicinal chemistry and materials science. The choice between a brominated and a chlorinated analogue can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. This publication aims to equip researchers with the fundamental spectroscopic insights necessary to make informed decisions during the molecular design and development process.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for representative brominated and chlorinated acetamidobenzoates. For this guide, we will focus on the comparison between Methyl 4-acetamido-2-chlorobenzoate and Methyl 4-acetamido-2-bromobenzoate .
| Spectroscopic Data | Methyl 4-acetamido-2-chlorobenzoate | Methyl 4-acetamido-2-bromobenzoate |
| ¹H NMR (ppm) | Data not explicitly found for this specific isomer. Typical aromatic protons appear between 7-8 ppm, acetamido NH around 8-9 ppm, methyl ester around 3.9 ppm, and acetamido methyl around 2.2 ppm. | Data not explicitly found for this specific isomer. Aromatic protons are expected between 7-8 ppm, acetamido NH around 8-9 ppm, methyl ester around 3.9 ppm, and acetamido methyl around 2.2 ppm. |
| ¹³C NMR (ppm) | Data not explicitly found for this specific isomer. Typical carbonyl carbons appear around 168 ppm (ester) and 169 ppm (amide), aromatic carbons between 110-140 ppm, methyl ester at ~52 ppm, and acetamido methyl at ~24 ppm. | Data not explicitly found for this specific isomer. Carbonyl carbons are expected around 168 ppm (ester) and 169 ppm (amide), aromatic carbons between 110-140 ppm, with the carbon bearing the bromine atom shifted upfield compared to the chlorine-bearing carbon. Methyl ester at ~52 ppm, and acetamido methyl at ~24 ppm. |
| IR (cm⁻¹) | C=O (ester): ~1730-1715C=O (amide): ~1680-1660N-H stretch: ~3300C-Cl stretch: ~800-600 | C=O (ester): ~1730-1715C=O (amide): ~1680-1660N-H stretch: ~3300C-Br stretch: ~600-500 |
| Mass Spec. (m/z) | Molecular Ion (M⁺): Isotopic pattern for one chlorine atom (M⁺ and M⁺+2 in ~3:1 ratio). | Molecular Ion (M⁺): Isotopic pattern for one bromine atom (M⁺ and M⁺+2 in ~1:1 ratio). |
| UV-Vis (nm) | λmax is expected in the 200-300 nm range in a suitable solvent like ethanol or methanol. | A slight bathochromic (red) shift in λmax is expected compared to the chlorinated analogue due to the greater polarizability of bromine. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and aid in experimental design.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the acetamidobenzoate sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
-
For quantitative analysis, an internal standard of known concentration may be added.
Data Acquisition (¹H and ¹³C NMR):
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: ~16 ppm.
-
Acquisition time: 2-4 seconds.
-
Relaxation delay: 1-5 seconds.
-
Number of scans: 16-64.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: ~250 ppm.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid acetamidobenzoate sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Instrument: A benchtop FT-IR spectrometer equipped with a universal ATR accessory.
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
A background spectrum of the empty ATR crystal should be collected before running the sample.
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
Data Acquisition (Electron Ionization - GC-MS):
-
Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Inlet Temperature: 250-280 °C.
-
Oven Program: Start at a suitable initial temperature (e.g., 100 °C), ramp at 10-20 °C/min to a final temperature of 280-300 °C, and hold for a few minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation:
-
Prepare a stock solution of the acetamidobenzoate in a UV-transparent solvent (e.g., ethanol or methanol).
-
Prepare a series of dilutions to an appropriate concentration (typically in the µM range) to ensure the absorbance is within the linear range of the instrument (ideally between 0.1 and 1.0).
Data Acquisition:
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Scan Range: 200-400 nm.
-
Blank: Use the same solvent as used for the sample preparation to record the baseline.
-
Cuvette: Use a 1 cm path length quartz cuvette.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of the halogenated acetamidobenzoates described in this guide.
Caption: General workflow for the spectroscopic analysis of acetamidobenzoates.
This guide provides a foundational framework for the spectroscopic comparison of brominated and chlorinated acetamidobenzoates. The presented data and protocols are intended to assist researchers in the identification, characterization, and rational design of novel halogenated compounds.
Evaluating the efficiency of different purification techniques for Methyl 2-acetamido-5-bromobenzoate
For researchers, scientists, and drug development professionals, obtaining highly pure chemical intermediates is crucial for the synthesis of active pharmaceutical ingredients and other complex molecules. This guide provides a comparative evaluation of common laboratory techniques for the purification of Methyl 2-acetamido-5-bromobenzoate, a key building block in various synthetic pathways. The efficiency of recrystallization and column chromatography are compared, supported by detailed experimental protocols and illustrative data.
Understanding the Impurity Profile
The optimal purification strategy is dictated by the impurity profile of the crude product. This compound is typically synthesized via one of two primary routes:
-
Acetylation of Methyl 2-amino-5-bromobenzoate: This reaction involves the treatment of the aminoester with an acetylating agent such as acetic anhydride or acetyl chloride.
-
Esterification of 2-Acetamido-5-bromobenzoic acid: This involves the reaction of the carboxylic acid with methanol, typically under acidic conditions (e.g., Fischer esterification).
The primary impurities from these syntheses may include:
-
Unreacted starting materials: Methyl 2-amino-5-bromobenzoate or 2-Acetamido-5-bromobenzoic acid.
-
Over-acetylated byproducts: Di-acetylated compounds, although less common.
-
Hydrolysis products: 2-Acetamido-5-bromobenzoic acid if the ester hydrolyzes during workup.
-
Reagents and catalysts: Residual acids, bases, or coupling agents.
Comparison of Purification Techniques
The two most common and effective methods for purifying this compound are recrystallization and flash column chromatography. The choice between these techniques depends on the impurity profile, the desired final purity, and the scale of the purification.
| Parameter | Recrystallization | Flash Column Chromatography |
| Purity Achievable | Good to Excellent (>99%) | Excellent (>99.5%) |
| Typical Yield | 70-90% | 85-95% |
| Throughput | High (grams to kilograms) | Low to Medium (milligrams to grams) |
| Solvent Consumption | Moderate to High | High |
| Time Requirement | Moderate | High |
| Cost | Low | High (due to silica gel and large solvent volumes) |
| Separation Principle | Differential solubility | Differential adsorption |
| Best For | Removing small amounts of impurities with different solubility profiles. | Separating complex mixtures, including isomeric impurities. |
Experimental Protocols
Recrystallization
Recrystallization is a highly effective technique for removing small amounts of impurities, provided a suitable solvent is identified. The principle relies on the target compound having high solubility in a hot solvent and low solubility in the same solvent when cold, while impurities remain soluble at cold temperatures.
Protocol:
-
Solvent Selection: Screen various solvents for their ability to dissolve the crude this compound when hot and to allow for its precipitation upon cooling. Common choices for compounds of this type include ethanol, methanol, ethyl acetate, or a mixture of solvents like ethyl acetate/hexanes.
-
Dissolution: In an Erlenmeyer flask, add the crude product and a minimal amount of the chosen hot solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Flash Column Chromatography
Flash column chromatography is a powerful technique for separating complex mixtures based on the differential adsorption of compounds to a stationary phase (typically silica gel).
Protocol:
-
Solvent System Selection: Using thin-layer chromatography (TLC), determine a solvent system (mobile phase) that provides good separation of the target compound from its impurities. A typical mobile phase for this compound would be a mixture of hexanes and ethyl acetate.
-
Column Packing: Prepare a glass column with a slurry of silica gel in the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent) and load it onto the top of the silica gel column.
-
Elution: Pass the mobile phase through the column under positive pressure (e.g., with compressed air or a pump).
-
Fraction Collection: Collect the eluent in fractions and monitor the separation by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Visualization of the Purification Workflow
The selection of an appropriate purification technique is a logical process based on the initial assessment of the crude product and the desired outcome.
Caption: Workflow for selecting a purification method.
A Comparative Guide to Catalysts for Cross-Coupling Reactions with Methyl 2-acetamido-5-bromobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various palladium-based catalyst systems for common cross-coupling reactions involving Methyl 2-acetamido-5-bromobenzoate. The selection of an appropriate catalyst is crucial for achieving high yields and reaction efficiency. This document summarizes performance data from literature on the target substrate or structurally similar aryl bromides, offering a framework for catalyst selection and reaction optimization.
Data Presentation: Catalyst Performance Comparison
The following tables summarize the performance of different palladium catalyst systems in Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira cross-coupling reactions. While direct comparative studies on this compound are limited, the data presented is compiled from reactions with analogous substrates to provide a reliable reference.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | 4-Bromobenzothiazole[1] |
| Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | THF/H₂O | Reflux | 2 | >90 | 5-Bromonicotinic Acid[2] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | DMF | 80 | 24 | ~85 | 5-Bromonicotinic Acid[2] |
| Pd/C | - | K₂CO₃ | Ethanol/H₂O | 80 | 4 | ~90 | 4-Bromoacetophenone |
Table 2: Buchwald-Hartwig Amination of Aryl Bromides with Morpholine
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
| Pd₂(dba)₃ | XPhos | NaOᵗBu | Toluene | 90 | 2 | 89 | Brominated Benzodiazepine[3] |
| Pd(OAc)₂ | XPhos | KOᵗBu | Toluene | 100 | 0.17 | Good to Excellent | General Haloarenes[4] |
| Pd₂(dba)₃ | BINAP | NaOᵗBu | Toluene | 110 | - | High | General Haloarenes[4] |
| [Pd(allyl)Cl]₂ | cataCXium® A | NaOᵗBu | Toluene | 100 | 1 | 98 | 4-Bromotoluene |
Table 3: Heck Reaction of Aryl Bromides with Acrylates
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Alkene |
| Pd(OAc)₂ | None (ligand-free) | K₃PO₄ | DMAc | 140 | 19-44 | High | Methyl Acrylate[5][6] |
| Pd(dba)₂ | Phosphine-Imidazolium Salt | Cs₂CO₃ | Dioxane | 110 | - | Highly Efficient | n-Butyl Acrylate[7] |
| Pd(OAc)₂ | Norfloxacin | K₂CO₃ | DMA | - | - | Good to Excellent | n-Butyl Acrylate[1] |
| PdCl₂/TiO₂ | - | Et₃N | Acetonitrile | RT (UV light) | 5 | Good to Excellent | Styrene[8] |
Table 4: Sonogashira Coupling of Aryl Bromides with Phenylacetylene
| Catalyst Precursor | Co-catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| PdCl₂(PPh₃)₂ | CuI | PPh₃ | Et₃N | DMF | 100 | 3 | up to 96 |
| Pd(CF₃COO)₂ | CuI | PPh₃ | Et₃N | DMF | 100 | 3 | 85 |
| [DTBNpP]Pd(crotyl)Cl | None | DTBNpP | TMP | DMSO | RT | 0.5 | 96 |
| PdCl₂(PPh₃)₂ | CuI | PPh₃ | Pyrrolidine | Pyrrolidine | Boiling | - | Good |
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These are general protocols and may require optimization for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the 1,4-dioxane/water solvent mixture.
-
Degas the solution by bubbling the inert gas through it for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive pressure of the inert gas.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
XPhos (5 mol%)
-
Sodium tert-butoxide (NaOᵗBu) (1.4 equiv)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add this compound and a magnetic stir bar.
-
Seal the tube, remove it from the glovebox, and connect it to a Schlenk line.
-
Add anhydrous toluene followed by the amine via syringe.
-
Place the reaction mixture in a preheated oil bath at 90-110 °C and stir for the required time (typically 2-24 hours), monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Council on Undergraduate Research (CUR) - Efficient Palladium-Catalyzed Buchwald-Hartwig Amination of Brominated Heterocycles using Pd2(dba)3 and Xphos Ligand [ncur.secure-platform.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Highly efficient Heck reactions of aryl bromides with n-butyl acrylate mediated by a palladium/phosphine-imidazolium salt system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Benchmarking the Biological Activity of Methyl 2-acetamido-5-bromobenzoate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for benchmarking the biological activity of Methyl 2-acetamido-5-bromobenzoate and its derivatives. While specific experimental data on the biological activities of this compound is not extensively available in peer-reviewed literature, its structural motifs—a halogenated acetanilide linked to a benzoic acid ester—are present in compounds with demonstrated anticancer and antimicrobial properties. This guide outlines the experimental protocols to evaluate these potential activities and compares them against relevant compounds with published data.
Potential Biological Activities and Comparative Framework
Based on the chemical structure of this compound, two key biological activities are proposed for investigation: anticancer and antimicrobial. The presence of the bromo- and acetamido- groups on the benzene ring are features often associated with cytotoxic and antibacterial effects in various molecular contexts.
To establish a benchmark, this guide proposes a comparative analysis against compounds with similar structural features for which biological activity data has been published. For anticancer activity, we will consider halogenated benzofuran derivatives and other acetamide-containing compounds. For antimicrobial activity, we will reference derivatives of 2-mercaptobenzothiazole containing an acetamide moiety.
Comparative Anticancer Activity
The potential of this compound derivatives as anticancer agents can be evaluated by determining their cytotoxic effects on various cancer cell lines. A standard method for this is the MTT assay.
Benchmarking Compounds for Anticancer Activity
The following table summarizes the anticancer activity of selected compounds that can serve as benchmarks for future studies on this compound derivatives.
| Compound/Derivative | Cancer Cell Line | Assay Type | IC50/GI50 Value (µM) |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung) | MTT | 6.3 ± 2.5 |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 (Liver) | MTT | 3.8 ± 0.5 |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung) | MTT | 3.5 ± 0.6 |
| Morpholine based thiourea bromobenzothiazole | MCF-7 (Breast) | MTT | 18.10 |
| Morpholine based thiourea bromobenzothiazole | HeLa (Cervical) | MTT | 38.85 |
| 2-phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine derivative (4e) | MCF-7 (Breast) | MTT | 1 - 10 |
| 2-phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine derivative (4f) | SK-MEL-28 (Melanoma) | MTT | 1 - 10 |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of test compounds.
Materials:
-
Cancer cell lines (e.g., A549, HepG2, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO, isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Remove the medium and add 100 µL of a solubilizing agent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Visualization of Experimental Workflow
Comparative Antimicrobial Activity
The antimicrobial potential of this compound derivatives can be assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria.
Benchmarking Compounds for Antimicrobial Activity
The following table presents MIC values for acetamide derivatives of 2-mercaptobenzothiazole, which can serve as a reference for evaluating new compounds.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) |
| 2-Mercaptobenzothiazole acetamide derivative (2b) | Staphylococcus aureus | 12.5 |
| 2-Mercaptobenzothiazole acetamide derivative (2b) | Bacillus subtilis | 25 |
| 2-Mercaptobenzothiazole acetamide derivative (2c) | Staphylococcus aureus | 12.5 |
| 2-Mercaptobenzothiazole acetamide derivative (2c) | Escherichia coli | 25 |
| 2-Mercaptobenzothiazole acetamide derivative (2i) | Staphylococcus aureus | 6.25 |
| 2-Mercaptobenzothiazole acetamide derivative (2i) | Klebsiella pneumoniae | 12.5 |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the test compounds.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Bacterial growth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
This compound derivatives (dissolved in DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Positive control (standard antibiotic, e.g., Ciprofloxacin)
-
Negative control (broth only)
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the growth medium in a 96-well plate.
-
Inoculation: Prepare a bacterial inoculum and dilute it to achieve a final concentration of 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualization of Experimental Workflow
Conclusion
This guide provides a comprehensive framework for the systematic evaluation of the anticancer and antimicrobial activities of this compound derivatives. By employing the detailed experimental protocols and comparing the results with the provided benchmarks, researchers can effectively assess the therapeutic potential of this class of compounds. The visualization of the experimental workflows aims to provide a clear and logical guide for conducting these assays. Further investigations into the mechanisms of action of any identified active derivatives will be crucial for their future development as potential therapeutic agents.
Validation of analytical methods for the analysis of Methyl 2-acetamido-5-bromobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of proposed analytical methodologies for the quantitative and qualitative analysis of Methyl 2-acetamido-5-bromobenzoate. High-Performance Liquid Chromatography (HPLC) is presented as the primary technique for assay and impurity determination due to its suitability for non-volatile compounds. Gas Chromatography-Mass Spectrometry (GC-MS) is discussed as an alternative method, particularly for the identification of volatile impurities. The information herein is designed to assist in selecting the appropriate analytical strategy for research, development, and quality control purposes.
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the anticipated performance characteristics of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound. These values are representative of typical validated methods for similar aromatic compounds in the pharmaceutical industry.
| Performance Parameter | RP-HPLC with UV Detection | GC-MS |
| Linearity Range | 1 - 200 µg/mL | 0.1 - 50 µg/mL |
| Correlation Coefficient (R²) | ≥ 0.999 | ≥ 0.998 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 95.0% - 105.0% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 1.0% | ≤ 5.0% |
| - Intermediate Precision | ≤ 2.0% | ≤ 10.0% |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.03 µg/mL |
| Limit of Quantitation (LOQ) | ~1.0 µg/mL | ~0.1 µg/mL |
| Suitability | Assay, purity, stability testing | Impurity profiling, volatile organics |
Experimental Protocols
Detailed methodologies for the proposed analytical techniques are provided below. These protocols are based on established methods for related bromobenzoate and acetamido compounds and should be validated for the specific application.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is designed for the accurate quantification of this compound and the determination of non-volatile impurities.
a. Sample Preparation:
-
Prepare a stock solution by accurately weighing approximately 25 mg of this compound and dissolving it in a 25 mL volumetric flask with the mobile phase diluent (Acetonitrile/Water 50:50 v/v) to obtain a concentration of 1 mg/mL.
-
Prepare a working standard solution of 100 µg/mL by diluting the stock solution.
-
For linearity, prepare a series of calibration standards ranging from 1 µg/mL to 200 µg/mL by further diluting the stock solution.
-
Filter all solutions through a 0.45 µm syringe filter prior to injection.
b. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 40% B
-
5-20 min: 40% to 80% B
-
20-22 min: 80% B
-
22-25 min: 80% to 40% B
-
25-30 min: 40% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for identifying and quantifying volatile impurities in a this compound sample. Due to the low volatility of the target analyte (Melting Point: 134-137 °C), this method is less ideal for its direct quantification without derivatization.
a. Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a vial.
-
Dissolve the sample in 1 mL of a suitable solvent, such as Dichloromethane or Ethyl Acetate.
-
For analysis of the main component, derivatization may be necessary to increase volatility (e.g., silylation). If so, add a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and heat at 70°C for 30 minutes.
-
Filter the solution through a 0.45 µm syringe filter if necessary.
b. GC-MS Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Injector Temperature: 280 °C
-
Injection Mode: Split (e.g., 20:1 ratio)
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold: Hold at 280 °C for 5 minutes
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40 - 450
-
Visualizations
The following diagrams illustrate the logical workflows for the described analytical methods.
Caption: Experimental workflow for RP-HPLC analysis.
Caption: Experimental workflow for GC-MS analysis.
A Comparative Guide to the Synthesis of Methyl 2-acetamido-5-bromobenzoate for Pharmaceutical Research
For researchers and professionals in the dynamic field of drug development, the synthesis of key intermediates is a critical step that dictates the efficiency and scalability of a pharmaceutical pipeline. Methyl 2-acetamido-5-bromobenzoate is a valuable building block in the synthesis of a variety of pharmacologically active compounds. This guide provides an in-depth, side-by-side comparison of the reaction conditions for the synthesis of this important intermediate, offering field-proven insights into the causality behind experimental choices to aid in the development of robust and reproducible synthetic protocols.
Introduction: The Significance of this compound
This compound serves as a crucial precursor in the construction of complex heterocyclic systems and other molecular scaffolds of medicinal interest. The presence of the acetamido, bromo, and methyl ester functionalities provides a versatile platform for a range of chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and further modifications of the amide and ester groups. The reliable and efficient synthesis of this intermediate is therefore of paramount importance.
This guide will explore two primary synthetic pathways to this compound, dissecting the reaction conditions at each stage to provide a clear comparison of their advantages and disadvantages.
Synthetic Strategies: A Tale of Two Routes
The synthesis of this compound can be approached from two main strategic directions, primarily differing in the sequence of the key chemical transformations: bromination, esterification, and acetylation.
-
Route A: The "Late-Stage Acetylation" Pathway. This approach begins with a substituted aminobenzoic acid, proceeds through bromination and esterification, and concludes with the acetylation of the amino group.
-
Route B: The "Early-Stage Acetylation" Pathway. In this alternative strategy, the amino group of the starting material is first protected by acetylation, followed by bromination and, finally, esterification.
The choice between these routes can have significant implications for overall yield, purity, and the ease of handling intermediates.
Visualizing the Synthetic Pathways
Caption: Overview of the two primary synthetic routes to this compound.
Side-by-Side Comparison of Reaction Conditions
The following tables provide a detailed comparison of the reaction conditions for each step in the two proposed synthetic routes.
Route A: Late-Stage Acetylation
| Step | Transformation | Starting Material | Reagents & Catalysts | Solvent | Temperature | Reaction Time | Key Considerations & Insights |
| A1: Bromination | 2-Aminobenzoic Acid → 2-Amino-5-bromobenzoic Acid | 2-Aminobenzoic Acid | Bromine (Br₂) | Glacial Acetic Acid | 15°C | 1 hour | The amino group is a strong activating group, directing bromination to the ortho and para positions. The para position is sterically favored. Careful temperature control is necessary to minimize the formation of dibrominated byproducts. |
| A2: Esterification | 2-Amino-5-bromobenzoic Acid → Methyl 2-amino-5-bromobenzoate | 2-Amino-5-bromobenzoic Acid | Methanol (excess), Sulfuric Acid (catalytic) | Methanol | Reflux | 30-60 minutes | This is a classic Fischer esterification. The use of excess methanol drives the equilibrium towards the product. The reaction is monitored by TLC until completion. Neutralization is required during workup to remove the acid catalyst.[1] |
| A3: Acetylation | Methyl 2-amino-5-bromobenzoate → this compound | Methyl 2-amino-5-bromobenzoate | Acetic Anhydride | Acetic Acid or catalyst-free | Room Temperature | 5-15 minutes | Acetylation of the amino group is typically a high-yielding and rapid reaction. Acetic anhydride is a common and effective acetylating agent. The reaction can often be performed without a catalyst or with a mild acid catalyst like acetic acid (vinegar).[1] |
Route B: Early-Stage Acetylation
| Step | Transformation | Starting Material | Reagents & Catalysts | Solvent | Temperature | Reaction Time | Key Considerations & Insights |
| B1: Acetylation | 2-Aminobenzoic Acid → 2-Acetamidobenzoic Acid | 2-Aminobenzoic Acid | Acetic Anhydride | Water (alkaline conditions) or Acetic Acid | Room Temperature | ~3 hours | Acetylation protects the amino group and modulates its directing effect in the subsequent bromination step. The reaction can be carried out under various conditions, including in aqueous base or with an acid catalyst. |
| B2: Bromination | 2-Acetamidobenzoic Acid → 2-Acetamido-5-bromobenzoic Acid | 2-Acetamidobenzoic Acid | N-Bromosuccinimide (NBS) | Tetrahydrofuran/Water | 80°C | 8 hours | The acetamido group is still an ortho-, para-director, but is less activating than a free amino group, which can lead to more controlled bromination. NBS is a safer and easier-to-handle brominating agent compared to liquid bromine.[2] |
| B3: Esterification | 2-Acetamido-5-bromobenzoic Acid → this compound | 2-Acetamido-5-bromobenzoic Acid | Methanol (excess), Sulfuric Acid (catalytic) | Methanol | Reflux | ~24 hours | Similar to step A2, this is a Fischer esterification. The presence of the acetamido group may slightly alter the reaction kinetics compared to the free amine. The principle of using excess methanol to drive the reaction to completion remains the same. |
Experimental Protocols
Protocol for Route A: Late-Stage Acetylation
This protocol provides a representative procedure for the synthesis of this compound via the "Late-Stage Acetylation" pathway.
Caption: Experimental workflow for the "Late-Stage Acetylation" (Route A) synthesis.
Step 1: Synthesis of 2-Amino-5-bromobenzoic Acid [3]
-
In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve sodium 2-aminobenzoate (6.4 g, 40 mmol) in 32 mL of glacial acetic acid.
-
Cool the solution to 15°C in an ice bath.
-
Prepare a solution of bromine (7.2 g, 2 mL, 40 mmol) in 47 mL of glacial acetic acid.
-
Add the bromine solution dropwise to the stirred solution of sodium 2-aminobenzoate over a period of 30 minutes, maintaining the temperature at 15°C.
-
After the addition is complete, stir the mixture for an additional hour at 15°C.
-
Filter the resulting precipitate, wash with benzene, and dry in the dark to obtain crude 2-amino-5-bromobenzoic acid.
Step 2: Synthesis of Methyl 2-amino-5-bromobenzoate [1]
-
To a 5 mL conical vial containing a magnetic stir bar, add the crude 2-amino-5-bromobenzoic acid from the previous step and an excess of methanol.
-
With stirring, carefully add a catalytic amount (approximately 4-5 drops) of concentrated sulfuric acid to the mixture.
-
Attach a condenser to the vial and heat the mixture to reflux for 30-60 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing approximately 5 mL of water and cool in an ice-water bath.
-
Slowly add a 10% aqueous sodium carbonate solution to neutralize the excess acid until the pH is approximately 8.
-
Extract the product with diethyl ether, wash the organic layer with saturated sodium chloride solution, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield Methyl 2-amino-5-bromobenzoate.
Step 3: Synthesis of this compound
-
Dissolve the Methyl 2-amino-5-bromobenzoate obtained in the previous step in a minimal amount of glacial acetic acid.
-
Add a slight molar excess of acetic anhydride to the solution.
-
Stir the mixture at room temperature for 15 minutes.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain this compound.
Discussion and Recommendations
Route A: The "Late-Stage Acetylation" Pathway
This route is often favored due to the strong activating and directing effect of the free amino group in the initial bromination step, which can lead to high regioselectivity for the desired 5-bromo isomer. The subsequent Fischer esterification is a well-established and generally efficient reaction. The final acetylation step is typically straightforward and high-yielding. A potential drawback is the handling of liquid bromine, which is corrosive and toxic.
Route B: The "Early-Stage Acetylation" Pathway
Protecting the amino group as an acetamide in the first step can offer better control during the bromination, potentially reducing the formation of over-brominated byproducts. The use of NBS in the bromination step is a significant safety advantage over liquid bromine. However, the deactivating effect of the acetamido group (compared to a free amine) may necessitate harsher reaction conditions for the bromination. The final esterification of the N-acetylated compound may also require longer reaction times compared to its free amine counterpart.
Recommendation for Researchers:
For laboratory-scale synthesis where precise control over bromination and the avoidance of hazardous reagents are priorities, Route B with NBS as the brominating agent is highly recommended. The potential for slightly longer reaction times is often a worthwhile trade-off for enhanced safety and potentially cleaner reaction profiles.
For larger-scale industrial applications where cost and reaction time are critical factors, Route A may be more economically viable, provided that appropriate safety measures are in place for handling liquid bromine.
Ultimately, the choice of synthetic route will depend on the specific requirements of the research or development project, including scale, available equipment, safety protocols, and desired purity of the final product. It is always advisable to perform small-scale optimization studies for any chosen route to maximize yield and minimize impurities.
References
Safety Operating Guide
Proper Disposal of Methyl 2-acetamido-5-bromobenzoate: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information for the safe disposal of Methyl 2-acetamido-5-bromobenzoate, ensuring compliance and minimizing risk.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle the compound in a well-ventilated area to avoid dust formation and inhalation. In case of a spill, sweep up the solid material and place it into a suitable, labeled container for disposal.[1] Avoid releasing the chemical into the environment.
Quantitative Data for Handling and Disposal
While specific quantitative data for the disposal of this compound is not extensively detailed, the following physical and chemical properties from the Safety Data Sheet (SDS) are crucial for safe handling during the disposal process.
| Property | Value | Citation |
| Molecular Formula | C10 H10 Br N O3 | [1] |
| Appearance | White Crystalline Solid | [1] |
| Water Solubility | Low | [1] |
| Incompatible Materials | Oxidizing agents | [2][3] |
Step-by-Step Disposal Protocol
The primary guideline for the disposal of this compound is to treat it as chemical waste and to adhere to all local, regional, and national regulations.
-
Waste Classification : Chemical waste generators must first determine if the discarded chemical is classified as hazardous waste. This involves consulting local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1]
-
Containment : Carefully sweep up and shovel the solid this compound into a suitable, clearly labeled container for chemical waste. Avoid generating dust.
-
Labeling : The waste container must be accurately labeled with the chemical name ("this compound") and any other information required by your institution's waste management program.
-
Storage : Store the sealed waste container in a designated, well-ventilated area, away from incompatible materials such as oxidizing agents.[2][3]
-
Disposal : Dispose of the contents and the container at an approved waste disposal plant.[2][3][4][5] Contact your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and proper disposal.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This information is intended for guidance and is based on publicly available Safety Data Sheets. Always consult your institution's specific protocols and the official SDS for this compound before handling and disposal.
References
Personal protective equipment for handling Methyl 2-acetamido-5-bromobenzoate
For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, operational use, and disposal of Methyl 2-acetamido-5-bromobenzoate.
This document provides immediate, procedural, and step-by-step guidance to ensure the safe and effective use of this compound in a laboratory setting. By adhering to these protocols, you can minimize risks and maintain a secure research environment.
Personal Protective Equipment (PPE)
When handling this compound in its solid, powdered form, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Gloves | Chemical-resistant gloves are mandatory. Nitrile gloves provide good protection against halogenated and aromatic hydrocarbons.[1] For extended contact, consider thicker, reusable gloves. Always inspect gloves for tears or punctures before use and never reuse disposable gloves.[1] |
| Eye Protection | Safety Glasses/Goggles | Safety glasses with side shields are the minimum requirement.[2][3] For procedures with a higher risk of splashing, chemical splash goggles are recommended.[3] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect against incidental contact and contamination of personal clothing.[3] |
| Respiratory Protection | Air-Purifying Respirator | While the Safety Data Sheet (SDS) for this compound indicates low toxicity, the handling of any powdered chemical presents a risk of inhalation.[2] For weighing and handling of the solid material outside of a certified chemical fume hood, a NIOSH-approved N95, N99, or N100 filtering facepiece respirator (disposable respirator) is recommended to protect against airborne particulates.[4] These respirators filter at least 95%, 99%, or 99.97% of airborne particles, respectively, and are suitable for dusts that are not oil-based.[4] In situations with potential for higher dust generation, a half-mask or full-facepiece air-purifying respirator with P100 particulate filters should be considered.[4][5] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe procedure for weighing and dissolving solid this compound.
1. Preparation and Precaution:
-
Review the SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet for this compound.[2]
-
Designated Area: Whenever possible, handle toxic, harmful, or irritating powders within a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize exposure.[6]
-
Assemble Materials: Gather all necessary equipment, including the chemical container, weigh paper or boat, spatula, solvent, and the vessel for the final solution.
2. Weighing the Compound:
-
Tare the Balance: Place a clean weigh boat or a piece of weighing paper on the analytical balance and tare the weight to zero.
-
Transfer the Powder: Carefully transfer the desired amount of this compound from its container to the weigh boat using a clean spatula. Avoid creating dust clouds by handling the powder gently.
-
Record the Mass: Once the desired mass is obtained, record the value from the balance.
-
Clean Up: After weighing, carefully clean the balance and the surrounding area of any residual powder. Use a wet wipe or a vacuum with a HEPA filter for cleaning; do not use a dry brush, as this can generate dust.
3. Dissolving the Compound:
-
Solvent Addition: Transfer the weighed powder to a suitable flask or beaker.
-
Controlled Addition: Slowly add the desired solvent to the vessel containing the powder, stirring gently to facilitate dissolution.
-
Complete Dissolution: Continue to stir until the solid is completely dissolved. Gentle heating may be applied if the compound's solubility characteristics allow and it is safe to do so.
Disposal Plan
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure laboratory safety.
1. Waste Segregation:
-
Halogenated Waste Stream: As this compound is a halogenated organic compound (containing bromine), all waste containing this chemical must be collected in a designated "Halogenated Organic Waste" container.[7]
-
Avoid Mixing: Do not mix halogenated waste with non-halogenated organic waste. This is crucial for proper disposal and can impact disposal costs.
2. Waste Collection and Labeling:
-
Dedicated Container: Use a clearly labeled, leak-proof container for all waste solutions containing this compound.
-
Content Identification: The label must clearly indicate "Halogenated Organic Waste" and list all chemical components and their approximate concentrations.
-
Solid Waste: Any contaminated materials, such as weigh boats, gloves, and paper towels, should be placed in a designated solid waste container for chemical waste.
3. Final Disposal:
-
Institutional Procedures: Follow your institution's specific guidelines for the disposal of hazardous chemical waste.
-
Waste Pickup: Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 4. cdc.gov [cdc.gov]
- 5. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 6. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
